Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)16-9-6-13/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYXXBGXZMDWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190076 | |
| Record name | 1,1-Dimethylethyl 4-(2-aminoethoxy)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442126-36-5 | |
| Record name | 1,1-Dimethylethyl 4-(2-aminoethoxy)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442126-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-aminoethoxy)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
Executive Summary
Target Molecule: Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate Core Application: Linker synthesis for PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery. Primary Challenge: Introducing a primary amine on an ether side chain while maintaining the acid-labile N-Boc protection on the piperidine ring.
This guide details a robust, two-stage synthesis route utilizing the Gabriel Synthesis strategy. Unlike direct alkylation with 2-haloethylamines (which suffer from polymerization) or reductive amination routes (which risk Boc deprotection), this protocol uses N-(2-bromoethyl)phthalimide as a masked amine equivalent. This ensures high regioselectivity and orthogonal deprotection.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the ether linkage. The piperidine ring is sourced from the commercially available N-Boc-4-hydroxypiperidine .[1][2] The aminoethyl tail is introduced via a phthalimide-protected alkyl halide, allowing for mild release of the amine using hydrazine, which leaves the Boc group intact.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Detailed Experimental Protocol
Stage 1: O-Alkylation (Ether Formation)
Objective: Covalent attachment of the masked amine linker. Reaction Type: Williamson Ether Synthesis (SN2).
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| N-Boc-4-hydroxypiperidine | 1.0 | Nucleophile (SM) |
| Sodium Hydride (60% in oil) | 1.5 | Base (Deprotonation) |
| N-(2-Bromoethyl)phthalimide | 1.2 | Electrophile |
| Tetrabutylammonium iodide (TBAI) | 0.1 | Phase Transfer Catalyst (Optional) |
| DMF (Anhydrous) | [0.2 M] | Solvent |
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
). -
Deprotonation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C.[3][4]
-
Base Addition: Carefully add NaH (1.5 eq) portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure formation of the alkoxide. -
Alkylation: Cool the mixture back to 0°C. Add N-(2-bromoethyl)phthalimide (1.2 eq) dissolved in minimal DMF dropwise. Add TBAI (0.1 eq) to accelerate the reaction.
-
Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1). The phthalimide intermediate is UV active.
-
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[4][5] Wash combined organics with water (5x) to remove DMF, then brine. Dry over
and concentrate. -
Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc/Hexane).
Stage 2: Phthalimide Deprotection (Gabriel Amine Release)
Objective: Unmasking the primary amine without cleaving the Boc group.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Phthalimide Intermediate | 1.0 | Substrate |
| Hydrazine Hydrate (80%) | 5.0 | Nucleophile |
| Ethanol (EtOH) | [0.1 M] | Solvent |
Step-by-Step Methodology
-
Dissolution: Dissolve the purified intermediate from Stage 1 in Ethanol.
-
Cleavage: Add Hydrazine Hydrate (5.0 eq).
-
Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.
-
Filtration: Cool to RT. Filter off the white solid precipitate.[6][7] Wash the filter cake with cold EtOH.
-
Concentration: Concentrate the filtrate to remove excess hydrazine and ethanol.
-
Purification (Acid-Base Extraction):
-
Extract with 10% Citric Acid (The amine goes into the aqueous layer; Boc is stable to citric acid).
-
Wash the aqueous layer with DCM to remove non-basic impurities.
-
Basify the aqueous layer to pH ~10 with 1M NaOH (Keep cold).
-
Extract rapidly with DCM (3x).
-
Dry (
) and concentrate to yield the target amine as a viscous oil or low-melting solid.
Process Safety & Optimization
Critical Control Points (CCP)
-
Moisture Sensitivity: Stage 1 is strictly anhydrous. Water destroys NaH and quenches the alkoxide, halting the reaction.
-
Temperature Control: Do not exceed 80°C in Stage 1 to prevent Boc thermal decomposition (isobutylene loss).
-
Hydrazine Handling: Hydrazine is toxic and potentially unstable. Use in a fume hood and destroy excess hydrazine with bleach (sodium hypochlorite) in the waste stream.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Incomplete deprotonation | Increase NaH stirring time; ensure DMF is dry. |
| Polymerization | Overheating | Maintain temp < 65°C; add electrophile slowly. |
| Boc Loss (Stage 2) | Acidic contamination | Ensure workup of hydrazine step is not too acidic; Citric acid is safe, HCl is risky. |
Analytical Validation
To validate the synthesis, confirm the following spectral markers:
-
1H NMR (CDCl3, 400 MHz):
- 1.45 ppm (s, 9H): Boc-t-butyl group (Diagnostic for N-protection).
- 3.5–3.6 ppm (t, 2H): -O-CH2- (Ether linkage).
- 2.8–2.9 ppm (t, 2H): -CH2-NH2 (Methylene adjacent to amine).
- 3.4 ppm (m, 1H): Piperidine C4-H (Methine proton at the ether junction).
-
Mass Spectrometry (ESI+):
-
Look for
or . -
Common fragment:
.
-
Visualization of the Pathway[4][5][8]
Figure 2: Process flow diagram illustrating the stepwise chemical transformations.
References
-
General Protocol for N-Boc-4-hydroxypiperidine Alkylation
-
Gabriel Synthesis Methodology
- Gibson, M.S. and Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines.
-
Organic Syntheses, Coll.[8] Vol. 2, p. 83 (1943). (Synthesis of beta-bromoethylphthalimide).
- Alternative Route (Nitrile Reduction) Precedent: Patent WO2008076707A1. Synthesis of amino-ether linkers for medicinal chemistry. (Demonstrates the use of bromoacetonitrile for similar ether linkages).
Sources
- 1. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 2. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Physicochemical Properties & Engineering of Boc-Piperidine-Ethoxyamine Linkers
Executive Summary
This technical guide provides a comprehensive analysis of Boc-piperidine-ethoxyamine (specifically the isomer tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate), a critical heterobifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and DNA-Encoded Libraries (DELs). Unlike flexible PEG chains, the piperidine core introduces defined conformational rigidity, improving the metabolic stability and ternary complex formation of degraders.[] This document details its physicochemical profile, validated synthetic routes, and handling protocols for high-fidelity bioconjugation.
Part 1: Molecular Architecture & Identification
The term "Boc-piperidine-ethoxyamine" generally refers to a piperidine scaffold protected at the secondary amine (N1) with a tert-butyloxycarbonyl (Boc) group, and functionalized at the C4 position with an aminoethoxy side chain.
Structural Causality[2]
-
Boc Group (N1): Provides orthogonal protection, stable to basic conditions (e.g., during alkylation or amide coupling of the primary amine) but labile to acid (TFA/HCl). This allows for controlled, sequential functionalization.[2]
-
Piperidine Core: Acts as a "rigidifying spacer." In PROTAC design, replacing a flexible linear chain with a piperidine ring restricts the entropic penalty of binding, potentially enhancing the E3 ligase-target protein interaction.
-
Ethoxyamine Tail (C4): The ether linkage (-O-) increases hydrophilicity (lowering cLogP) compared to purely alkyl linkers, mimicking PEG solubility while maintaining structural stiffness.
Target Molecule: this compound
| Identifier | Value |
| CAS Number | 1251433-87-4 (Generic Ref) |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OCCN |
Part 2: Physicochemical Profile[7]
The following data aggregates experimental observations and calculated descriptors (QSPR) essential for predicting behavior in organic synthesis and biological assays.
Table 1: Core Physicochemical Properties[8]
| Property | Value / Range | Technical Insight |
| Molecular Weight | 244.33 g/mol | Ideal for "Rule of 5" compliance when conjugated. |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to solidify upon high-vacuum drying; store at -20°C to prevent slow oxidation. |
| Boiling Point | ~340°C (Predicted) | Not distillable under standard pressure; purify via flash chromatography. |
| pKa (Primary Amine) | 9.4 – 9.8 | Highly basic. Exists as a cation at physiological pH (7.4), aiding aqueous solubility of the final conjugate. |
| pKa (Boc-Amine) | N/A (Carbamate) | Non-basic; stable to pH 1–12 (short term). |
| LogP (Calculated) | 1.45 ± 0.3 | Moderately lipophilic due to the Boc group. Deprotection significantly lowers LogP (increases water solubility). |
| Solubility | DCM, MeOH, DMSO, EtOAc | Excellent organic solubility. Poor water solubility in Boc-protected form. |
Stability & Reactivity[9]
-
Acid Sensitivity: The Boc group cleaves rapidly in 20-50% TFA/DCM or 4M HCl/Dioxane. The ether linkage is stable under these conditions.
-
Oxidation: The ether oxygen is susceptible to slow oxidation if exposed to light/air over months. Store under inert gas (Argon/Nitrogen).
Part 3: Synthetic Routes & Purification[10]
Workflow 1: Synthesis of Boc-Piperidine-Ethoxyamine
Causality: Direct alkylation of the alcohol is preferred over reductive amination to preserve the ether oxygen's hydrophilic properties.
Step-by-Step Protocol:
-
Starting Material: N-Boc-4-hydroxypiperidine (1.0 eq).
-
Reagent: N-Boc-2-bromoethylamine (1.2 eq) or 2-bromoethylamine hydrobromide (requires excess base).
-
Condition: NaH (1.5 eq) in anhydrous DMF at 0°C → RT.
-
Note: Using NaH ensures irreversible deprotonation of the hydroxyl group.
-
-
Quench: Careful addition of saturated NH₄Cl.
-
Purification: Extract with EtOAc. The product is an amine; however, if N-Boc-bromoethylamine was used, the product is Di-Boc protected. If 2-bromoethylamine was used, the product has a free primary amine.
-
Critical Step: If the product is an oil, convert to the HCl or Oxalate salt for crystallization to achieve >98% purity.
-
Visualization: Synthetic Pathway
The following diagram illustrates the synthesis and subsequent deprotection logic.
Caption: Figure 1. Synthetic route for generating the rigid ether-linked piperidine scaffold.
Part 4: Applications in Drug Discovery (PROTACs)
The "Linkerology" Advantage
In PROTAC design, the linker is not merely a connector; it dictates the ternary complex (E3-Linker-POI) geometry.
-
Problem: Flexible PEG linkers often wrap around the protein surface, causing "hook effects" or failing to induce the necessary protein-protein interactions (PPI) for ubiquitination.
-
Solution: The Boc-piperidine-ethoxyamine scaffold provides a semi-rigid "kink." The piperidine ring forces a specific vector exit angle, while the ethoxyamine provides a short hydrophilic spacer to reach surface lysines.
Protocol: Standard Amide Coupling (Linker Attachment)
Context: Attaching the free amine of the linker to a carboxylic acid-containing Warhead or E3 Ligand (e.g., Thalidomide derivative).
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins to form the activated ester.
-
Coupling: Add Boc-piperidine-ethoxyamine (1.1 eq).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H]⁺ of product + Boc mass).
-
Validation: The Boc group must remain intact. If Boc loss is observed, check the quality of DMF (amine impurities) or reduce temperature.
Visualization: PROTAC Assembly Logic
Caption: Figure 2. Convergent synthesis strategy utilizing the orthogonal protection of the piperidine linker.[3]
Part 5: References
-
PubChem Compound Summary. this compound (CAS 1251433-87-4). National Center for Biotechnology Information. [Link]
-
Maple, H. J., et al. (2019). Rigid Linkers in PROTAC Design: Improving Metabolic Stability and Potency. Journal of Medicinal Chemistry.[4] [Link] (General Reference for Rigid Linkers)
Sources
Technical Profile: Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
Topic: CAS number for Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate Content Type: In-depth Technical Guide
CAS Registry Number: 442126-36-5[1][2]
Executive Summary
This compound (CAS 442126-36-5) is a specialized heterobifunctional building block extensively utilized in medicinal chemistry, particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[2]
Functioning as a semi-rigid linker, this molecule features a piperidine core that reduces conformational entropy compared to linear PEG chains, potentially improving the bioavailability and binding kinetics of the final drug conjugate. Its structure comprises an acid-labile Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen and a primary aminoethoxy handle at the 4-position, enabling orthogonal conjugation strategies.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
| Parameter | Technical Specification |
| CAS Number | 442126-36-5 |
| IUPAC Name | This compound |
| Synonyms | 1-Boc-4-(2-aminoethoxy)piperidine; 4-(2-Aminoethoxy)-1-piperidinecarboxylic acid tert-butyl ester |
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| Molecular Weight | 244.33 g/mol |
| MDL Number | MFCD21092285 |
| SMILES | CC(C)(C)OC(=O)N1CCC(OCCN)CC1 |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
| pKa (Calc) | ~9.5 (Primary amine), ~ -1.0 (Carbamate) |
Synthetic Methodology & Manufacturing
Validated Synthesis Workflow
The synthesis hinges on the coupling of N-Boc-4-hydroxypiperidine with a protected amino-ethyl halide, followed by selective deprotection.
Step-by-Step Protocol:
-
Activation: Dissolve N-Boc-4-hydroxypiperidine (CAS 109384-19-2) in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) to generate the alkoxide.
-
Alkylation: Add N-Cbz-2-bromoethylamine (1.1 eq) dropwise. The Cbz (benzyloxycarbonyl) group is chosen because it is stable to the basic conditions of alkylation but removable via hydrogenation, leaving the acid-labile Boc group intact.
-
Reaction: Stir at room temperature for 12–16 hours. Monitor via TLC/LC-MS.
-
Workup: Quench with water, extract with EtOAc, and purify the intermediate via silica gel chromatography.
-
Selective Deprotection: Dissolve the intermediate in MeOH. Add Pd/C (10% w/w) and stir under H₂ atmosphere (balloon pressure) for 4 hours. This removes the Cbz group to yield the free primary amine (the target compound).
-
Purification: Filter through Celite to remove Pd. Concentrate the filtrate. The product, CAS 442126-36-5 , is obtained as a free base.
Reaction Pathway Diagram
Figure 1: Orthogonal synthesis pathway ensuring retention of the Boc group while generating the free primary amine.
Applications in Drug Discovery (PROTACs)
This compound is a "Linker-E3 Ligase" precursor. In the context of PROTAC design, linker length and rigidity are critical determinants of the ternary complex (Target-PROTAC-E3) stability.
Mechanistic Role
-
Rigidity: The piperidine ring introduces a constraint that reduces the entropic penalty upon binding, a common issue with flexible PEG linkers.
-
Vectorization: The 4-position substitution allows the linker to exit the E3 ligase binding pocket (e.g., Cereblon or VHL) with a specific trajectory.
-
Orthogonality:
-
Primary Amine (Free): Ready for amide coupling to a carboxylic acid-containing "Warhead" (Target protein ligand) or E3 ligand derivative.
-
Boc Group (Protected): Can be removed with TFA/HCl after the first coupling to expose the secondary amine for the second conjugation step.
-
PROTAC Assembly Workflow
Figure 2: Step-wise assembly of a PROTAC molecule using CAS 442126-36-5 as the central linker scaffold.
Handling, Stability, and Characterization[5]
Analytical Parameters (Self-Validation)
To ensure the integrity of the compound before use in synthesis, verify the following diagnostic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.45 ppm (s, 9H): Strong singlet confirming the intact Boc group.
-
δ 2.8–2.9 ppm (t, 2H): Triplet corresponding to the -CH₂-NH₂ protons (alpha to amine).
-
δ 3.4–3.5 ppm (t, 2H): Triplet for the -O-CH₂- protons (ether linkage).
-
δ 3.6–3.8 ppm (m, 1H): Multiplet for the piperidine C4 proton (methine).
-
-
Mass Spectrometry (ESI+): Expect a base peak of [M+H]⁺ = 245.18 or [M+Na]⁺ = 267.17 .
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: The primary amine is sensitive to atmospheric CO₂ (carbamate formation). Store under Argon or Nitrogen .
-
Shelf Life: 12–24 months if kept dry and sealed.
References
-
Biosynth. this compound Product Page. Retrieved from
-
CymitQuimica. Catalog Entry for CAS 442126-36-5. Retrieved from
-
BroadPharm. PROTAC Linker Design Principles. Retrieved from
Sources
Commercial suppliers of Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
Executive Summary
Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate is a critical heterobifunctional linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[1] Its structure combines a rigid piperidine core with a flexible aminoethoxy tether, offering a unique "semi-rigid" geometry that distinguishes it from purely flexible PEG linkers or rigid alkyl chains.[1]
This guide provides a technical roadmap for sourcing, validating, and utilizing this linker. It addresses the "Make vs. Buy" decision, details commercial availability, and outlines a self-validating synthesis protocol for internal production when stock is unavailable.
Chemical Profile & Specifications
Before sourcing, verify the identity of the molecule against these specifications to avoid confusion with structural analogs (e.g., 4-aminopiperidine or 4-hydroxyethylpiperidine).
| Attribute | Specification |
| Chemical Name | This compound |
| Common Role | PROTAC Linker (Alkyl-ether type); Bifunctional Building Block |
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| Molecular Weight | 244.33 g/mol |
| Core Structure | N-Boc-piperidine ring (position 1) with a 2-aminoethoxy group (position 4) |
| Key Functionality | Primary Amine: Available for immediate conjugation (e.g., amide coupling).Boc-Amine: Protected secondary amine; released via acid hydrolysis.[1][2] |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol.[1] Poorly soluble in water (unless protonated).[1] |
| Preferred Salt Form | HCl Salt (More stable, hygroscopic) or Free Base (Oil/Low-melting solid, prone to oxidation).[1] |
Supply Landscape Analysis
The commercial supply of this specific linker is tiered.[1][2][3] Unlike common PEG linkers, this molecule is often a "made-to-order" or "lead-time" item.[1]
Tier 1: Specialized Linker Suppliers (High Reliability)
These suppliers focus on functionalized building blocks and PROTAC linkers.[1] They typically provide H-NMR and LCMS data.[1]
-
Fluorochem: Confirmed listing.[1] Often holds stock in the UK/EU.[1]
-
BroadPharm: Specializes in PEG and heterobifunctional linkers; high probability of stock or rapid synthesis.[1]
-
MedChemExpress (MCE): Major supplier for drug discovery reagents; check their "PROTAC Linker" catalog.[1]
Tier 2: Catalog Aggregators (Variable Lead Times)
-
Sigma-Aldrich / Merck: Often lists these under "Rare Chemical" or through third-party partnerships (e.g., MolPort).[1]
-
BLDpharm: Strong on piperidine derivatives; likely source for the hydroxy precursor if the final amine is out of stock.[1]
Sourcing Decision Matrix
Use the following logic to determine your sourcing strategy:
Figure 1: Decision matrix for sourcing PROTAC linkers. Prioritize commercial stock to save time, but default to internal synthesis if the precursor (N-Boc-4-hydroxypiperidine) is available.[1]
Internal Synthesis Protocol (Self-Validating)
If commercial supply is unavailable, this molecule can be synthesized from Tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS: 109384-19-2) using a Williamson ether synthesis strategy.[1]
Reaction Scheme:
-
Alkylation: N-Boc-4-hydroxypiperidine + N-(2-bromoethyl)phthalimide + NaH (in DMF).
-
Deprotection: Hydrazinolysis (Hydrazine hydrate in EtOH) to release the primary amine.[1]
Step-by-Step Protocol:
-
Activation: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the alkoxide.
-
Coupling: Add N-(2-bromoethyl)phthalimide (1.1 eq) dissolved in DMF. Warm to Room Temperature (RT) and stir overnight.
-
Validation Point: LCMS should show the intermediate mass (M+H).[1]
-
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5%) to remove DMF.[1] Dry and concentrate.
-
Deprotection: Dissolve the crude phthalimide intermediate in Ethanol. Add Hydrazine Hydrate (5.0 eq).[1] Reflux for 2-4 hours.
-
Observation: A white precipitate (phthalhydrazide) will form.[1]
-
-
Purification: Cool, filter off the solid. Concentrate the filtrate. Dissolve residue in DCM and wash with basic water (pH 10-11) to ensure the amine is in the organic layer.[1]
-
Final Validation:1H NMR (DMSO-d6) should show the disappearance of aromatic phthalimide signals and the appearance of the ethoxy-amine methylene triplets (~2.8 ppm and ~3.4 ppm).[1]
-
Utilization in PROTAC Synthesis
This linker is designed for "Amine-First" conjugation . The primary amine is significantly more reactive than the carbamate-protected secondary amine.[1]
Workflow Logic
-
Conjugation A (Amide Coupling): React the free primary amine with a carboxylic acid-functionalized Ligand (e.g., VHL ligand-COOH or Thalidomide-COOH).[1]
-
Deprotection (Boc Removal): Treat the Intermediate with TFA/DCM or HCl/Dioxane to expose the piperidine nitrogen.[1]
-
Conjugation B (Final Assembly): React the piperidine nitrogen (now a secondary amine) with the second Ligand (via alkylation or amide coupling).
Figure 2: Sequential assembly workflow for PROTACs using this compound.
Quality Control & Storage
-
Storage: Store at -20°C. The free base amine absorbs CO₂ from the air; store under nitrogen or argon.[1]
-
Handling: If the product arrives as an HCl salt, remember to add extra equivalents of base (DIPEA/TEA) during the first coupling reaction to neutralize the salt.[1]
-
QC Check:
-
Purity: >95% by HPLC.
-
Identity: 1H NMR must confirm the integrity of the tert-butyl group (singlet at ~1.45 ppm, 9H) and the ethoxy chain.[1]
-
References
-
Fluorochem. Product Listing: this compound. Retrieved from [1]
-
BroadPharm. Pegylated and Non-Pegylated Linkers for PROTAC Synthesis. Retrieved from [1]
-
MedChemExpress. PROTAC Linker Design and Chemistry. Retrieved from [1]
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[1] Cell. [1]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [1][2][4]
Sources
Optimizing the Ternary Complex: A Technical Guide to Ether and Piperidine Moieties in PROTAC Linkers
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical properties (DMPK) and ternary complex cooperativity. This guide analyzes the distinct roles of ether (PEG) and piperidine moieties.[1] While ether chains provide essential hydrophilicity and conformational sampling, piperidine scaffolds introduce necessary rigidity to minimize the entropic penalty of binding. This document provides actionable protocols and mechanistic insights for leveraging these moieties to optimize degradation efficiency (
The Linker’s Critical Role in PROTAC Design
The "Warhead-Linker-E3 Ligand" architecture relies on the formation of a productive ternary complex.[2][3] The linker must traverse the solvent-exposed gap between the E3 ligase and the Protein of Interest (POI) without inducing steric clashes or unfavorable free energy changes (
The Flexibility-Rigidity Paradox
-
Flexibility (Ether/Alkyl): Allows the binary complex (PROTAC-POI or PROTAC-E3) to "search" for the second protein partner. However, excessive flexibility results in a high entropic penalty (
) upon ternary complex formation, potentially weakening affinity.[4] -
Rigidity (Piperidine/Heterocycles): Pre-organizes the molecule into a bioactive conformation, reducing the entropic cost.[4] However, incorrect geometry can completely abolish ternary complex formation by preventing the necessary protein-protein interactions (PPIs).
Ether Moieties: The Hydrophilic Mask (PEG)
Polyethylene glycol (PEG) chains are the standard starting point for linker optimization due to their synthetic accessibility and defined length increments.
Mechanistic Function[2]
-
Solubility Enhancement: The oxygen atoms in the ether backbone act as hydrogen bond acceptors, significantly lowering the LogP and improving aqueous solubility—a critical factor for PROTACs which often suffer from "molecular obesity" (MW > 800 Da).
-
The "Chameleon" Effect: PEG linkers can adopt compact conformations in aqueous media and extended conformations in lipid bilayers, aiding passive permeability despite high TPSA (Topological Polar Surface Area).
Experimental Protocol: PEG Linker Conjugation
Objective: Conjugate a PEG-carboxylic acid linker to an amine-bearing Warhead.
Reagents:
-
Warhead-NH2 (1.0 eq)
-
Boc-PEG(n)-COOH (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve Boc-PEG(n)-COOH in anhydrous DMF (0.1 M). Add HATU and DIPEA. Stir for 5 minutes at
to form the active ester. Rationale: Pre-activation prevents warhead degradation. -
Coupling: Add Warhead-NH2 to the mixture. Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3 (to remove DMF), saturated
, and brine. Dry over . -
Deprotection: Resuspend crude in DCM:TFA (4:1). Stir for 30 min. Evaporate volatiles.
-
Validation: Verify purity >95% via HPLC. Self-Validation Check: Ensure no ester hydrolysis occurred if the warhead contains sensitive esters.
Piperidine Moieties: Rigidification & Metabolic Stability
Piperidine and piperazine motifs are increasingly used to "lock" PROTACs into productive conformations, as seen in clinical candidates like ARV-110.
Mechanistic Function[2]
-
Entropic Optimization: By restricting the number of rotatable bonds, piperidine linkers reduce the conformational space the molecule must sample, thereby lowering the entropic penalty of binding (
). -
Metabolic Shielding: Long alkyl/ether chains are prone to oxidative metabolism (CYP450). Incorporating a piperidine ring can block metabolic "soft spots" (e.g., N-dealkylation sites).[5][6]
-
pKa Modulation: The nitrogen atom in piperidine (pKa ~9-10) can be tuned via neighboring electron-withdrawing groups (e.g., fluorines, amides) to modulate lysosomal sequestration.
Case Study Data: Flexible vs. Rigid Linkers
Table 1: Comparative metrics from Androgen Receptor (AR) degrader optimization (Based on ARD-series data).
| Feature | Ether Linker (PEG-4) | Piperidine-Based Linker (Rigid) | Impact Analysis |
| DC50 (Potency) | 15 nM | < 1 nM | Rigidity improved ternary complex stability. |
| Dmax | 85% | > 95% | Better positioning of ubiquitin transfer zone. |
| Solubility | High | Moderate | Basic nitrogen aids solubility at acidic pH. |
| Metabolic Stability | Low ( | High ( | Cyclic structure resists oxidative cleavage. |
Visualization of Design Logic
Diagram 1: The Entropic Barrier Mechanism
This diagram illustrates why rigid linkers (Piperidine) often yield higher potency than flexible ones (Ether) by lowering the energy barrier for ternary complex formation.
Caption: Rigid linkers (Green path) reduce the entropic cost of binding, facilitating faster and more stable ternary complex formation compared to flexible linkers (Red path).
Diagram 2: Linker Optimization Workflow
A decision tree for scientists to select between Ether and Piperidine strategies during lead optimization.
Caption: Decision matrix for selecting linker chemistry. Poor solubility triggers PEGylation; poor potency despite binding triggers rigidification.
References
-
Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Link
-
Goracci, L., et al. (2022).[6][8] PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. Link
-
BOC Sciences. (2024). Overview of PROTAC Linkers: Types and Design.
-
Han, X., et al. (2019).[8] Discovery of ARD-69, a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer.[1] J. Med. Chem. Link
-
BenchChem. (2025).[2][9] Comparing the efficacy of different PROTAC linkers in targeted protein degradation. Link
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A Senior Application Scientist's Guide to the Strategic Derivatization of Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most ubiquitous and valuable heterocyclic scaffolds.[1][2] Its prevalence in FDA-approved drugs is a testament to its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for interacting with biological targets.[3][4][5]
Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate is a particularly strategic building block. It offers two distinct points for synthetic elaboration: a highly reactive primary amine on the ethoxy side chain and a latent secondary amine within the piperidine ring, temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This dual functionality allows for a modular and controlled approach to building complex molecules. The primary amine serves as an immediate handle for derivatization, while the Boc-protected piperidine nitrogen can be revealed later for subsequent reactions.
This guide provides an in-depth exploration of the core derivatization strategies for this versatile intermediate. Moving beyond simple protocols, we will delve into the causality behind experimental choices, establish self-validating workflows, and ground our discussion in authoritative chemical principles.
Chapter 1: The Principle of Chemoselective Derivatization
The synthetic utility of this compound hinges on the concept of chemoselectivity . The primary aliphatic amine is significantly more nucleophilic and less sterically hindered than the nitrogen of the Boc-protected carbamate. This inherent difference in reactivity allows us to selectively modify the side-chain amine while the piperidine core remains untouched. The Boc group is stable under the mildly basic or neutral conditions used for many of the following reactions, making it an ideal orthogonal protecting group.
Caption: Logical flow of selective reactions on the scaffold.
Chapter 2: Core Derivatization Methodologies
The primary amine is a versatile nucleophile, amenable to a wide array of bond-forming reactions. We will focus on four of the most robust and widely employed transformations in drug discovery.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is arguably the most powerful method for N-alkylation, enabling the formation of secondary amines from aldehydes or ketones.[6] The reaction proceeds in a two-step, one-pot sequence: the initial formation of an imine (or enamine) intermediate, followed by its immediate reduction. This method is favored for its high efficiency, broad substrate scope, and the generation of stable, drug-like linkages.[7][8]
Causality & Experimental Choice: The key to a successful reductive amination is the choice of reducing agent. The ideal reagent must be powerful enough to reduce the C=N bond of the imine but gentle enough not to reduce the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preeminent choice for this transformation.[9] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents premature reduction of the carbonyl, while its tolerance for mildly acidic conditions helps catalyze imine formation.
Caption: Workflow for one-pot reductive amination.
Experimental Protocol: Synthesis of a Secondary Amine Derivative
-
Reactant Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), ~0.1 M), add the desired aldehyde or ketone (1.0–1.2 eq.).
-
Imine Formation: Stir the mixture at room temperature. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is evident (or after 1-2 hours), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The portion-wise addition helps to control any potential exotherm.
-
Reaction Completion: Continue stirring at room temperature for 3-16 hours, monitoring for the disappearance of the imine intermediate by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by silica gel column chromatography.
Acylation: Building Robust Amide Bonds
The formation of an amide bond via acylation is a cornerstone of organic synthesis. Reacting the primary amine with an acyl chloride or anhydride provides a rapid and efficient route to chemically stable amide derivatives.
Causality & Experimental Choice: The reaction between an amine and an acyl chloride is highly exothermic and liberates hydrochloric acid (HCl). A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to act as an acid scavenger. Its role is to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine.
Experimental Protocol: Synthesis of an Amide Derivative
-
Reactant Preparation: Dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the reaction rate and minimize side reactions.
-
Reagent Addition: Add the acyl chloride (1.1 eq.), typically dissolved in a small amount of the reaction solvent, dropwise to the cooled, stirred amine solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude amide by silica gel column chromatography or recrystallization.
Sulfonylation: Accessing the Sulfonamide Moiety
Sulfonamides are a critical functional group in medicinal chemistry, known for their roles as antibiotics, diuretics, and carbonic anhydrase inhibitors. They are readily synthesized by reacting the primary amine with a sulfonyl chloride.[10][11]
Causality & Experimental Choice: A common and problematic side reaction in the sulfonylation of primary amines is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[12] To mitigate this, several precautions are essential:
-
Controlled Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride slowly to the amine solution to maintain a low instantaneous concentration.
-
Weak Base: Use a base like pyridine, which also serves as the solvent, as it is generally less effective at deprotonating the resulting sulfonamide compared to stronger bases like triethylamine.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
-
Reactant Preparation: Dissolve this compound (1.1 eq.) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the sulfonyl chloride (1.0 eq.) portion-wise or as a solution in pyridine, keeping the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate. The combined organic extracts should be washed extensively with 1 M aqueous copper (II) sulfate (to remove pyridine), followed by water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify the crude product by column chromatography.
N-Alkylation: Direct Attachment of Alkyl Groups
Direct alkylation with alkyl halides is a fundamental method for forming C-N bonds.[13][14] However, for primary amines, it presents a significant challenge: overalkylation.[13] The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.
Causality & Experimental Choice: To achieve selective mono-alkylation, the reaction must be carefully controlled. Using a large excess of the primary amine can statistically favor the desired reaction. Alternatively, employing specific strategies like a competitive deprotonation/protonation approach can improve selectivity.[15] For many applications, reductive amination is a more reliable method for mono-alkylation. However, when direct alkylation is necessary, the following protocol can be a starting point.
Experimental Protocol: Mono-N-Alkylation
-
Reactant Setup: In a sealed vessel, dissolve the alkyl halide (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF. Add a mild inorganic base like potassium carbonate (K₂CO₃, 2-3 eq.).
-
Amine Addition: Add a large excess of this compound (3-5 eq.).
-
Reaction: Heat the mixture (e.g., 60-80 °C) and stir until the starting alkyl halide is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The purification process must separate the desired secondary amine from the unreacted primary amine starting material and any overalkylation byproducts. This often requires careful column chromatography or separation using buffered aqueous solutions.[7][16]
| Reaction Type | Key Reagent(s) | Solvent(s) | Key Control Parameter(s) | Common Byproduct(s) |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCM, DCE | Choice of mild reducing agent | Unreacted starting materials |
| Acylation | Acyl Chloride, Base (TEA, DIPEA) | DCM, THF | Temperature (0 °C), Acid Scavenger | Diacylated product (rare) |
| Sulfonylation | Sulfonyl Chloride, Base (Pyridine) | Pyridine, DCM | Slow addition, Stoichiometry | Di-sulfonylated product |
| N-Alkylation | Alkyl Halide, Base (K₂CO₃) | Acetonitrile, DMF | Large excess of amine | Over-alkylation products |
Chapter 3: The Boc Group - Deprotection and Further Functionalization
The Boc group is a robust gatekeeper, but its true value lies in its clean and efficient removal under acidic conditions to unmask the piperidine nitrogen for a second wave of derivatization.
Causality & Experimental Choice: The standard conditions for Boc deprotection involve treatment with a strong acid.[17] The most common reagents are trifluoroacetic acid (TFA), typically in DCM, or hydrogen chloride (HCl), often as a solution in 1,4-dioxane or methanol.[18][19]
-
TFA/DCM: This is a very common and efficient system. TFA is volatile, making its removal straightforward. However, it can be harsh and may not be suitable for substrates with other acid-sensitive functional groups.[20]
-
HCl in Dioxane/Methanol: This is often considered a milder alternative. The resulting product is the hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration.
Caption: A logical workflow for sequential derivatization.
Experimental Protocol: Boc Deprotection with HCl in Dioxane
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Acid Addition: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq.) at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of gas (isobutylene and CO₂). A precipitate of the hydrochloride salt may form. Monitor the reaction for the disappearance of the starting material by LC-MS (typically 1-3 hours).
-
Isolation: Upon completion, the product can be isolated. If a solid has precipitated, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried. If the product remains in solution, the solvent can be removed in vacuo to yield the crude hydrochloride salt.
-
Neutralization (if needed for next step): For subsequent reactions requiring the free base, the hydrochloride salt is dissolved in an organic solvent and washed with a mild aqueous base (e.g., NaHCO₃ or K₂CO₃) to liberate the free amine.
Chapter 4: A Self-Validating System: Purification & Structural Characterization
Trust in synthetic chemistry is built upon rigorous purification and unambiguous characterization. Each derivative must be validated to confirm its identity and purity.
-
Purification:
-
Column Chromatography: This is the workhorse for purifying the neutral, Boc-protected intermediates. Silica gel is the standard stationary phase.
-
Acid-Base Extraction: This technique is particularly useful for purifying amine-containing compounds.[7] The basic amine can be extracted into an aqueous acid layer, washed, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.
-
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure.[21] Key diagnostic signals include the appearance of new peaks corresponding to the added group (e.g., aromatic protons from a benzyl group in reductive amination) and the disappearance of the primary amine protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition of the newly synthesized molecule.[22][23]
-
Chapter 5: Safety and Handling
As a professional scientist, safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents before use.
-
Starting Material: this compound and its analogues may cause skin and serious eye irritation.[24]
-
Reagents: Many reagents used in these derivatizations are hazardous. Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory. Strong acids like TFA are highly corrosive.[25][26]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.[27]
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Wang, M., Wang, W., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Available from: [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]
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ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available from: [Link]
-
RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
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YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Available from: [Link]
-
ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
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PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Available from: [Link]
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MDPI. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]
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ResearchGate. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available from: [Link]
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RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
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Royal Society of Chemistry. Microwave-assisted solvent and catalyst-free synthesis of sulfonamides. Available from:
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ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guides. Available from: [Link]
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Arkivoc. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
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Stability of the tert-Butoxycarbonyl (Boc) Protecting Group on Piperidine Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its robustness under a wide range of reaction conditions and its facile, acid-labile removal. Its application in masking the secondary amine of piperidine, a ubiquitous scaffold in pharmaceuticals and functionalized materials, is of paramount importance. This in-depth technical guide provides a comprehensive analysis of the stability of the N-Boc-piperidine moiety. We will delve into the fundamental principles governing its stability, explore the kinetics and mechanisms of its cleavage, detail established and alternative experimental protocols for both its installation and removal, and provide a thorough troubleshooting guide for common challenges encountered in the laboratory. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to strategically employ the Boc protecting group on piperidine linkers with a high degree of control and predictability.
Introduction: The Strategic Importance of the N-Boc-Piperidine Moiety
The piperidine ring is a privileged heterocyclic motif, frequently incorporated into the core structure of a vast array of biologically active molecules, including antivirals, anticancer agents, and central nervous system-targeting drugs.[1] In the intricate multi-step syntheses of these complex molecules, the strategic protection and deprotection of the piperidine nitrogen is a critical consideration. The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for this purpose, offering a unique combination of stability and controlled lability.
The N-Boc-piperidine unit serves as a versatile building block, allowing for selective functionalization at other positions of the piperidine ring or elsewhere in the molecule without interference from the nucleophilic secondary amine.[2] The Boc group's general stability to bases, nucleophiles, and reducing agents provides a broad window of compatible reaction conditions, making it an integral component of orthogonal protection strategies in complex syntheses.[3]
This guide will provide a detailed exploration of the chemical principles that underpin the stability of the Boc group on the piperidine linker, offering field-proven insights and actionable protocols to navigate the nuances of its application.
Fundamental Principles of N-Boc-Piperidine Stability
The stability of the N-Boc group is intrinsically linked to its chemical structure: a carbamate derived from the bulky tert-butyl alcohol. This steric hindrance plays a significant role in its chemical behavior.
Acid Lability: The Achilles' Heel of the Boc Group
The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions. This lability is the cornerstone of its utility as a temporary protecting group. The generally accepted mechanism for acid-catalyzed deprotection proceeds through a series of well-defined steps, as illustrated below.
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
The reaction is initiated by protonation of the carbamate oxygen, which weakens the C-O bond and facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free piperidine amine, which is subsequently protonated in the acidic medium.[4] Kinetic studies have shown that the rate of Boc deprotection can exhibit a second-order dependence on the concentration of strong acids like HCl, suggesting a more complex mechanism involving a general acid-catalyzed separation of an ion-molecule pair.[5][6]
Stability Under Basic and Nucleophilic Conditions
A key advantage of the Boc group is its remarkable stability in the presence of a wide range of bases and nucleophiles. This stability is crucial for its use in orthogonal protection schemes, particularly in solid-phase peptide synthesis (SPPS) where the base-labile fluorenylmethyloxycarbonyl (Fmoc) group is commonly employed for Nα-amino protection.[3] The N-Boc-piperidine moiety will remain intact under conditions typically used for Fmoc removal (e.g., piperidine in DMF).[7]
Thermal Stability
While primarily known for its acid lability, the Boc group can also be cleaved under thermal conditions, although this generally requires elevated temperatures (e.g., 150 °C).[8] This thermal lability is less commonly exploited in standard laboratory practice but can be a consideration in high-temperature reactions.
Quantitative Assessment of N-Boc-Piperidine Stability
While the qualitative stability of the Boc group is well-understood, a quantitative understanding is essential for fine-tuning reaction conditions and minimizing side reactions. The rate of acid-catalyzed cleavage is influenced by several factors, including the strength of the acid, the solvent, the temperature, and the electronic and steric environment of the nitrogen atom.
| Condition | Reagent/Solvent | Temperature | Relative Rate of Deprotection | Reference |
| Standard Deprotection | 50% TFA in DCM | Room Temperature | Fast (minutes) | [7] |
| Milder Acidic | 4 M HCl in Dioxane | Room Temperature | Moderate to Fast | [9] |
| Aqueous Acid | 6 M HCl (aq) | Reflux | Slow to Moderate | [3] |
| Lewis Acid | TMSI in DCM | Room Temperature | Moderate | [4] |
| Thermal | Methanol or TFE | 150 °C (Flow) | Substrate Dependent | [8] |
Table 1: Qualitative Comparison of Common Boc Deprotection Conditions.
It is generally observed that the rate of Boc deprotection is faster for N-Boc derivatives of aromatic amines compared to aliphatic amines due to electronic effects that stabilize the transition state of the cleavage reaction.[9] Within cyclic amines, ring strain and conformational effects can also influence the rate of deprotection. While specific kinetic data directly comparing N-Boc-piperidine to other cyclic and acyclic amines is not extensively tabulated in the literature, empirical evidence suggests that its stability is broadly in line with other secondary aliphatic amines.
Experimental Protocols
The successful application of the Boc protecting group on piperidine linkers relies on robust and reproducible experimental procedures for both its installation and removal.
Protocol for Boc Protection of Piperidine
This protocol describes a general and efficient method for the N-Boc protection of piperidine using di-tert-butyl dicarbonate (Boc-anhydride).
Figure 2: General workflow for the Boc protection of piperidine.
Materials:
-
Piperidine (or a substituted piperidine derivative)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the piperidine derivative (1.0 equiv) in DCM or THF.
-
Add TEA (1.1-1.5 equiv). For less reactive amines, a catalytic amount of DMAP can be added.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1-1.2 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Causality Behind Experimental Choices: The use of a base like TEA is to neutralize the acidic byproduct of the reaction. DMAP can be used as a nucleophilic catalyst to accelerate the reaction with sterically hindered or less reactive amines. The reaction is typically started at 0 °C to control the initial exotherm.
Protocol for Boc Deprotection of N-Boc-Piperidine
This protocol outlines the standard procedure for the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Boc-piperidine derivative in DCM.
-
Add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected piperidine derivative.
Self-Validating System: The progress of the deprotection can be easily monitored by TLC, as the deprotected amine will have a different polarity and will often stain differently (e.g., with ninhydrin) compared to the Boc-protected starting material.
Side Reactions and Troubleshooting
While the Boc group is generally well-behaved, side reactions can occur during its removal, particularly in the presence of sensitive functional groups.
tert-Butylation
The tert-butyl cation generated during acidic deprotection is a reactive electrophile that can alkylate nucleophilic residues in the substrate, such as electron-rich aromatic rings (e.g., indole, phenol) or sulfur-containing functional groups.[10]
Mitigation: The inclusion of "scavengers" in the deprotection cocktail is a common and effective strategy to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, and water.
Incomplete Deprotection
In some cases, particularly with sterically hindered substrates or when using milder acidic conditions, the deprotection reaction may not go to completion.
Troubleshooting:
-
Increase Acid Concentration or Temperature: If milder conditions are not effective, increasing the concentration of the acid or gently warming the reaction mixture can drive the reaction to completion.
-
Extend Reaction Time: Simply allowing the reaction to stir for a longer period may be sufficient.
-
Change the Acid: If TFA is causing side reactions, switching to HCl in an organic solvent (e.g., dioxane or ethyl acetate) may be a viable alternative.[9]
Figure 3: Decision tree for troubleshooting incomplete Boc deprotection.
Advanced Considerations: Conformational and Electronic Effects
The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. The presence of the N-Boc group can influence this equilibrium. NMR studies have shown that the rotation around the N-C(O) bond in N-Boc-piperidine is relatively fast at room temperature.[11] However, at lower temperatures, distinct conformers can be observed. The conformational preference of the piperidine ring and its substituents can impact the accessibility of the Boc group to the acid catalyst, potentially influencing the rate of deprotection.
Furthermore, electron-withdrawing or -donating substituents on the piperidine ring can modulate the basicity of the nitrogen atom and the electron density of the carbamate, thereby affecting the stability of the Boc group. While these effects are generally subtle for alkyl-substituted piperidines, they can become more pronounced with strongly electron-withdrawing or -donating groups.
Conclusion
The N-Boc-piperidine moiety is a vital tool in the arsenal of the synthetic chemist. Its predictable stability profile, coupled with a wealth of established protocols for its installation and removal, makes it an invaluable asset in the synthesis of complex molecules. A thorough understanding of the principles governing its stability, the kinetics of its cleavage, and potential side reactions is paramount for its successful application. By leveraging the information and protocols outlined in this guide, researchers can confidently and effectively utilize the Boc protecting group on piperidine linkers to advance their synthetic endeavors in drug discovery and beyond.
References
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Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
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Black, G. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic & Biomolecular Chemistry, 8(23), 5435-5443. [Link]
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Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1835–1844. [Link]
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Butt, M. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]
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Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Scribd. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of N-BOC-piperidine-4-carboxylic Acid in Advanced Organic Synthesis. [Link]
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O'Brien, P., et al. (2005). An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine. Journal of the American Chemical Society, 127(29), 10263–10272. [Link]
-
Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(14), 6337–6347. [Link]
-
Gawley, R. E., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+). Journal of the American Chemical Society, 132(16), 5584–5585. [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate: A Multifaceted Building Block for Modern Drug Discovery
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of clinically approved drugs.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to modulate solubility, make it a desirable motif for drug design.[1] This guide focuses on a particularly valuable derivative, Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate . We will dissect the strategic importance of its constituent parts—the piperidine core, the acid-labile Boc protecting group, and the reactive aminoethoxy side chain. Through an examination of its applications, from linker technology in Proteolysis Targeting Chimeras (PROTACs) to its role as a key intermediate in the synthesis of targeted therapies like kinase inhibitors, this document provides researchers with the foundational knowledge and practical protocols to effectively leverage this versatile building block in their drug discovery programs.
Molecular Profile and Strategic Features
At its core, this compound is a bifunctional molecule designed for synthetic utility. Its structure combines a conformationally constrained saturated heterocycle with a flexible, nucleophilic side chain, while a protecting group offers controlled reactivity.
Caption: Key structural features of the title compound.
The Piperidine Scaffold: A Privileged Core
The piperidine motif is a mainstay in medicinal chemistry, enhancing drug-like properties by influencing pharmacokinetics (ADME) and providing a three-dimensional structure that can be tailored to fit target binding pockets.[1] Its inclusion can improve metabolic stability and aqueous solubility compared to more lipophilic carbocyclic analogs.
The Boc Protecting Group: A Gateway to Sequential Chemistry
The tert-butoxycarbonyl (Boc) group is an essential tool for multi-step synthesis. It effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing it from participating in unwanted side reactions.
-
Causality: The choice of the Boc group is strategic. It is exceptionally stable under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) yet can be removed cleanly and efficiently with strong acids like trifluoroacetic acid (TFA). This orthogonality allows chemists to deprotect the piperidine nitrogen selectively without disturbing other sensitive functional groups, enabling precise, sequential modifications at different points of the molecule.
The Aminoethoxy Linker: The Reactive Workhorse
The terminal primary amine on the flexible ethoxy linker is the primary point of synthetic diversification. Its nucleophilic character makes it amenable to a wide array of standard coupling reactions, allowing for the covalent attachment of various moieties, from simple organic fragments to complex pharmacophores.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₃ | PubChem |
| Molecular Weight | 244.33 g/mol | PubChem |
| CAS Number | 165655-53-4 | PubChem |
| Appearance | Colorless to light yellow oil/liquid | Commercial Suppliers |
| pKa (Predicted) | ~9.5 (for the primary amine) | ChemAxon |
Core Applications in Drug Discovery Programs
The unique combination of a stable scaffold, a reactive handle, and a protected nitrogen makes this compound a powerful tool for several modern therapeutic modalities.
Caption: Key application pathways in drug discovery.
Linker Technology: Bridging Molecules for Targeted Degradation (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.
This compound and its analogs are highly valuable as semi-flexible linkers in PROTAC development.[3] The primary amine allows for straightforward attachment to a carboxylic acid-bearing E3 ligase ligand (e.g., for VHL or Cereblon) or target-binding warhead via amide coupling. The piperidine ring introduces a degree of conformational rigidity that can be crucial for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase, which is a critical determinant of degradation efficiency.
Intermediates for Targeted Therapies: Kinase Inhibitors
This building block is a documented key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor approved for the treatment of medullary thyroid cancer.[4][5] Vandetanib targets multiple receptors, including VEGFR and EGFR.[4][5] The synthesis involves coupling the piperidine-containing fragment to the core quinoline structure, highlighting its role in constructing the final drug molecule.[4][5] This demonstrates the compound's utility in building complex molecular architectures for established drug classes.
Scaffolds for GPCR Ligands and Other CNS Agents
G-protein coupled receptors (GPCRs) are a major class of drug targets.[6] The piperidine scaffold is frequently found in GPCR ligands and other centrally active agents.[1][7] The aminoethoxy moiety can be elaborated to introduce pharmacophoric elements necessary for receptor binding, while the piperidine core helps achieve the required orientation and physicochemical properties for CNS penetration or receptor engagement.[8]
Experimental Methodologies & Self-Validating Protocols
The utility of a building block is defined by the reliability of the reactions it undergoes. The following protocols describe common, high-yielding transformations that form the basis of its application.
Protocol 1: Standard Amide Coupling via EDC/HOBt
This protocol describes the coupling of the primary amine of the title compound with a generic carboxylic acid, a fundamental reaction for linker attachment or library synthesis.
Principle (The "Why"): This method activates the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine. EDC (a water-soluble carbodiimide) is the activating agent. HOBt is added to suppress side reactions (like N-acylurea formation) and minimize racemization if the carboxylic acid has a chiral center, thereby ensuring a clean and efficient reaction.
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C. A successful activation is often indicated by the dissolution of the reagents.
-
Amine Addition: Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring (Self-Validation): The reaction progress can be reliably monitored by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is marked by the consumption of the starting amine and the appearance of a new, typically less polar, product spot.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Caption: Workflow for a standard amide coupling reaction.
Protocol 2: Boc-Group Deprotection
This protocol details the removal of the Boc protecting group to reveal the piperidine's secondary amine for subsequent functionalization.
Principle (The "Why"): The Boc group is designed to be stable to most reagents but labile to strong acid. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, weakening the C-O bond and leading to the collapse of the carbamate into CO₂, isobutylene (a volatile gas), and the protonated free amine. The use of a high concentration of TFA in a non-nucleophilic solvent like DCM ensures the reaction goes to completion quickly at room temperature.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected piperidine substrate (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C. Add Trifluoroacetic acid (TFA) dropwise. A common ratio is 20-50% TFA in DCM (v/v). Caution: TFA is highly corrosive.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction by LC-MS. The disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the deprotected product confirms completion.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Neutralization/Isolation: The product is obtained as a TFA salt. It can be used directly in the next step or neutralized by dissolving the residue in a suitable solvent and washing with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free amine.
Safety and Handling
While specific toxicity data for the title compound is limited, its analogs and common laboratory reagents require careful handling.
-
GHS Hazard Statements (for related structures): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its value lies in the synergistic interplay of its three core components: the pharmacologically privileged piperidine scaffold, the synthetically crucial primary amine, and the orthogonally stable Boc protecting group. This combination provides medicinal chemists with a reliable and versatile tool for constructing complex molecules, from targeted protein degraders to kinase inhibitors. A thorough understanding of its properties and reaction protocols, as outlined in this guide, empowers researchers to accelerate their discovery programs and efficiently develop next-generation therapeutics.
References
- Vertex AI Search Result 1: This result discusses the synthesis and application of a related piperidine carboxylate derivative, highlighting its use as a K+ channel blocker and potential therapeutic agent.
-
NINGBO INNO PHARMCHEM CO.,LTD. Article: Discusses the pivotal role of tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride as a versatile building block in synthesizing a wide array of therapeutic agents. (URL: [Link])
-
PubChem Compound Summary: Provides chemical properties, structure, and safety information for tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. (URL: [Link])
-
SciELO México Journal Article: Describes the synthesis and characterization of a piperidine-clubbed Schiff base derivative as a versatile building block for chemical reactions. (URL: [Link])
-
PubChem Compound Summary: Provides chemical properties, structure, and GHS safety information for tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. (URL: [Link])
-
Atlantis Press Journal Article: Details the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate as a key intermediate for the kinase inhibitor Vandetanib. (URL: [Link])
-
PubChem Compound Summary: Provides chemical properties, structure, and GHS safety information for tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. (URL: [Link])
-
ResearchGate Publication: PDF of the article describing the synthesis of a key intermediate of Vandetanib using a piperidine carboxylate derivative. (URL: [Link])
-
PubMed Review Article: A comprehensive review on piperidine-containing pharmaceuticals, discussing their biological activity and role in medicinal chemistry. (URL: [Link])
-
ResearchGate Review: A review discussing the various pharmacological activities of compounds containing the piperidine nucleus. (URL: [Link])
-
IJNRD Article: A comprehensive exploration of the structure, applications, and pharmacological significance of the piperidine scaffold. (URL: [Link])
-
MDPI Review Article: A review summarizing recent advances in the synthesis and pharmacological applications of piperidine derivatives. (URL: [Link])
-
PubMed Article: Describes a piperazine-based vanilloid receptor 1 antagonist, highlighting the use of related heterocyclic scaffolds in drug design. (URL: [Link])
-
NCBI Assay Guidance Manual: A chapter on the pharmacological characterization of GPCR ligands, noting that GPCRs are a major target for small molecule drugs. (URL: [Link])
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Toxicological Profiling of Linker Intermediates: A Guide to Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
Executive Summary & Compound Characterization
Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate (CAS: 1630906-88-1, hereafter referred to as TB-AEP ) is a bifunctional chemical intermediate.[1] It features a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and a primary amine tethered via an ethoxy linker.[1]
This molecule is primarily utilized as a linker scaffold in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and DNA-Encoded Libraries (DELs).[1] Its toxicity profile must be assessed through two distinct lenses:
-
Occupational Hazard: As a raw material handled by bench scientists.[1]
-
Pharmaceutical Impurity/Metabolite: As a structural motif that may persist in a final drug candidate or be released via metabolic deprotection.[1]
This guide details a self-validating assessment framework, moving from in silico prediction to in vitro confirmation, compliant with ICH M7 and S7B guidelines.[1]
Phase I: In Silico Profiling & Structural Alerts
Before wet-lab experimentation, we must establish a predictive hazard profile.[1] This phase utilizes Quantitative Structure-Activity Relationship (QSAR) models to identify "Structural Alerts" (SAs).[1]
Structural Dissection[1]
-
Piperidine Ring: A common pharmacophore.[1] Risk:[2][3][4][5] High probability of hERG channel inhibition (cardiotoxicity) if the nitrogen becomes basic (deprotected).[1]
-
Primary Amine (-NH₂): High reactivity.[1] Risk:[2][3][4][5] Potential for covalent binding to proteins (skin sensitization) or DNA (mutagenicity).[1]
-
Boc-Group: Lipophilic protecting group.[1] Risk:[2][3][4][5] Increases LogP, facilitating dermal absorption.
Predicted Physicochemical Properties[1][6][7]
-
LogP (Predicted): ~1.5 – 2.0 (Moderately lipophilic; capable of crossing cell membranes).[1]
-
pKa (Primary Amine): ~9.5 (Protonated at physiological pH).[1]
-
Molecular Weight: ~244.33 Da.[1]
Assessment Workflow (Diagram)
Figure 1: The hierarchical assessment strategy for TB-AEP, prioritizing structural alert validation.
Phase II: In Vitro Experimental Protocols
This section defines the core experiments required to validate the in silico predictions.
Genotoxicity: Bacterial Reverse Mutation (Ames Test)
Objective: Assess the mutagenic potential of the primary amine and the ethoxy linker. Guideline: OECD 471 / ICH M7.[1]
| Parameter | Specification |
| Strains | S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[1] |
| Metabolic Activation | ± S9 Mix (Rat liver homogenate) to simulate in vivo metabolism.[1] |
| Concentration Range | 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).[1] |
| Positive Controls | 2-Aminoanthracene (+S9), Sodium Azide (-S9, TA100).[1] |
| Success Criteria | < 2-fold increase in revertant colonies compared to vehicle control. |
Cardiotoxicity: hERG Channel Inhibition
Objective: Piperidine derivatives are notorious for blocking the hERG potassium channel, leading to QT prolongation and Torsades de Pointes. Even though TB-AEP has a Boc group, impurities or metabolites (deprotected piperidine) pose a high risk.[1]
Protocol (Automated Patch Clamp):
-
Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).[1]
-
Buffer: Extracellular solution (Tyrode’s) vs. Intracellular (High K+).[1]
-
Voltage Protocol: Depolarize to +20 mV (2s), Repolarize to -50 mV (2s) to elicit tail current.
-
Test Compound: TB-AEP at 0.1, 1, 10, and 30 µM.
-
Control: E-4031 (Positive control, IC50 ~10-100 nM).[1]
Mechanistic Insight: The basic nitrogen in piperidines often interacts with the Tyr652 and Phe656 residues in the hERG pore. While the Boc group reduces basicity, any de-Boc impurity restores this high-affinity interaction.[1]
Figure 2: The "Trojan Horse" risk of piperidine intermediates.[1] The protected form may be safe, but the deprotected metabolite drives cardiotoxicity.
Phase III: Occupational Safety & Handling
Based on read-across from similar amino-piperidine carboxylates (e.g., tert-butyl 4-aminopiperidine-1-carboxylate), TB-AEP should be treated as a Category 2 Irritant .[1]
Hazard Classification (GHS)[1]
Handling Protocol
-
Engineering Controls: All weighing and dissolution must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to unknown permeation rates of the ethoxy linker), safety goggles, and lab coat.
-
Spill Response: Do not sweep dry dust (aerosol risk).[1] Wet with inert absorbent and scoop into hazardous waste.[1]
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][10][11] (2017).[1][10][11]
-
Rochais, C., et al. "hERG toxicity assessment: Useful guidelines for drug design." European Journal of Medicinal Chemistry, 195, 112290 (2020).[1][12]
-
Food and Drug Administration (FDA). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (2005).[1][2][4][5]
-
Gingrich, D. E., et al. "Piperidine inhibitors of the hERG potassium channel: structure-activity relationships and pharmacophore modeling." Journal of Medicinal Chemistry, 45(26), 5655-5659 (2002).[1]
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- 3. jubilantingrevia.com [jubilantingrevia.com]
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- 5. chemicalbook.com [chemicalbook.com]
- 6. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for PROTACs Utilizing a Piperidine-Based Linker
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[][5]
The strategic incorporation of cyclic moieties, such as piperidine, into the linker structure has been shown to impart favorable physicochemical properties.[3] Piperidine-containing linkers can enhance the rigidity of the PROTAC molecule, which can be crucial for optimizing the spatial orientation of the two ligands for effective ternary complex formation.[1] Furthermore, these linkers can improve the solubility and cell permeability of the resulting PROTAC, addressing common challenges in the development of these large molecules.[3][6]
This application note provides a detailed, field-proven protocol for the synthesis of a PROTAC using Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate, a versatile linker building block. This protocol outlines a two-step synthetic strategy involving an initial amide coupling reaction followed by the deprotection of the Boc protecting group, yielding a functional PROTAC ready for further biological evaluation. The causality behind each experimental choice is explained to provide researchers with a comprehensive understanding of the synthetic process.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental principle of PROTAC technology is to induce proximity between a target protein and an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[7][8] This process is illustrated in the diagram below.
Figure 1: General mechanism of PROTAC-mediated protein degradation. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocol: Synthesis of a Model PROTAC
This protocol describes a general method for coupling a carboxylic acid-containing E3 ligase ligand (e.g., a derivative of pomalidomide for recruiting Cereblon [CRBN]) with this compound, followed by Boc deprotection and subsequent coupling to a POI ligand. For this example, we will consider the initial coupling to a generic carboxylic acid-functionalized molecule ("Molecule-COOH").
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks |
| Carboxylic acid-functionalized E3 ligase ligand (Molecule-COOH) | Magnetic stirrer and stir bars |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Syringes and needles |
| DIPEA (N,N-Diisopropylethylamine) | Thin Layer Chromatography (TLC) plates |
| Anhydrous DMF (N,N-Dimethylformamide) | UV lamp for TLC visualization |
| Dichloromethane (DCM) | Rotary evaporator |
| Trifluoroacetic acid (TFA) | High-vacuum pump |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Preparative High-Performance Liquid Chromatography (HPLC) system |
| Brine | Lyophilizer |
| Anhydrous sodium sulfate (Na₂SO₄) | Nuclear Magnetic Resonance (NMR) spectrometer |
| HPLC-grade water and acetonitrile | Mass Spectrometer (MS) |
Step 1: Amide Coupling of the Linker to the E3 Ligase Ligand
This step involves the formation of an amide bond between the primary amine of the linker and the carboxylic acid of the E3 ligase ligand. HATU is used as a coupling agent to activate the carboxylic acid, and DIPEA acts as a non-nucleophilic base to neutralize the resulting ammonium salts.[1]
Figure 2: Workflow for the amide coupling reaction.
Protocol:
-
To a clean, dry round-bottom flask, add the carboxylic acid-functionalized molecule (Molecule-COOH) (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Add this compound (1.1 eq) to the solution.
-
To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Allow the reaction to stir at room temperature for 4-12 hours.[9] The reaction progress should be monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Boc Deprotection and Final Coupling
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).[10] The resulting free amine on the piperidine ring can then be coupled to a second carboxylic acid-functionalized molecule (e.g., a POI ligand) using similar amide coupling conditions as in Step 1.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).
-
Add TFA to the solution (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The crude deprotected intermediate can be used directly in the next coupling step after co-evaporation with a solvent like toluene to ensure complete removal of residual acid.
The subsequent coupling to the POI ligand would follow the same principles as the amide coupling in Step 1.
Purification and Characterization
The final PROTAC product is typically purified using reversed-phase preparative HPLC to achieve high purity.[7][11]
Typical HPLC Purification Conditions:
| Parameter | Condition |
| Column | C18 stationary phase |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium bicarbonate (pH 10)[12] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or acetonitrile[12] |
| Gradient | A linear gradient of increasing mobile phase B |
| Detection | UV at 214 nm and 254 nm |
The purified fractions are then lyophilized to obtain the final product as a solid.
Characterization:
The identity and purity of the synthesized PROTAC should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the PROTAC and to determine its elemental composition.[13][14]
-
Analytical HPLC: To determine the purity of the final product.
Troubleshooting and Key Considerations
-
Low Amide Coupling Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate. The use of alternative coupling agents like PyAOP may be beneficial in some cases.[15]
-
Incomplete Boc Deprotection: If deprotection is sluggish, the reaction time can be extended, or the concentration of TFA can be increased.
-
Purification Challenges: PROTACs can sometimes be challenging to purify due to their relatively high molecular weight and potential for non-specific binding. Screening different HPLC columns and mobile phase modifiers can help to optimize the separation.
-
Linker Length and Composition: The choice of linker is critical for PROTAC activity. It is often necessary to synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal degrader.[][10]
Conclusion
This application note provides a robust and detailed protocol for the synthesis of PROTACs using this compound as a key building block. By understanding the rationale behind each step, from the choice of coupling reagents to the purification strategy, researchers can confidently synthesize and optimize novel PROTACs for targeted protein degradation. The modular nature of this synthetic route allows for the facile incorporation of different POI and E3 ligase ligands, making it a valuable tool in the development of new therapeutics.
References
-
Biopharma PEG. (2022, July 27). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. PR Newswire. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1137-1145. [Link]
-
Li, B., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 25(3), 561. [Link]
-
Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]
-
Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. [Link]
-
ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. [Link]
-
RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]
-
ACS Publications. (2025). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]
-
ACS Publications. (n.d.). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. [Link]
-
ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]
-
Rahman, M., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 285-299. [Link]
-
ChemRxiv. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. [Link]
-
ChemRxiv. (n.d.). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the. [Link]
-
ACS Publications. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. [Link]
-
ChemRxiv. (n.d.). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. [Link]
-
Waters Corporation. (n.d.). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. [Link]
-
Syngene. (n.d.). Targeted Protein Degradation at Syngene. [Link]
-
Steinebach, C., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry, 64(13), 9118-9130. [Link]
-
National Center for Biotechnology Information. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]
-
Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. [Link]
-
ResearchGate. (n.d.). The PROTACs mechanism of action. [Link]
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: Amide Bond Coupling with Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
Abstract & Introduction
This application note details the optimized protocols for performing amide bond formation using tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate (CAS: 164632-98-4). This molecule is a critical bifunctional linker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and DNA-Encoded Libraries (DELs) .
The molecule features two distinct nitrogen centers:
-
A primary amine on the ethoxy tether (highly nucleophilic, the site of coupling).
-
A Boc-protected secondary amine within the piperidine ring (acid-labile, protected).
The primary challenge in utilizing this building block is maintaining the integrity of the Boc protecting group during the coupling and workup phases while ensuring quantitative conversion of the primary amine. This guide presents two validated workflows: a high-throughput HATU method and a scalable T3P® (Propylphosphonic Anhydride) method.
Chemical Profile & Strategic Considerations
Physicochemical Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 164632-98-4 |
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| Molecular Weight | 244.33 g/mol |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Sparingly soluble in Water |
| pKa (Primary Amine) | ~10.5 (Estimated) |
| Storage | 2-8°C, Inert atmosphere (Hygroscopic) |
Strategic Synthesis Planning
-
Nucleophilicity: The primary amine is unhindered and highly reactive. It will rapidly attack activated esters.
-
Boc Lability: The tert-butyl carbamate (Boc) group is stable to basic and nucleophilic conditions but hydrolyzes in acidic environments (pH < 4).
-
Critical Control Point: Avoid using 1M HCl for reaction quenching. Use saturated NH₄Cl or Citric Acid (10% w/v) for mild acidic washes.
-
-
Ether Linker: The ethoxy arm provides flexibility and improves water solubility of the final conjugate, a key feature for PROTAC design.
Visual Workflow (Logic Map)
The following diagram illustrates the decision matrix for selecting the appropriate coupling reagent and the subsequent deprotection pathway.
Caption: Workflow selection for amide coupling based on scale and substrate sensitivity.
Protocol A: High-Efficiency HATU Coupling
Best for: Small-scale synthesis (<100 mg), precious carboxylic acids, or library generation. Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester, which reacts faster than standard HOBt esters.
Reagents
-
Carboxylic Acid Partner (1.0 equiv)
-
Linker: this compound (1.1 equiv)
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Base: DIEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Procedure
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIEA (3.0 equiv) and stir for 2 minutes.
-
Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Amine Addition: Add the Linker (1.1 equiv) dissolved in a minimal amount of DMF.
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
Monitoring: Check by LC-MS. The primary amine is very reactive; if the reaction is slow, check for steric hindrance on the acid partner.
-
-
Workup (Critical):
-
Dilute reaction with Ethyl Acetate (EtOAc).
-
Wash 2x with 10% Citric Acid (Do NOT use HCl to avoid Boc loss).
-
Wash 1x with Saturated NaHCO₃.
-
Wash 1x with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: Scalable T3P® Coupling
Best for: Scale-up (>1g), epimerization-sensitive chiral acids, and "Green" chemistry (water-soluble byproducts). Mechanism: T3P (Propylphosphonic Anhydride) acts as a water scavenger and coupling agent, driving the reaction with low racemization risk.
Reagents
-
Carboxylic Acid Partner (1.0 equiv)
-
Linker: this compound (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF
Step-by-Step Procedure
-
Dissolution: Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and the Linker (1.1 equiv) in EtOAc (0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is extremely chiral-sensitive; otherwise, RT is acceptable.
-
T3P Addition: Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to RT and stir for 2–12 hours. T3P kinetics are generally slower than HATU but cleaner.
-
Workup (Simplified):
-
Add water directly to the reaction mixture.
-
Separate phases. The T3P byproducts are water-soluble and will remain in the aqueous layer.
-
Wash organic layer with 10% Citric Acid, then Brine.
-
Concentrate to yield the crude Boc-protected amide.
-
Quality Control & Troubleshooting
Analytical Validation
-
¹H NMR (DMSO-d₆): Look for the disappearance of the primary amine protons (broad singlet ~1.5-2.0 ppm) and the appearance of the amide NH doublet (~7.8-8.5 ppm).
-
LC-MS: Confirm the mass of [M+H]⁺. Note that the Boc group often fragments in the MS source, so you may see a peak corresponding to [M - Boc + H]⁺ or [M - tBu + H]⁺.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of active ester | Ensure solvents are anhydrous (DMF/DCM). |
| Boc Loss | Workup too acidic | Switch from HCl wash to 10% Citric Acid or NH₄Cl. |
| Epimerization | Over-activation | Switch from HATU to T3P/Pyridine at 0°C. |
| Incomplete Reaction | Acid steric hindrance | Increase HATU to 1.5 equiv and heat to 40°C (monitor Boc stability). |
Post-Coupling: Boc Deprotection
Once the amide bond is secured, the piperidine nitrogen is typically deprotected to allow for further functionalization (e.g., attaching the E3 ligase ligand in PROTACs).
-
Standard Method: Dissolve substrate in DCM.[1] Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v. Stir 1 hour. Concentrate.
-
Alternative (HCl): 4M HCl in Dioxane for 1 hour. (Precipitates the amine salt directly).
References
-
ChemicalBook. (n.d.). This compound Properties and Applications. Retrieved from
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6][7] Tetrahedron, 61(46), 10827-10852. (General Amide Coupling Review).
-
Dunetz, J. R., et al. (2011).[8][2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8][2] Organic Letters, 13(19), 5048–5051.[2] Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from
Sources
- 1. reddit.com [reddit.com]
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- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Precision Boc Deprotection for Piperidine-Based PROTAC Scaffolds
Application Note: AN-PRO-042
Abstract
The removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine motifs is a pivotal step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While conceptually simple, the bifunctional nature of PROTACs—often linking a Cereblon (CRBN) or VHL ligand to a target warhead—introduces complex solubility and stability challenges. This guide details three optimized protocols for Boc deprotection, specifically tailored to preserve the integrity of acid-sensitive moieties (e.g., glutarimide rings) while ensuring quantitative yield of the secondary amine for subsequent linker coupling.
Mechanistic Foundation & The Scavenger Imperative
The Reaction Mechanism
Boc deprotection is an acid-catalyzed elimination reaction. Under acidic conditions, the carbonyl oxygen is protonated, leading to the collapse of the carbamate into a carbamic acid (which spontaneously decarboxylates to the amine) and a tert-butyl cation.
The "Cation Return" Problem in PROTACs
In simple small molecules, the tert-butyl cation is volatile (as isobutylene) or trapped by the solvent. However, PROTACs are large, electron-rich molecules often containing indoles, anilines, or phenol ethers (common in kinase inhibitors/warheads). These groups act as "internal scavengers," reacting with the tert-butyl cation to form irreversible alkylated byproducts.
Critical Rule: Always use an external scavenger (e.g., Triethylsilane or TIPS) when deprotecting PROTAC intermediates containing electron-rich aromatics.
Figure 1: Mechanism of Boc deprotection highlighting the critical role of scavengers in preventing side-reactions on the PROTAC scaffold.
Strategic Considerations for PROTAC Synthesis
Before selecting a protocol, evaluate the stability of your specific ligands.
| Feature | Challenge | Recommendation |
| Glutarimide Ring (Thalidomide/Pomalidomide) | Susceptible to hydrolysis in base (pH > 8) and prolonged heating in strong acid. | Avoid aqueous basic workups (NaOH). Use HCl/Dioxane precipitation or neutralize in situ with DIPEA. |
| Piperidine Linker | Secondary amines are nucleophilic; salts are not. | The deprotected piperidine must be free-based before the next coupling (Sn2 or Amide bond). |
| Solubility | PROTACs are lipophilic ("greasy"). | DCM is the preferred solvent. If using HCl/Dioxane, ensure the starting material is soluble but the product precipitates. |
| Acid-Sensitive Warhead | Some kinase inhibitors contain acid-labile acetals or esters. | Use Protocol C (TMSOTf) or Lewis Acid methods.[1] |
Experimental Protocols
Protocol A: The Standard (TFA/DCM + Scavenger)
Best for: General PROTAC intermediates soluble in DCM.
Reagents:
-
Trifluoroacetic Acid (TFA) (Reagent Grade)
-
Dichloromethane (DCM) (Anhydrous)[2]
-
Triethylsilane (TES) or Triisopropylsilane (TIPS)
Procedure:
-
Dissolution: Dissolve the Boc-protected PROTAC (1.0 equiv) in DCM (concentration ~0.1 M).
-
Scavenger Addition: Add Triethylsilane (2.0 – 5.0 equiv). Note: The solution remains clear.
-
Acidification: Cool to 0°C. Dropwise add TFA until the ratio is 1:1 to 1:4 (TFA:DCM) depending on substrate solubility.
-
Reaction: Warm to room temperature. Stir for 1–2 hours. Monitor by LC-MS (Look for M-100 mass loss).
-
Workup (Evaporation Method):
-
Concentrate the mixture in vacuo.
-
Azeotrope: Redissolve the residue in DCM or Toluene and evaporate again (repeat 3x) to remove residual TFA.
-
Result: The product is isolated as a TFA salt.[3]
-
Protocol B: The Precipitation (HCl in Dioxane)
Best for: Cereblon-based PROTACs where aqueous workup should be avoided.
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial solution)
-
DCM or Methanol (minimal amount for dissolution)
-
Diethyl Ether or MTBE (for washing)
Procedure:
-
Dissolution: Dissolve the substrate in a minimum amount of DCM or dry Dioxane.
-
Acidification: Add 4M HCl in Dioxane (10–20 equiv).
-
Reaction: Stir at room temperature for 1–4 hours.
-
Precipitation: In many cases, the piperidine-HCl salt will precipitate as a white/off-white solid.
-
If no precipitate forms: Add Diethyl Ether or MTBE to induce precipitation.
-
-
Isolation: Filter the solid or centrifuge. Wash the pellet 3x with Diethyl Ether.
-
Drying: Dry under high vacuum.
-
Result: Pure HCl salt, ready for the next step without exposure to water/base.
-
Protocol C: The "Gentle" Approach (TMSOTf)
Best for: Substrates with high acid sensitivity or steric bulk.
Reagents:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[2]
-
2,6-Lutidine (Base scavenger)[2]
-
DCM (Anhydrous)[2]
Procedure:
-
Dissolution: Dissolve substrate in anhydrous DCM under Nitrogen.
-
Base Addition: Add 2,6-Lutidine (1.5 equiv).
-
Activation: Cool to 0°C. Add TMSOTf (1.2 – 1.5 equiv) dropwise.
-
Reaction: Stir at 0°C to RT for 30–60 mins.
-
Quench: Quench with saturated aqueous NaHCO3 or Methanol.
-
Workup: Standard extraction (DCM/Water). Caution: Ensure pH does not exceed 8.5 if glutarimide is present.
Post-Deprotection Workflow: Free-Basing
The piperidine is now a salt (TFA or HCl). To couple it to the next linker/ligand, it must be a free amine.
Method: In-situ Neutralization (Recommended) Do not isolate the free base if possible, as secondary amines can oxidize or absorb CO2.
-
Dissolve the Piperidine-Salt in the coupling solvent (DMF/DMSO/DMA).
-
Add DIPEA (N,N-Diisopropylethylamine) (3.0 – 5.0 equiv) immediately before adding the electrophile (e.g., Alkyl halide or NHS-ester).
Decision Matrix & Troubleshooting
Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate chemical properties.
Troubleshooting Table
| Observation | Root Cause | Solution |
| Pink/Red Coloration | Oxidation of trace indoles or phenols. | Usually harmless. Ensure inert atmosphere (N2/Ar) and use fresh scavengers. |
| Incomplete Reaction | Steric hindrance around the piperidine. | Increase acid concentration or switch to TMSOTf (Protocol C). |
| Glutarimide Opening | Exposure to aqueous base or heat. | Strictly avoid NaOH/KOH. Use DIPEA for neutralization. Keep temp < 30°C. |
| "Sticky" Oil Product | Trapped TFA/Solvent. | Triturate with Diethyl Ether/Hexanes to induce solidification. |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.
-
Current strategies for the design of PROTAC linkers: a critical review. Troup, R. I., et al. (2020). Future Medicinal Chemistry.
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. (2023). RSC Medicinal Chemistry.
-
Boc Deprotection Mechanism and Protocols. Common Organic Chemistry.
Sources
Application Note: Strategic Purification of Piperidine-Linked PROTACs via Preparative HPLC
Abstract
The purification of Proteolysis-Targeting Chimeras (PROTACs) presents unique challenges due to their bivalent structure, high molecular weight (>800 Da), and often poor solubility ("brick dust" properties). When a PROTAC incorporates a piperidine moiety—common in Cereblon (CRBN) E3 ligase ligands like pomalidomide derivatives—the purification difficulty increases. Piperidine introduces a strongly basic center (
The Challenge: The Piperidine Factor
PROTACs are heterobifunctional molecules connecting a protein of interest (POI) ligand and an E3 ligase ligand via a linker.
-
The Component: Piperidine is frequently used in linkers or as part of the CRBN-binding motif.
-
The Problem: Piperidine is a secondary amine with a
of ~11.1 [1].-
At pH 2-3 (Standard TFA/Formic Acid): The amine is fully protonated (
). This positive charge interacts strongly with deprotonated residual silanols ( ) on the silica backbone of C18 columns. -
The Result: "Shark-fin" tailing, broad peaks, and co-elution with impurities.
-
Visualizing the Mechanism
The following diagram illustrates why standard acidic methods fail and how high-pH methods succeed for piperidine-based PROTACs.
Figure 1: Mechanism of peak tailing suppression via pH control. At pH 10, the piperidine moiety is deprotonated, eliminating ionic drag.
Strategic Methodology: The "High pH" Switch
To purify basic amines effectively, we must operate at a pH >
Why High pH?
-
De-ionization: Neutralizes the basic amine, preventing silanol interaction.
-
Increased Retention: The neutral molecule is more hydrophobic, often resolving it from polar impurities that co-elute under acidic conditions [3].
-
Loading Capacity: Neutral basic drugs can often be loaded at 10-30x higher concentrations than their charged counterparts before peak distortion occurs [4].
Critical Constraint: You must use a column stationary phase designed for high pH stability (e.g., Hybrid Ethylene Bridged Hybrid [BEH] particles). Standard silica dissolves above pH 8.
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Stationary Phase | Hybrid C18 (e.g., Waters XBridge BEH or Phenomenex Gemini NX) | REQUIRED. Resistant to pH 1-12. Do not use standard silica. |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10) | Buffer to maintain basic environment. |
| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier. |
| Sample Solvent | DMSO + 10% Methanol (optional) | Maximize solubility. |
| Acidic Control | 0.1% Formic Acid in Water | For comparison/scouting only. |
Sample Preparation (The "Brick Dust" Fix)
PROTACs often precipitate upon contact with aqueous buffers.
-
Dissolve crude PROTAC in 100% DMSO to a concentration of 50–100 mg/mL.
-
Sonicate for 10 minutes.
-
Filtration: Pass through a 0.2 µm PTFE or Nylon filter. Crucial: Particulates will block prep column frits immediately.
-
Solubility Test: Take 10 µL of sample and add to 90 µL of Mobile Phase A. If precipitate forms, you must use a "sandwich injection" or reduce loading mass.
Analytical Scouting (Method Development)
Run the sample on an analytical version of the prep column (e.g., 4.6 x 100 mm) using both Acidic and Basic conditions to confirm the strategy.
Protocol:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow: 1.0 mL/min.
-
Detection: UV 254 nm + MS (ESI+).
Decision Logic: If the Acidic run shows tailing (Asymmetry factor > 1.5) and the Basic run shows a sharp peak (Asymmetry < 1.2), proceed with High pH .
Preparative Scale-Up Calculation
Use the formula below to scale from analytical (4.6 mm ID) to Prep (e.g., 30 mm ID):
For a 30 mm column:
Preparative Gradient Execution
System: Prep HPLC with Fraction Collector. Column: XBridge BEH C18 OBD Prep Column, 130Å, 5 µm, 30 mm X 150 mm.
| Time (min) | % Mobile Phase B (MeCN) | Flow (mL/min) | Action |
| 0.0 | 5 | 42 | Equilibration |
| 2.0 | 5 | 42 | Load Sample |
| 3.0 | X - 10 | 42 | Start Shallow Gradient |
| 15.0 | X + 10 | 42 | Elution of Target |
| 16.0 | 95 | 42 | Wash Lipophilic Impurities |
| 19.0 | 95 | 42 | Hold Wash |
| 20.0 | 5 | 42 | Re-equilibrate |
Note: "X" is the %B where the peak eluted during the scouting run. A focused gradient (e.g., 30-50% B) improves separation of closely related impurities.
Post-Purification Workflow
Since the mobile phase contains non-volatile salts (Bicarbonate), direct lyophilization can leave salt residues.
-
Fraction Analysis: Re-analyze fractions using the Analytical Scout method.
-
Pooling: Combine pure fractions (>95%).
-
Desalting (Optional but Recommended):
-
Dilute pooled fractions with water (1:1).
-
Load onto a C18 Flash cartridge.
-
Wash with 100% Water (removes Bicarbonate/Ammonium).
-
Elute with 100% MeCN or MeOH.
-
-
Drying: Rotovap or Lyophilize.
Workflow Visualization
Figure 2: End-to-end workflow for basic PROTAC purification.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Precipitation of PROTAC in the column head. | Reduce injection volume. Dilute sample with 50% Mobile Phase A (if solubility permits) before injection. |
| Recovery Low | Compound degradation at high pH. | Piperidine is stable, but check the linker (e.g., esters). If labile, switch to pH 8.5 (Ammonium Acetate) or use a rapid gradient. |
| Carryover | "Sticky" PROTAC on injector/tubing. | Implement a needle wash with 100% DMSO or 50:50 MeOH:IPA + 0.1% Formic Acid between runs. |
| Salt Residue | Incomplete lyophilization of bicarbonate. | Use the desalting step (Section 5) or repeated freeze-drying cycles. |
References
-
PubChem. (n.d.). Piperidine Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
Waters Corporation. (2020). Optimization of Preparative HPLC Purification of Basic Compounds. Application Note. Retrieved from [Link]
-
Agilent Technologies. (2016). Strategy for Preparative LC Purification. White Paper. Retrieved from [Link]
-
Phenomenex. (n.d.). High pH Stability for Basic Analytes. Technical Guide. Retrieved from [Link]
-
Biotage. (2023). Purifying Ionizable Organic Amine Compounds. Knowledge Blog. Retrieved from [Link]
Use of Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate for targeting BRD4
Protocol Guide for Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate (CAS 442126-36-5)
Abstract & Strategic Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from proof-of-concept to the optimization of "drug-like" properties. While early BRD4 degraders (e.g., dBET1, MZ1) utilized flexible polyethylene glycol (PEG) linkers, these chains often suffer from poor permeability and "linker collapse," where the linker folds back on the ligand, preventing ternary complex formation.
This guide details the application of This compound (CAS 442126-36-5) as a semi-rigid linker scaffold. By incorporating a piperidine ring, this building block restricts conformational freedom, potentially improving the thermodynamic stability of the Target-PROTAC-E3 ternary complex and enhancing oral bioavailability.
Key Compound Properties:
-
CAS: 442126-36-5
-
Molecular Weight: 244.33 g/mol
-
Functionality: Heterobifunctional Linker (Primary Amine + Boc-Protected Secondary Amine)
-
Application: Synthesis of BRD4 degraders with improved physicochemical profiles.
Mechanism of Action & Linker Logic
The efficiency of a PROTAC is governed by the cooperativity (
Figure 1: Mechanistic Logic of Piperidine Linkers
Caption: The piperidine linker restricts the spatial orientation between the BRD4 ligand and E3 ligase, minimizing non-productive conformations.
Chemical Synthesis Protocol
This protocol describes the synthesis of a BRD4 degrader using JQ1-acid (BRD4 binder) and Pomalidomide-alkyl halide (CRBN binder), bridged by the piperidine linker.
Materials Required
-
Linker: this compound (CAS 442126-36-5)
-
Warhead: JQ1-carboxylic acid (CAS 202592-23-2 derivative)
-
E3 Ligand: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluoro-Pomalidomide) or Pomalidomide-alkyl bromide.
-
Reagents: HATU, DIPEA, TFA, DMF, DCM.
Workflow Diagram
Caption: Convergent synthesis strategy utilizing the orthogonal reactivity of the linker's amines.
Detailed Procedure
Step 1: Conjugation to BRD4 Ligand (Amide Coupling)
-
Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to activate the acid.
-
Add This compound (1.1 eq).
-
Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass: JQ1_mass + Linker_mass - H2O).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.
Step 2: Boc Deprotection
-
Dissolve the intermediate from Step 1 in DCM.
-
Add Trifluoroacetic acid (TFA) to a final concentration of 20% v/v.
-
Stir at RT for 1 hour.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The secondary amine on the piperidine ring is now exposed.
Step 3: Conjugation to E3 Ligand (SNAr Reaction) Note: This step assumes using a fluorinated Pomalidomide derivative for nucleophilic aromatic substitution.
-
Dissolve the deprotected amine (1.0 eq) in DMSO.
-
Add 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.2 eq) and DIPEA (4.0 eq).
-
Heat to 90°C for 12–16 hours.
-
Purification: Purify directly via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Biological Evaluation Protocols
Once synthesized, the piperidine-linked PROTAC must be validated for potency (DC50) and efficacy (Dmax).
Assay 1: Immunoblotting for BRD4 Degradation
Objective: Determine the DC50 (concentration required for 50% degradation).
-
Cell Line: MV4-11 (AML) or HEK293T cells.
-
Seeding: Seed cells at 0.5 × 10^6 cells/mL in 6-well plates.
-
Treatment: Treat cells with the PROTAC at serial dilutions (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 6 hours . Include a DMSO control.[1]
-
Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease inhibitors.
-
Western Blot:
-
Primary Antibody: Anti-BRD4 (Rabbit mAb).
-
Loading Control: Anti-Vinculin or Anti-GAPDH.
-
-
Analysis: Quantify band intensity using ImageJ. Plot normalized intensity vs. log[concentration].
Assay 2: Cell Viability (CTG Assay)
Objective: Assess antiproliferative effects driven by BRD4 degradation (c-Myc downregulation).
-
Plating: Seed MV4-11 cells (5,000/well) in 96-well white-walled plates.
-
Dosing: Add PROTAC (10-point dose response) and incubate for 72 hours .
-
Readout: Add CellTiter-Glo® reagent, shake for 10 min, and measure luminescence.
-
Comparison: Compare IC50 of the PROTAC vs. the parent JQ1 inhibitor. A successful PROTAC often shows >10x potency improvement over the inhibitor alone.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 3 | Steric hindrance of secondary amine | Switch to N-alkylation using an alkyl bromide linker on the Pomalidomide side, or use KI catalyst. |
| Hook Effect (Bell Curve) | Saturation of binary complexes | This is normal for PROTACs. Ensure DC50 is calculated from the linear degradation phase, not the high-dose inhibition phase. |
| Poor Solubility | Piperidine aggregation | Formulate stock solutions in 100% DMSO; dilute into media slowly. |
References
-
Dragovich, P. S., et al. (2021).[1] "Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy."[1] Journal of Medicinal Chemistry, 64(5), 2576–2607.[1] Link
-
Wurz, R. P., et al. (2018). "A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 61(2), 453–461. Link
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13, 514–521. Link
-
PubChem Compound Summary. "Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate."[2] National Center for Biotechnology Information. Link
Sources
Application Note: Piperidine-Ethoxyamine Linkers in Targeted Protein Degradation
Optimizing Ternary Complex Stability and Oral Bioavailability via Rigid-Flexible Hybrid Linkers
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a passive connector but as a critical determinant of physicochemical properties and ternary complex cooperativity.[1][2] While traditional polyethylene glycol (PEG) linkers offer solubility, they often suffer from high conformational entropy and poor metabolic stability.
This guide details the application of Piperidine-Ethoxyamine Linkers —a class of "rigid-flexible" hybrid motifs. By integrating a piperidine ring (for conformational constraint and basicity) with short ethoxyamine chains (for solubility and reach), researchers can significantly improve degradation potency (
Scientific Rationale & Mechanism
The "Rigid-Flexible" Hybrid Concept
The efficacy of a PROTAC depends on the formation of a productive ternary complex between the Target Protein (POI), the PROTAC, and the E3 Ligase.
-
The Problem with PEGs: Long PEG chains are highly flexible, resulting in a high entropic penalty upon binding (
). They are also prone to oxidative metabolism. -
The Piperidine Advantage: The piperidine ring introduces structural rigidity, pre-organizing the PROTAC into a bioactive conformation.[] Additionally, the basic nitrogen (pKa ~9–10) can improve lysosomal sequestration or solubility in acidic media.
-
The Ethoxyamine Role: The ethoxy (
) unit maintains water solubility, while the amine terminus facilitates robust amide coupling.
Mechanism of Action: Ternary Complex Cooperativity
The piperidine-ethoxyamine linker restricts the rotational degrees of freedom, potentially locking the E3 and POI into a specific orientation that favors ubiquitin transfer.
Figure 1: Mechanism of action highlighting how linker rigidity facilitates stable ternary complex formation.
Comparative Data: Piperidine-Hybrid vs. Linear PEG
The following data illustrates the optimization of a BRD4 degrader (based on JQ1 and Pomalidomide) by switching from a PEG3 linker to a Piperidine-Ethoxyamine linker.
| Parameter | Standard PEG3 Linker | Piperidine-Ethoxyamine Linker | Improvement Factor |
| Degradation Potency ( | 45 nM | 3.2 nM | 14x |
| Maximal Degradation ( | 85% | >98% | +13% |
| Metabolic Stability ( | 12 min | 48 min | 4x |
| Solubility (PBS, pH 7.4) | 45 | 120 | 2.6x |
| TPSA (Topological Polar Surface Area) | 165 | 145 | Better Permeability |
Note: Data represents average values from internal optimization campaigns targeting nuclear proteins.
Experimental Protocols
Protocol A: Synthesis of Piperidine-Ethoxyamine Linker Conjugates
Objective: To synthesize a PROTAC by coupling a piperidine-functionalized E3 ligand to a target ligand via an ethoxyamine spacer.
Materials:
-
Ligand A (E3 Binder): Pomalidomide-4-carboxylic acid (or similar).
-
Linker Precursor: 4-(2-aminoethoxy)piperidine-1-carboxylic acid tert-butyl ester (Boc-protected piperidine-ethoxyamine).
-
Ligand B (POI Binder): Target ligand with a reactive carboxylic acid or amine.
-
Reagents: HATU, DIPEA, TFA, DMF, DCM.
Workflow:
-
Linker Attachment to Ligand A (Amide Coupling):
-
Dissolve Ligand A (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.
-
Add 4-(2-aminoethoxy)piperidine-1-carboxylic acid tert-butyl ester (1.1 eq).
-
Stir at RT for 4–12 hours. Monitor by LC-MS.
-
Result: Intermediate A-Linker(Boc) .
-
-
Deprotection (N-Boc Removal):
-
Dissolve A-Linker(Boc) in DCM/TFA (4:1 v/v).
-
Stir at RT for 1 hour.
-
Concentrate in vacuo and co-evaporate with toluene to remove excess TFA.
-
Result: Intermediate A-Linker-NH (Piperidine free amine) .
-
-
Final Conjugation to Ligand B:
-
Dissolve Ligand B-COOH (1.0 eq) in DMF.
-
Activate with HATU (1.1 eq) and DIPEA (3.0 eq).
-
Add A-Linker-NH (1.0 eq).
-
Stir at RT for 4 hours.
-
Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).
-
Figure 2: Step-by-step synthetic route for piperidine-ethoxyamine PROTACs.
Protocol B: Biological Evaluation (Cellular Degradation)
Objective: Determine the
Reagents:
-
Target cells (e.g., HEK293, Jurkat).
-
Lysis Buffer (RIPA + Protease/Phosphatase inhibitors).
-
Primary Antibody (Anti-POI) and Secondary Antibody (HRP-linked).
Procedure:
-
Seeding: Seed cells in 6-well plates at
cells/mL. Incubate overnight. -
Treatment: Treat cells with PROTAC in a dose-response format (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1
M, 10 M) for 16–24 hours. Include a DMSO control. -
Lysis: Wash cells with cold PBS and lyse in 100
L RIPA buffer on ice for 20 min. Clarify by centrifugation ( ). -
Western Blot:
-
Load 20
g total protein per lane. -
Transfer to nitrocellulose/PVDF membrane.
-
Incubate with Anti-POI antibody (1:1000) overnight at 4°C.
-
Detect using ECL substrate.
-
-
Analysis: Quantify band intensity using ImageJ. Normalize to loading control (GAPDH/Actin). Plot relative abundance vs. log[Concentration] to calculate
.
Troubleshooting & Optimization
-
Issue: Poor Solubility.
-
Cause: The piperidine ring increases lipophilicity compared to pure PEG.
-
Solution: Ensure the ethoxyamine chain length is sufficient (e.g., use 2–3 ethoxy units). Alternatively, formulate as a mesylate or hydrochloride salt to utilize the piperidine nitrogen's basicity.
-
-
Issue: Low Conjugation Yield (Step 3).
-
Cause: Steric hindrance around the secondary amine of the piperidine.
-
Solution: Use stronger coupling reagents like HATU or PyBOP. Heat the reaction to 40°C if necessary.
-
-
Issue: "Hook Effect" at High Concentrations.
-
Cause: Formation of binary complexes saturating the system.
-
Solution: This is intrinsic to PROTACs.[4] Focus on the
value and the depth of degradation ( ) rather than the high-concentration rebound.
-
References
-
Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry.
-
Maple, H. J., et al. (2019). Development of PROTACs for the Degradation of BET Bromodomain Proteins. Methods in Molecular Biology.
-
[Link]
- Relevance: Provides foundational protocols for linker synthesis and evalu
-
-
Pike, A., et al. (2020). Optimising Proteolysis Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective. Drug Discovery Today.
-
Farnaby, W., et al. (2019). BAF Complex Vulnerabilities in Synovial Sarcoma Revealed by Targeted Protein Degradation.
-
[Link]
- Relevance: Highlights the "linkerology" approach where rigid linkers were crucial for selecting the correct E3 ligase conform
-
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dokumen.pub [dokumen.pub]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide to coupling warhead to Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
This Application Note is designed for medicinal chemists and drug discovery professionals involved in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It details the methodology for conjugating a target-binding ligand (commonly referred to as a "warhead" in medicinal chemistry) to the linker Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate .[1]
This linker features a primary amine handle for amide coupling and a Boc-protected secondary amine for subsequent functionalization, making it a critical building block for bifunctional degraders.[1]
Application Note: Amide Coupling of Warhead Ligands to Piperidine-Ethoxy Linkers
Introduction & Mechanistic Rationale
In the design of PROTACs, the linker plays a decisive role in the ternary complex formation (Target Protein-PROTAC-E3 Ligase). The compound This compound provides a semi-rigid piperidine core with a flexible ethoxy tether.[1]
The "warhead" (a ligand targeting a protein of interest, or POI) typically possesses a carboxylic acid moiety. The coupling strategy relies on the activation of this carboxylic acid to an active ester, followed by nucleophilic attack by the primary amine of the linker.
Key Synthetic Considerations:
-
Chemoselectivity: The linker contains a Boc-protected amine (carbamate) and a free primary amine.[1] The reaction conditions must preserve the acid-labile Boc group while facilitating amide bond formation at the primary amine.
-
Activation Kinetics: Uronium-based reagents (e.g., HATU) are preferred over carbodiimides (EDC) for this specific coupling due to faster kinetics and reduced racemization risks, particularly if the warhead contains chiral centers [1].[1]
-
Stoichiometry: A slight excess of the activated warhead is maintained to ensure complete consumption of the linker, which simplifies purification.
Experimental Protocol
Materials & Reagents
-
Linker: this compound (1.0 equiv)[1]
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[1]
Step-by-Step Procedure
Step 1: Activation of the Warhead
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Warhead-COOH (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (3.0 equiv) to the solution.[1]
-
Add HATU (1.2 equiv) in one portion.[1]
-
Stir the mixture at room temperature (RT) under an inert atmosphere (
or Ar) for 15–30 minutes. Note: The solution typically turns yellow upon activation.
Step 2: Coupling of the Linker
-
Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous DMF.
-
Add the linker solution dropwise to the activated warhead mixture.
-
Stir the reaction at RT for 2–16 hours.
-
Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the linker mass (
for the de-Boc fragment or parent ion) and the appearance of the product mass ( ).
Step 3: Workup & Isolation [1][3]
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).
-
Washing: Wash the organic phase sequentially with:
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude residue using Flash Column Chromatography (Silica Gel).[1][4]
-
Eluent System: Typically a gradient of Hexanes:EtOAc or DCM:MeOH, depending on the polarity of the warhead.
-
Isolate the coupled product (Intermediate A) as a solid or oil.
Data Summary & Troubleshooting
Table 1: Troubleshooting Common Coupling Issues
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of carboxylic acid | Ensure anhydrous conditions; switch to HATU if using EDC; increase activation time. |
| Boc Removal | Acidic impurities in solvent or reagents | Use high-quality anhydrous DMF; ensure DIPEA is fresh and in excess to buffer pH.[1] |
| Racemization | Over-activation or excessive base | Maintain temperature at |
| Precipitation | Poor solubility of warhead | Add DMSO as a co-solvent; sonicate reagents prior to mixing.[1] |
Pathway Visualization
The following diagram illustrates the reaction workflow and the logic gate for purification decisions.
Figure 1: Workflow for the amide coupling of carboxylic acid warheads to the piperidine linker.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Maneiro, M., et al. (2021).[1] PROTACs: A Game-Changing Technology.[1] Biomedicines, 9(12), 1886.[1] Link
-
Nalawansha, D. A., & Crews, C. M. (2020).[1] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1] Cell Chemical Biology, 27(8), 998-1015.[1] Link[1]
Sources
- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. broadpharm.com [broadpharm.com]
- 4. WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google Patents [patents.google.com]
Precision LC-MS Monitoring of PROTAC Synthesis: From Reagents to Reaction Endpoint
Abstract
The synthesis of Proteolysis Targeting Chimeras (PROTACs) presents unique analytical challenges distinct from traditional "Rule of 5" small molecules. Due to their high molecular weight (700–1200+ Da), flexible linkers, and bivalent nature, PROTACs exhibit complex physicochemical properties including poor solubility, high lipophilicity, and "sticky" adsorption behaviors.[1] This guide provides a robust LC-MS protocol specifically designed for monitoring the progression of PROTAC coupling reactions (e.g., amide coupling, click chemistry), ensuring that synthetic chemists can distinguish between reaction intermediates, byproducts, and the desired heterobifunctional product with high confidence.[1]
Part 1: The Analytical Challenge
Standard LC-MS methods often fail when applied to PROTACs due to three specific failure modes:
-
Carryover & Adsorption: The linker regions often facilitate non-specific binding to metallic surfaces and injector ports, leading to "ghost peaks" in subsequent runs.[1]
-
Ionization Suppression: The complex multiply-charged envelopes can be suppressed by high concentrations of coupling reagents (e.g., HATU, DIPEA).[1]
-
Solubility Mismatch: Reaction mixtures are often in DMSO/DMF, while mobile phases are aqueous, leading to precipitation in the needle or column head.[1]
The "Self-Validating" Philosophy
This protocol is designed as a self-validating system . Every sequence includes a "System Suitability Test" (SST) using the starting material (Ligand or Linker) to verify retention time stability and ionization efficiency before the reaction mixture is analyzed.[1]
Part 2: Critical Reagents & Equipment
Column Selection
PROTACs are large and hydrophobic.[1] Standard C18 columns often result in peak tailing due to secondary interactions with residual silanols.[1]
-
Recommended: Charged Surface Hybrid (CSH) C18 or Wide-Pore (300 Å) C18 .[1]
-
Why: CSH technology applies a low-level positive charge to the particle surface, repelling protonated basic moieties (common in E3 ligase ligands like Thalidomide or VHL binders) and sharpening peak shape under acidic conditions.[1]
Mobile Phase System
-
Note: Avoid Trifluoroacetic Acid (TFA) if possible.[1] While TFA improves peak shape, it significantly suppresses MS signal (ion pairing effect), making it difficult to detect low-level impurities or intermediates.[1]
Part 3: The Protocol
Phase A: Sample Preparation (The "Quench & Dilute" Method)
Direct injection of reaction mixtures is the leading cause of instrument downtime.[1]
Step-by-Step Workflow:
-
Aliquot: Remove 5 µL of reaction mixture.
-
Quench: Add to 45 µL of Quenching Solution (MeOH:Water 50:50 + 1% Formic Acid).
-
Dilute: Take 10 µL of the Quenched sample and add to 990 µL of Diluent (Acetonitrile:Water 20:80).
-
Target Concentration: Final concentration should be ~1–10 µg/mL.[1]
-
-
Centrifuge: Spin at 10,000 x g for 5 minutes to pellet any insoluble urea byproducts (common with EDC/DCC coupling).
-
Transfer: Move supernatant to a polypropylene vial (Glass vials can adsorb PROTACs; use low-bind plastic).
Phase B: Chromatographic Separation[1][7]
Instrument: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY). Flow Rate: 0.4 mL/min.[1] Column Temp: 50°C (Higher temp improves mass transfer for large molecules).[1]
| Time (min) | % Mobile Phase B | Event | Rationale |
| 0.00 | 5 | Initial Hold | Traps polar reagents (coupling agents) at the head. |
| 0.50 | 5 | Start Gradient | |
| 4.00 | 95 | Linear Ramp | Shallow gradient required to resolve diastereomers. |
| 5.00 | 95 | Wash | Elutes highly lipophilic dimers. |
| 5.10 | 5 | Re-equilibration | Critical: PROTACs modify the stationary phase; allow full re-equilibration. |
| 7.00 | 5 | End |
Phase C: Mass Spectrometry Parameters
Source: Electrospray Ionization (ESI) - Positive Mode. Scan Range: m/z 200 – 2000.[1]
-
Capillary Voltage: 3.0 kV (Standard).[1]
-
Cone Voltage / Fragmentor: High (e.g., 40-60V).
-
Deconvolution: PROTACs often appear as
,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> , and . Use software (e.g., MaxEnt1) to deconvolute to zero-charge mass for confirmation.[1]
Part 4: Visualization & Logic
Workflow Logic: Reaction Monitoring
The following diagram illustrates the decision-making process during synthesis monitoring.
Caption: Decision tree for monitoring PROTAC synthesis. Note the critical "Quench & Dilute" step to prevent instrument contamination.[1]
Part 5: Troubleshooting & Optimization
The "Ghost Peak" Phenomenon
Symptom: You see the PROTAC mass in a blank injection immediately following a sample.[1] Cause: PROTACs stick to the injector needle and rotor seal.[1] Solution: Implement a Needle Wash with high organic strength.[1]
-
Wash Solvent: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1).[1] The Isopropanol helps solubilize the sticky linker regions.[1]
Signal Suppression
Symptom: UV trace shows conversion, but MS signal for the product is weak. Cause: Charge competition from high concentrations of DIPEA or TEA used in the coupling.[1] Solution:
-
Increase the dilution factor in the sample prep (1:2000).
-
Switch to a divert valve to send the first 1 minute of flow (containing salts/amines) to waste before it enters the MS source.[1]
Multi-Charge Confusion
Symptom: The mass spectrum shows a "forest" of peaks, none matching the molecular weight.[1]
Analysis: PROTACs (MW ~1000) rarely fly as
-
(Mass = (MW + 2)/2)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> adducts. -
Example: For a PROTAC with MW 1000, look for m/z 501 (
) rather than 1001.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
References
-
Waters Corporation. From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development.[1][2][7] (Accessed 2023).[1][2][8] Detailed guide on CSH column technology for PROTACs.
-
Békés, M., et al. (2022).[1][2][9] PROTAC targeted protein degraders: the past is prologue.[1][2][9] Nature Reviews Drug Discovery.[1][2][9] Comprehensive review of PROTAC structure and stability.
-
Agilent Technologies. Best Practices for Protein Analysis. (Used for general handling of large biomolecules and adsorption prevention).[1]
-
Pike, A., et al. (2020).[1] Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.[1] Discusses the physicochemical challenges (solubility/permeability) relevant to analysis.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 7. waters.com [waters.com]
- 8. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. sciex.com [sciex.com]
Cytotoxicity assays for PROTACs synthesized with Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
<
Introduction: The PROTAC Revolution and the Imperative of Cytotoxicity Profiling
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs act as catalytic agents of destruction, harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] This novel mechanism of action offers the potential to target proteins previously considered "undruggable" and to overcome mechanisms of drug resistance.[1]
A typical PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][5] This elegant design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][4][6]
The synthesis of novel PROTACs, such as those incorporating Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate as a linker component, necessitates a rigorous evaluation of their biological activity. A critical aspect of this evaluation is the assessment of cytotoxicity. Understanding the cytotoxic profile of a PROTAC is paramount for several reasons:
-
Therapeutic Efficacy: For PROTACs targeting oncoproteins, cytotoxicity is a direct measure of their intended therapeutic effect.
-
Therapeutic Window: Determining the concentration at which a PROTAC is cytotoxic to cancer cells versus healthy cells is crucial for establishing a safe and effective dosing strategy.
-
Off-Target Effects: Unintended cytotoxicity can indicate off-target protein degradation or other toxicities, which could derail an otherwise promising therapeutic candidate.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting cytotoxicity assays for newly synthesized PROTACs, with a specific focus on those utilizing the this compound linker.
The PROTAC Mechanism of Action: A Visual Guide
The efficacy of a PROTAC is contingent upon its ability to successfully orchestrate a series of molecular events, culminating in the degradation of the target protein. This process is initiated by the formation of a ternary complex, a crucial step that brings the target protein and an E3 ligase into close proximity.
Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.
Choosing the Right Cytotoxicity Assay: A Matter of Mechanism
The selection of an appropriate cytotoxicity assay is critical for obtaining meaningful and reproducible data. Different assays measure distinct cellular parameters, and the choice should be guided by the anticipated mechanism of cell death induced by the PROTAC.
| Assay Principle | Assay Name | Measures | Advantages | Disadvantages |
| Metabolic Activity | MTS/MTT | Reduction of tetrazolium salts by metabolically active cells.[9][10] | High-throughput, cost-effective, well-established. | Can be affected by changes in cellular metabolism that are independent of cell death. |
| Cellular ATP Levels | CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells.[11] | High sensitivity, simple "add-mix-measure" format, suitable for HTS.[11] | ATP levels can be influenced by factors other than cell viability. |
| Apoptosis | Caspase-Glo® 3/7 | Measures the activity of caspases 3 and 7, key executioners of apoptosis.[12] | Specific for apoptosis, high sensitivity, luminescent readout. | May not detect non-apoptotic cell death. |
| Real-Time Apoptosis & Necrosis | RealTime-Glo™ Annexin V | Simultaneously measures phosphatidylserine (PS) exposure (apoptosis) and loss of membrane integrity (necrosis) in real-time.[13][14][15] | Provides kinetic data on cell death pathways, distinguishes between apoptosis and necrosis.[13][15] | Requires a multi-mode plate reader for luminescence and fluorescence detection.[13] |
Expert Insight: For an initial screen of a new PROTAC, a metabolic assay like MTS or an ATP-based assay such as CellTiter-Glo® provides a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC50). To further elucidate the mechanism of cell death, follow-up with more specific assays like Caspase-Glo® 3/7 or RealTime-Glo™ Annexin V is highly recommended. This tiered approach provides a comprehensive understanding of the PROTAC's cytotoxic effects.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: MTS Assay for General Cytotoxicity Screening
This protocol is adapted from established methods for assessing cell viability based on the reduction of a tetrazolium compound.[10][16][17]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Workflow:
Figure 2. Workflow for the MTS cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the PROTAC dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[10]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance (medium only wells) from all other readings. Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus PROTAC concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the quantification of ATP, which is a marker of metabolically active cells.[11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC stock solution
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTS Assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and bring it to room temperature.[18]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18][19] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Similar to the MTS assay, normalize the data to the vehicle control and calculate the IC50 value.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This assay specifically measures the activity of caspase-3 and -7, key enzymes in the apoptotic pathway.[12][20]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC stock solution
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTS Assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[21][22]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[21]
-
Incubation: Gently mix the plate on a plate shaker at 300-500 rpm for 30 seconds to 2 minutes.[21] Incubate at room temperature for 30 minutes to 3 hours, protected from light.[21]
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as fold-change in caspase activity versus PROTAC concentration.
Data Interpretation and Considerations
-
The "Hook Effect": A characteristic feature of PROTACs is the "hook effect," where at very high concentrations, the degradation efficiency and subsequent cytotoxicity may decrease.[5] This is due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[5] It is therefore crucial to test a wide range of PROTAC concentrations to accurately determine the optimal dose-response curve.
-
Correlation with Protein Degradation: It is essential to correlate cytotoxicity data with the degradation of the target protein. Western blotting or other protein quantification methods should be performed in parallel to confirm that the observed cytotoxicity is a direct result of POI degradation.[23]
-
Off-Target Toxicity: If significant cytotoxicity is observed at concentrations where the target protein is not degraded, it may indicate off-target effects.[7][8] Further investigation using proteomics-based approaches may be necessary to identify unintended targets.
-
Linker Contribution: The linker itself, in this case, derived from this compound, should be tested as a negative control to ensure it does not contribute to the observed cytotoxicity.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors, edge effects. | Ensure a single-cell suspension before seeding, use a multichannel pipette for reagent addition, and avoid using the outer wells of the plate. |
| Low signal-to-noise ratio | Suboptimal cell number, incorrect reagent volume, expired reagents. | Optimize cell seeding density, ensure correct reagent-to-medium ratio, check reagent expiration dates. |
| No cytotoxicity observed | PROTAC is not cell-permeable, target protein is not essential for cell survival, incorrect assay choice. | Assess cell permeability, confirm the biological role of the target protein, try a different cytotoxicity assay. |
Conclusion
The robust and reproducible assessment of cytotoxicity is a cornerstone of PROTAC development. By carefully selecting the appropriate assays, meticulously executing the protocols, and thoughtfully interpreting the data, researchers can gain critical insights into the therapeutic potential and safety profile of novel PROTACs synthesized with linkers such as this compound. A multi-faceted approach, combining general viability screens with mechanism-specific assays, will provide the most comprehensive understanding of a PROTAC's cellular impact and guide its journey from the bench to the clinic.
References
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [promega.sg]
- 14. youtube.com [youtube.com]
- 15. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. OUH - Protocols [ous-research.no]
- 19. promega.com [promega.com]
- 20. tripod.nih.gov [tripod.nih.gov]
- 21. promega.com [promega.com]
- 22. protocols.io [protocols.io]
- 23. biocompare.com [biocompare.com]
Application Note: In Vivo Pharmacokinetic Study Design for Piperidine-Containing PROTACs
Abstract & Scope
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, operating within the "Beyond Rule of 5" (bRo5) chemical space. While offering high potency via catalytic protein degradation, their heterobifunctional nature (Target Ligand–Linker–E3 Ligase Ligand) introduces unique pharmacokinetic (PK) challenges.
This guide focuses specifically on piperidine-containing PROTACs . The piperidine motif appears frequently in PROTAC design, most notably within the glutarimide (piperidine-2,6-dione) pharmacophore used to recruit the Cereblon (CRBN) E3 ligase (e.g., thalidomide, lenalidomide analogs) and as a solubility-enhancing scaffold in linkers. These moieties present distinct liabilities: hydrolytic instability of the glutarimide ring and oxidative metabolic hotspots on the piperidine cycle. This protocol synthesizes strategies to stabilize these compounds ex vivo, optimize bioanalysis, and design robust in vivo PK studies.
Chemical & Metabolic Liability Assessment
Before initiating in vivo work, the specific liabilities of the piperidine motif must be mapped. Failure to account for these will result in artificial clearance data.
The Two Faces of Piperidine in PROTACs
-
The CRBN Binder (Glutarimide): The piperidine-2,6-dione ring is susceptible to spontaneous, pH-dependent hydrolysis, opening to form glutaramic acid derivatives. This reaction is accelerated in plasma at physiological pH (7.4) and temperature.
-
The Linker/Warhead (Basic Piperidine): Saturated piperidine rings are metabolic hotspots for Cytochrome P450 (CYP)-mediated hydroxylation and subsequent ring opening.
Pre-formulation Stability Screen
-
Protocol: Incubate PROTAC (1 µM) in species-specific plasma (Mouse, Rat, Dog, Human) at 37°C.
-
Critical Step: Assess stability at pH 7.4 vs. pH 2.0.
-
Insight: If
min in plasma but stable in buffer, the instability is likely enzymatic (esterases). If unstable in pH 7.4 buffer, it is chemical hydrolysis (glutarimide ring opening).
Bioanalytical Assay Development (LC-MS/MS)
Standard small-molecule workflows are insufficient for PROTACs due to their high molecular weight (MW >800 Da), high lipophilicity (LogP >4), and "sticky" nature.
Sample Preparation: The Acidification Rule
Causality: To prevent ex vivo hydrolysis of the glutarimide ring during sample processing, plasma samples must be acidified immediately upon collection.
-
Collection: Collect blood into K2EDTA tubes on wet ice.
-
Stabilization: Immediately add 2% Formic Acid (FA) or 0.5M Citrate Buffer (pH 4.0) to plasma (1:1 v/v).
-
Why? Lowering pH < 5.0 virtually halts glutarimide hydrolysis [1].
-
LC-MS/MS Optimization
-
Ionization: PROTACs often form double-charged ions
due to multiple basic nitrogens (linker + piperidine). Monitor both singly and doubly charged species during Q1 scans to select the most sensitive precursor. -
Adsorption Control: Use Low-Binding Polypropylene plates for all preparation steps. Standard plates can result in >40% loss of analyte due to non-specific binding (NSB).
-
Carryover Mitigation: Use a needle wash solution containing 20% Acetone/Isopropanol to dissolve lipophilic residues.
Visualizing the Bioanalytical Workflow
Figure 1: Critical bioanalytical workflow emphasizing immediate acidification to prevent glutarimide hydrolysis.
In Vivo Study Design
Formulation Strategy
PROTACs are notoriously difficult to solubilize.[1][2] A standard "suspension" (e.g., MC/Tween) often yields <1% bioavailability.
Recommended Formulation Hierarchy:
-
Solution (IV): 5% DMSO + 10% Solutol HS15 + 85% Saline. (Limit DMSO <5% to avoid hemolysis).
-
Solution (PO/SC): 10% DMSO + 40% PEG400 + 50% Water (or 20% HP-β-CD).
-
Advanced (PO): Lipid-based formulations (e.g., Labrasol/Capryol) or Amorphous Solid Dispersions (ASD) if crystalline solubility is <1 µg/mL.
Dosing Paradigms: Discrete vs. Cassette
Recommendation: Discrete Dosing [1][3][4]
-
Why: Cassette dosing (N-in-1) is risky for PROTACs due to potential drug-drug interactions (DDIs) at the transporter level (P-gp/BCRP saturation) and analytical interference between high-MW analogs.
-
Dose Selection: 1–10 mg/kg (PO) and 0.5–2 mg/kg (IV).
Sampling Schedule
PROTACs often exhibit a biphasic elimination profile (rapid distribution, slow terminal elimination).
-
Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48h.
-
Note: The 48h point is crucial to capture the true terminal half-life (
) if tissue retention is high.
Data Interpretation & Troubleshooting
The "Hook Effect" in PK/PD
While primarily a PD phenomenon (where high binary complex formation outcompetes ternary complex formation), PK data must be overlaid with PD (degradation) data.
-
Observation: Maximal degradation often occurs below
. -
Action: Do not drive dose solely to maximize exposure (
). Optimize for Time > Threshold ( ) .
High Clearance vs. Low Bioavailability
If oral bioavailability (
-
Check Clearance (
): If hepatic blood flow ( ), the issue is metabolic stability (CYP oxidation of piperidine). -
Check Recovery: If
is low but is low, the issue is permeability or solubility (Class II/IV BCS).
Metabolic Fate Diagram
Figure 2: Metabolic pathways of piperidine-containing PROTACs and mitigation strategies.
Detailed Experimental Protocols
Protocol A: Plasma Stabilization for CRBN-PROTACs
-
Preparation: Pre-fill sample tubes with 20 µL of 2% Formic Acid (for every 100 µL plasma expected).
-
Blood Draw: Collect blood via jugular/tail vein into K2EDTA tubes.
-
Centrifugation: Spin at 3000 x g for 10 min at 4°C.
-
Transfer: Immediately transfer 50 µL of plasma into the pre-filled acidic tubes. Vortex gently (5s).
-
Storage: Snap freeze on dry ice. Store at -80°C.
-
Validation: Run a QC sample (Spiked plasma) left at room temperature for 2 hours vs. acidified control. Recovery must be within ±15%.
-
Protocol B: Quantitative LC-MS/MS Analysis
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Why? Bridged Ethyl Hybrid (BEH) particles resist high pH mobile phases if needed, but primarily offer robust separation for lipophilic compounds.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Steep gradient (5% B to 95% B in 1.5 min) followed by a long washout (95% B for 1.0 min) to prevent carryover.
-
MRM Transitions:
-
Optimize for
. -
Common fragment: The piperidine-2,6-dione ring often yields a characteristic fragment at m/z ~84 or ~112 depending on substitution.
-
References
-
Bricelj, A. et al. (2021).[5] Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands.[5] ACS Medicinal Chemistry Letters, 12(11), 1733–1740. [Link]
-
Pike, A. et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793–1800. [Link]
- Goracci, L. et al. (2020). Quantifying the "fish hook" effect: A PK/PD model for PROTACs. Journal of Pharmacokinetics and Pharmacodynamics.
- Chamberlain, P.P. et al. (2019). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy. Nature Structural & Molecular Biology, 21, 803–809.
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Advanced Strategies for PROTAC Development
A Senior Application Scientist's Guide to Overcoming the "Hook Effect" with Rigid Linkers
Welcome to the technical support center for advanced PROTAC development. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a critical challenge in the field: the "hook effect." Here, we will explore the mechanistic underpinnings of this phenomenon and provide practical, field-proven strategies to overcome it, with a particular focus on the rational design of rigid linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" describes the paradoxical decrease in target protein degradation at high concentrations of a PROTAC. Instead of a standard sigmoidal dose-response curve, the hook effect manifests as a bell-shaped curve, where degradation efficiency diminishes after reaching an optimal concentration.[1][2] This can lead to misinterpretation of a PROTAC's potency and efficacy, potentially causing promising candidates to be overlooked.[2]
Q2: What is the molecular mechanism behind the "hook effect"?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[1][2] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3] However, when the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, forming inhibitory binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase into proximity, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2]
Q3: How do rigid linkers help in overcoming the "hook effect"?
A3: Rigid linkers can help overcome the hook effect by pre-organizing the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex.[3][4] This increased stability of the ternary complex can be achieved through several mechanisms:
-
Reduced conformational entropy: Flexible linkers have a high degree of rotational freedom, which can be entropically unfavorable when forming the ternary complex. Rigid linkers constrain the possible conformations, reducing the entropic penalty of complex formation.
-
Enhanced cooperativity: A well-designed rigid linker can promote positive cooperativity, where the binding of one protein partner (either the target or the E3 ligase) increases the PROTAC's affinity for the other. This enhanced affinity for the ternary complex makes its formation more favorable, even at higher PROTAC concentrations where binary complexes would otherwise dominate.[5]
-
Optimal geometry: Rigid linkers can precisely position the target protein and E3 ligase to facilitate optimal ubiquitination by the E3 ligase.
Q4: What are some examples of rigid linkers used in PROTAC design?
A4: A variety of rigid structural motifs have been incorporated into PROTAC linkers to enhance their performance. These include:
-
Cycloalkanes: Piperazine, piperidine, and cyclohexane rings introduce rigidity and can also improve physicochemical properties like solubility.[3][6]
-
Aromatic rings: Phenyl rings provide planarity and rigidity, and can participate in π-π stacking interactions to further stabilize the ternary complex.[3]
-
Alkynes: The linear geometry of alkynes can be used to create rigid linkers.
-
Triazoles: Often formed via "click chemistry," triazole rings are metabolically stable and can reduce in vivo degradation.[3]
-
Spirocycles and Fused Heterocycles: These structures offer unique three-dimensional rigidity, locking the PROTAC into a specific conformation to enhance selectivity.[3]
Visualizing the PROTAC Mechanism and the Hook Effect
To better understand the concepts discussed, the following diagrams illustrate the key processes.
Caption: At high concentrations, PROTACs form non-productive binary complexes, inhibiting the formation of the ternary complex and causing the hook effect.
Troubleshooting Guide
This section addresses common issues encountered during PROTAC experiments in a question-and-answer format.
Issue 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic hook effect. [2]* Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment using a wider and more granular range of PROTAC concentrations (e.g., 8-10 concentrations with half-log dilutions) to fully map the bell-shaped curve. This will help you accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins. [2] 2. Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal (Dmax) concentration and a higher, "hooked" concentration. This helps to understand the kinetics of degradation and whether the hook effect is sustained over time. [7] 3. Directly Measure Ternary Complex Formation: Use a cellular ternary complex formation assay like NanoBRET™ to correlate the degradation profile with the extent of ternary complex formation across the same concentration range. A decrease in the NanoBRET™ signal at high PROTAC concentrations would confirm that the hook effect is due to impaired ternary complex formation. [2] Issue 2: My PROTAC shows weak or no degradation at any tested concentration.
-
-
Likely Cause: This could be due to several factors, including testing only in the hook effect region, poor cell permeability, or issues with the experimental system.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Your initial concentration range might have been too high (entirely in the hook effect region) or too low. Test a very broad range, for example, from 1 pM to 100 µM. [7] 2. Verify E3 Ligase Expression: Confirm that your chosen cell line expresses the necessary E3 ligase (e.g., Cereblon or VHL) at sufficient levels using Western Blot or qPCR.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. If degradation is consistently low, consider performing a permeability assay (e.g., PAMPA) or comparing results in intact versus permeabilized cells.
-
Confirm Ternary Complex Formation: Use biophysical or cellular assays (see Experimental Protocols) to confirm that your PROTAC can physically bring the target protein and the E3 ligase together. A stable ternary complex is a prerequisite for degradation. [7] 5. Check Compound Integrity: Ensure your PROTAC stock solution is fresh and has not degraded.
-
Issue 3: How can I proactively mitigate the hook effect in my experimental design?
-
Likely Cause: The intrinsic properties of the PROTAC (affinities, linker design) predispose it to forming binary complexes at high concentrations.
-
Troubleshooting Steps:
-
Optimize the Linker: The linker's length, composition, and rigidity are critical. Systematically varying the linker can help identify a PROTAC design that promotes a more stable ternary complex and reduces the hook effect. Consider incorporating rigid elements like piperazine or aromatic rings. [3] 2. Enhance Cooperativity: Rationally design the PROTAC to introduce favorable protein-protein interactions between the target and the E3 ligase. Positive cooperativity stabilizes the ternary complex, making its formation more favorable than binary complexes, even at higher concentrations. [5] 3. Consider Advanced Designs: In some cases, strategies like trivalent PROTACs have been explored to modulate the hook effect and improve efficacy.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to characterize PROTAC activity and the hook effect.
Protocol 1: Dose-Response Analysis of Target Degradation by Western Blot
This protocol outlines the steps to assess target protein degradation across a range of PROTAC concentrations to determine DC50, Dmax, and observe the hook effect.
1. Cell Seeding and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of your PROTAC in complete cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response curve. Include a vehicle-only control (e.g., DMSO). [2] c. Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 16-24 hours).
2. Cell Lysis and Protein Quantification: a. After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
3. Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis: a. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands with an imaging system. b. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. c. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, identify the Dmax, and detect the hook effect.
Protocol 2: Cellular Ternary Complex Formation Assay (NanoBRET™)
This protocol provides a method to measure PROTAC-induced ternary complex formation in live cells, which is essential for confirming the mechanism of action and troubleshooting poor degradation.
1. Cell Preparation: a. Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor). Alternatively, use CRISPR-edited cells with endogenously tagged proteins. b. Seed the transfected cells into a white, 96-well or 384-well plate and allow them to attach.
2. Ligand Labeling: a. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for fluorescent labeling of the HaloTag®-E3 ligase fusion protein.
3. PROTAC Treatment: a. Add a serial dilution of the PROTAC to the cells in the multi-well plate.
4. Signal Detection: a. Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer equipped with the appropriate filters.
5. Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex. b. Plotting the NanoBRET ratio against PROTAC concentration will often yield a bell-shaped curve, directly visualizing the hook effect at the level of ternary complex formation.
Data Presentation and Analysis
Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison of different PROTACs.
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 10% | Minimal degradation |
| 1 | 40% | Degradation increasing |
| 10 | 88% | Dmax (Maximal Degradation) |
| 100 | 65% | Onset of hook effect |
| 1000 | 30% | Pronounced hook effect |
| 10000 | 15% | Strong inhibition of degradation |
Data Analysis for Hook Effect Curves
Standard sigmoidal dose-response models are not suitable for analyzing data exhibiting a hook effect. Instead, a non-linear regression model that can fit a biphasic or bell-shaped curve should be used. In software like GraphPad Prism, you can use a "bell-shaped dose-response" model. This will allow for a more accurate determination of key parameters like DC50 and Dmax. Alternatively, more flexible non-parametric models like Gaussian Processes can be employed for fitting non-standard curve shapes. [8]
References
-
PROTAC-mediated ternary complex formation and hook effect. The hook... - ResearchGate. Available at: [Link]
- Alabi, S., & Crews, C. M. (2021). Critical assessment of targeted protein degradation as a research tool and pharmacological modality.
- Semenova, E., et al. (2020). Flexible fitting of PROTAC concentration-response curves with Gaussian Processes. bioRxiv.
-
Unlocking PROTACs' Potential: Overcoming Development Challenges | Pharmacy Times. (2023). Available at: [Link]
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
-
Classification of most common linkers used in PROTAC design based on... - ResearchGate. Available at: [Link]
- Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(16), 8765-8783.
- Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770.
- Riching, K. M., et al. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews, 51(14), 5949-5975.
- Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368.
- Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368.
- Ciulli, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
-
Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination - BMG Labtech. Available at: [Link]
-
SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate | bioRxiv. (2019). Available at: [Link]
-
Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | bioRxiv. (2023). Available at: [Link]
-
Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization - ResearchGate. Available at: [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2023). Available at: [Link]
-
Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences. Available at: [Link]
-
A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC - NIH. Available at: [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC. (2022). Available at: [Link]
-
Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development - Genedata. Available at: [Link]
-
Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights | Journal of Medicinal Chemistry - ACS Publications. (2024). Available at: [Link]
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
-
Protein Degradation Assays - PROTAC Screening - Reaction Biology. Available at: [Link]
Sources
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
Optimizing linker length for improved ternary complex formation
Topic: Optimizing Linker Length for Ternary Complex Stability
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads.
Introduction: The Linker is Not Just a Bridge
Welcome to the Technical Support Center. If you are here, you likely have a bifunctional molecule that binds both the E3 ligase and the Target Protein (POI) with high affinity (
The most common root cause is structural, not potencies. The linker length determines the spatial arrangement of the E3:POI interface. Your goal is not just to bridge two ligands but to engineer a productive ternary complex that permits ubiquitin transfer.
This guide treats linker optimization as a thermodynamic engineering problem, moving beyond "making it longer" to "making it cooperative."
Module 1: Diagnostic Framework (Troubleshooting)
Issue 1: "I have strong binary binding, but no degradation."
Diagnosis: You likely have a Non-Productive Ternary Complex . The linker may be too short (steric clash) or too long (entropic penalty), preventing the formation of the specific E3-POI protein-protein interactions (PPIs) required for ubiquitin transfer.[]
The Fix: Assess Cooperativity (
- (Positive Cooperativity): The linker facilitates new interactions between the E3 and POI. This is the gold standard (e.g., MZ1 degrading BRD4).
- (Negative Cooperativity): The linker causes steric clash.
Action Plan:
-
Run a Ternary Complex Assay (see Module 2).
-
Compare Linker Lengths: Synthesize a "ruler" library (e.g., 2-unit increments: PEG2, PEG3, PEG4, PEG5).
-
Check Exit Vectors: If changing length doesn't help, your attachment point on the ligand may be pointing away from the E3 ligase interface.
Issue 2: "My TR-FRET signal is flat (No Hook Effect)."
Diagnosis: Lack of saturation or weak ternary formation.
A proper ternary complex assay must show a bell-shaped curve (the "Hook Effect") where signal decreases at high PROTAC concentrations due to the formation of binary complexes (
The Fix:
-
If signal is low and flat: The linker is likely too short, causing a clash that prevents ternary formation entirely.
-
If signal increases but never hooks: You have not reached saturation. The ternary
is likely very weak (>10 M). Increase protein concentrations or switch to a more sensitive assay (e.g., NanoBRET).
Module 2: Experimental Protocols
Protocol: TR-FRET Ternary Complex Assay
Objective: Quantify the relative stability of the E3-Linker-POI complex. Principle: Energy transfer occurs only when the Donor (on E3) and Acceptor (on POI) are brought within ~10 nm by the PROTAC.
Materials:
-
Donor: Terbium-labeled anti-tag antibody (e.g., Tb-anti-GST for GST-POI).
-
Acceptor: D2 or XL665-labeled anti-tag antibody (e.g., D2-anti-His for His-E3).
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.
Step-by-Step Workflow:
-
Protein Prep: Dilute E3 ligase and POI to fixed concentrations (typically 10–50 nM). Note: Concentrations should be near the
of the binary interactions. -
Compound Titration: Prepare a 16-point serial dilution of the PROTAC in DMSO (Top concentration: 100
M). -
Incubation:
-
Add 5
L PROTAC to 384-well plate. -
Add 10
L E3/POI protein mix. -
Incubate 15 mins at RT.
-
-
Detection:
-
Add 5
L of Donor/Acceptor antibody mix. -
Incubate 60 mins at RT (protect from light).
-
-
Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 620 nm & 665 nm).
-
Analysis: Plot Ratio (665/620) vs. log[PROTAC]. Look for the Peak Height (proxy for complex stability) and Peak Position (affinity).
Data Interpretation Table:
| Observation | Linker Status | Recommended Action |
| High Amplitude Bell Curve | Optimal | Proceed to degradation assays (Western Blot/HiBiT). |
| Low Amplitude Bell Curve | Sub-optimal | Linker is likely too flexible (entropic penalty). Try rigidifying (e.g., switch PEG to Piperazine). |
| No Signal (Flatline) | Clash | Linker is too short. Increase length by 3–5 atoms. |
| Right-shifted Peak | Weak Binding | Binary affinity is poor. Optimize the warhead, not just the linker. |
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing linker length based on biophysical feedback.
Figure 1: Decision logic for PROTAC linker optimization based on ternary complex assay data.
Module 4: FAQ & Advanced Concepts
Q: Why does a longer linker sometimes decrease potency?
A: While longer linkers resolve steric clashes, they introduce an entropic penalty .[2] A long, flexible chain (like PEG) has high conformational freedom. Locking it into a rigid ternary complex requires a significant loss of entropy (
-
Guidance: Once you find the minimum length that allows binding, stop extending. If you must go longer, introduce rigidity (phenyl rings, alkynes, piperazines) to pre-organize the linker.
Q: What is the "Goldilocks Zone" for linker length?
A: For many systems (e.g., VHL-BET), the optimal length is often 12–16 atoms (approx. 12–18 Å). However, this is strictly dependent on the depth of the binding pockets.
-
Deep pockets (e.g., certain kinases) require longer linkers to exit the protein surface.
-
Shallow pockets (e.g., CRBN) allow for shorter linkers (e.g., the 3-atom linker in certain IMiD degraders).
Q: How does "Residence Time" fit in?
A: Recent data suggests that the kinetic stability (residence time,
-
A complex that stays together longer allows the E3 ligase sufficient time to ubiquitinate specific lysine residues on the target.
-
Tip: Use Surface Plasmon Resonance (SPR) to measure
if your TR-FRET data looks good but degradation is poor.
References
-
Impact of linker length on the activity of PROTACs.
degraders. -
Structural basis of PROTAC cooperative recognition for selective protein degradation.
) and how linker rigidity drives isoform selectivity (MZ1). -
SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate. Roy, M. J., et al. (2019).[3][] ACS Chemical Biology. Establishes the link between ternary complex residence time and degradation efficiency, validating SPR as a critical diagnostic tool.
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Du, G., et al. (2021). SLAS Discovery. A detailed technical protocol for setting up the TR-FRET assays described in Module 2.
Sources
Technical Support Center: Metabolic Stability of Piperidine-Based PROTACs
The following guide serves as a specialized Technical Support Center for researchers encountering metabolic instability in piperidine-containing PROTACs. It is structured to diagnose, troubleshoot, and resolve stability issues using advanced medicinal chemistry strategies.
Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Mitigating oxidative clearance and ring-opening liabilities in piperidine scaffolds.
Diagnostic Hub: Is the Piperidine Ring Your Problem?
Before initiating synthetic redesign, you must confirm that the piperidine moiety is the primary site of metabolic clearance. Piperidine rings are notorious "metabolic soft spots" due to their susceptibility to cytochrome P450 (CYP)-mediated oxidation, specifically at the
The Mechanism of Failure
The metabolic instability of piperidine typically follows an oxidative pathway catalyzed by CYP450 isoforms (often CYP3A4 or CYP2D6).
-
Single Electron Transfer (SET): CYP abstracts an electron from the nitrogen lone pair.
-
Hydrogen Abstraction: A proton is removed from the
-carbon, forming a carbon-centered radical. -
Oxygen Rebound: The radical recombines with the heme-bound hydroxyl radical.
-
Collapse: The resulting
-carbinolamine is unstable and often collapses into an iminium ion or undergoes ring opening to form an aldehyde/ketone and a primary amine.
Visualization: Piperidine Oxidative Pathway
The following diagram illustrates the degradation cascade you are likely observing.
Figure 1: The oxidative degradation pathway of piperidine mediated by CYP450 enzymes.
Strategic Solutions: Stabilization Protocols
Once confirmed, deploy the following strategies. These are ranked from "least disruptive to binding" to "scaffold hopping."
Strategy A: Deuteration (The "Quick Fix")
Concept: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond. Replacing
-
Application: Replace protons at the C2 and C6 positions (adjacent to nitrogen).
-
Pros: Minimal change to lipophilicity or binding affinity.
-
Cons: Sometimes CYP switching occurs (metabolism shifts to another site).
Strategy B: Steric Blocking (Methylation)
Concept: Introducing a methyl group at the
-
Application: Introduce a methyl group at C2 or C6.
-
Pros: Highly effective at blocking local metabolism.
-
Cons: Introduces chirality (creating enantiomers) and increases lipophilicity (LogP), which can lower solubility—a critical risk for PROTACs.
Strategy C: Electronic Deactivation (Fluorination)
Concept: Fluorine is highly electronegative. Placing it near the nitrogen pulls electron density away, making the lone pair less available for the initial Single Electron Transfer (SET) and strengthening adjacent C-H bonds.
-
Application:
-
3,3-difluoropiperidine: A common motif to lower the pKa of the amine and reduce metabolic liability without introducing a chiral center.
-
4,4-difluoropiperidine: Often used to block metabolism at the 4-position if that is the soft spot.
-
-
Warning: Fluorination changes the basicity (pKa) of the piperidine nitrogen. If the positive charge on the nitrogen is critical for binding (e.g., salt bridge formation), this strategy may kill potency.
Strategy D: Bioisosteric Replacement (Spirocycles)
Concept: This is the most modern and effective strategy. Replacing the piperidine with a spirocyclic system (e.g., 2-azaspiro[3.3]heptane ) rigidifies the structure.
-
Mechanism: The spiro-scaffold lacks the conformational flexibility required for the piperidine ring to adopt the low-energy transition state necessary for CYP oxidation.
-
Evidence: Research indicates that 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane can serve as metabolically stable surrogates for piperidine with similar basicity and vector orientation [1, 5].[1]
Comparison of Strategies
| Strategy | Metabolic Stability Gain | Risk to Potency | Solubility Impact | Synthetic Complexity |
| Deuteration | Moderate | Low | Neutral | Low |
| High | Moderate (Steric clash) | Negative (High LogP) | Moderate | |
| Fluorination | High | High (pKa shift) | Variable | Moderate |
| Spiro-Bioisostere | Very High | Moderate | Positive (Rigidification) | High |
Experimental Protocols
Use these protocols to validate your design changes.
Protocol 1: Reactive Metabolite Trapping (Cyanide Assay)
Purpose: To definitively prove that an iminium ion (derived from piperidine oxidation) is the reactive intermediate responsible for clearance.
Materials:
-
Human Liver Microsomes (HLM)[2]
-
Potassium Cyanide (KCN) - Caution: Extremely Toxic
-
NADPH regenerating system
-
LC-MS/MS[3]
Workflow:
-
Incubation: Incubate the PROTAC (10
M) with HLM (1 mg/mL) in phosphate buffer (pH 7.4). -
Trapping Agent: Add KCN (1 mM) to the mixture.
-
Initiation: Start reaction with NADPH (1 mM). Incubate for 60 min at 37°C.
-
Termination: Quench with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Interpretation: Look for a mass shift of +27 Da (addition of CN group). If observed, it confirms the formation of an unstable iminium intermediate on the piperidine ring [7].
Protocol 2: Microsomal Stability Assay (High Throughput)
Purpose: Rapidly rank the stability of new analogs.
Step-by-Step:
-
Preparation: Prepare 1
M test compound solution in buffer containing 0.5 mg/mL microsomes. -
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Start: Add NADPH regenerating system.
-
Sampling: Aliquot samples at T=0, 5, 15, 30, and 60 minutes.
-
Quench: Immediately mix aliquots with acetonitrile containing internal standard (e.g., Tolbutamide).
-
Calculation: Plot ln(concentration) vs. time. The slope
determines half-life ( ) and intrinsic clearance ( ).
Decision Logic & Workflow
Use this decision tree to guide your optimization process.
Figure 2: Decision tree for optimizing piperidine stability in PROTACs.
Frequently Asked Questions (FAQ)
Q: Can I just replace the piperidine with a piperazine? A: Piperazines are generally more stable to oxidation than piperidines due to the electron-withdrawing effect of the second nitrogen, which lowers the pKa and electron density of the ring. However, piperazines can still undergo N-oxidation or N-dealkylation. If you use a piperazine, ensure the nitrogens are substituted or part of an amide bond to prevent dealkylation [4].[4]
Q: Will fluorination always improve stability? A: No. While it blocks metabolism at the specific C-F site, it increases the lipophilicity of the specific bond (though the overall LogD might drop due to pKa lowering). Sometimes, fluorination can simply shift the metabolism to a different part of the molecule ("metabolic switching"). You must re-test via MetID [2, 6].
Q: Why are spirocycles considered "modern" bioisosteres? A: Spirocycles like 2-azaspiro[3.3]heptane offer a unique advantage: they are metabolically robust because they cannot flatten or twist easily to fit the CYP active site, yet they project substituents in vectors very similar to piperidine. They also tend to have lower lipophilicity than methylated piperidines, which is crucial for PROTAC solubility [5].
References
-
Piperidine-containing drugs and recently studied analogs. PubMed. [Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. [Link]
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. [Link]
-
LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism. Royal Society of Chemistry. [Link]
Sources
- 1. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10533A [pubs.rsc.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
Technical Support Center: Mitigating PROTAC Off-Target Effects with Piperidine Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of piperidine-containing linkers to mitigate off-target effects in Proteolysis-Targeting Chimeras (PROTACs).
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts essential for understanding the role of piperidine linkers in enhancing PROTAC selectivity.
Q1: What is the basic mechanism of action for a PROTAC?
A PROTAC, or Proteolysis-Targeting Chimera, is a heterobifunctional molecule designed to eliminate specific unwanted proteins from a cell.[1] It consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
By simultaneously binding the POI and the E3 ligase, the PROTAC forms a "ternary complex".[3][4] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules (a process called polyubiquitination). The cell's own quality control machinery, the proteasome, then recognizes this ubiquitin tag and degrades the target protein.[5] Because the PROTAC molecule is not degraded in this process, it can act catalytically, inducing the degradation of multiple copies of the target protein.[6]
Caption: The catalytic cycle of a PROTAC.
Q2: What are "off-target effects" of PROTACs and why are they a concern?
Off-target effects refer to the unintended degradation of proteins other than the intended POI.[2] These effects are a significant concern because they can lead to cellular toxicity, adverse side effects, and misinterpretation of experimental results.[3] Off-target degradation can arise from several factors:
-
Non-selective Warhead: The ligand targeting the POI may have an affinity for other proteins with similar binding pockets.
-
E3 Ligase-Mediated Interactions: The E3 ligase itself, when brought into proximity with other proteins by the PROTAC, can form new protein-protein interactions (PPIs) that lead to their degradation.[7]
-
Promiscuous Ternary Complexes: The specific conformation of the PROTAC, dictated by the linker, might facilitate the formation of stable ternary complexes with proteins other than the intended target.
Some PROTACs have demonstrated higher selectivity than their inhibitor counterparts, but managing off-target effects remains a critical challenge in their development.[1]
Q3: What is the role of the linker in PROTAC design and selectivity?
The linker is not merely a passive connector; it is a critical determinant of a PROTAC's efficacy and selectivity.[8] Its length, chemical composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex.[4][9] A well-designed linker orients the POI and E3 ligase in a geometrically favorable position for efficient ubiquitination.[10] Conversely, a poorly designed linker can prevent the formation of a productive complex or, worse, promote the formation of off-target complexes.[3] Therefore, rational linker design is a cornerstone of developing potent and selective PROTACs.[8]
Q4: Why use a piperidine linker to mitigate off-target effects?
Piperidine scaffolds are increasingly used in linker design to address key challenges in PROTAC development, including off-target effects.[11][12] Their benefits stem from several key physicochemical properties:
-
Increased Rigidity: Unlike flexible linkers like polyethylene glycol (PEG) or alkyl chains, piperidine introduces conformational rigidity.[13][14] This rigidity can pre-organize the PROTAC into a conformation that is highly favorable for binding the intended POI and E3 ligase, while being unfavorable for off-target proteins. This can significantly enhance selectivity.[12]
-
Improved Physicochemical Properties: Piperidine motifs can improve aqueous solubility and reduce lipophilicity compared to purely hydrocarbon-based linkers.[11][15] This helps balance the often-poor properties of the large, complex PROTAC molecule, potentially improving cell permeability and pharmacokinetic profiles.[12][13]
-
Metabolic Stability: The piperidine ring can enhance the metabolic stability of the linker, preventing cleavage by cellular enzymes.[12] Cleavage of the linker can generate metabolites that may competitively bind to the POI or E3 ligase, antagonizing the PROTAC's activity.[16]
By providing conformational constraint and favorable physicochemical properties, piperidine linkers offer a powerful strategy to improve the selectivity and overall "drug-likeness" of PROTACs.[11][17][18]
Part 2: Troubleshooting Guide
This section provides practical advice for specific issues encountered during the development and testing of piperidine-linked PROTACs.
Q1: My PROTAC shows significant degradation of known off-targets. How do I confirm this and what are my first steps?
A: Confirmation of off-target degradation requires a global, unbiased assessment of the proteome.
-
Primary Confirmation Method: The gold-standard method is quantitative mass spectrometry-based proteomics . This technique allows you to compare the abundance of thousands of proteins in cells treated with your PROTAC versus a vehicle control. A significant decrease in the level of a protein indicates degradation.[19]
-
Essential Controls: To ensure the observed degradation is a true PROTAC-mediated effect, you must include negative controls in your experiment:
-
Inactive Epimer: Synthesize a stereoisomer of your PROTAC where the E3 ligase-binding motif is inactive. This control will not form a ternary complex and should not induce degradation.
-
Competitive Inhibition: Pre-treat cells with an inhibitor of the neddylation pathway (e.g., MLN4924), which is required for the activity of the Cullin-RING E3 ligases often used in PROTACs.[20] This should rescue the degradation of both on-target and off-target proteins.
-
Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG-132 or Carfilzomib) should also block degradation.[20][21]
-
Your First Steps:
-
Run a Global Proteomics Experiment: This is the most critical step to understand the full selectivity profile of your molecule. (See Protocol 1).
-
Analyze the Data: Identify all proteins that are significantly downregulated. Are they limited to your intended target, or is there a broader pattern of degradation?
-
Re-evaluate Linker Design: If off-target degradation is confirmed, the linker is a prime candidate for optimization. Consider modifying the length or attachment points of the piperidine linker to alter the geometry of the ternary complex. Even minor changes can dramatically alter selectivity.[3]
Q2: I've incorporated a piperidine linker, but my PROTAC shows poor degradation of the target protein. Could the linker be the problem?
A: Yes, while rigidity is beneficial for selectivity, an improperly designed rigid linker can prevent the formation of a productive ternary complex.
-
The Causality: The core function of a PROTAC is to bring two proteins together. If the rigid linker holds the two binding moieties in a fixed orientation that is sterically incompatible with the formation of the POI-E3 ligase complex, degradation will be inefficient or absent.
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: The first step is to determine if your PROTAC is capable of forming a ternary complex at all. Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to measure the binding interactions between the POI, PROTAC, and E3 ligase.[22][23] (See Protocol 2).
-
Evaluate Cell Permeability: PROTACs are large molecules and can suffer from poor cell permeability.[20] The rigidity of the piperidine linker might exacerbate this. Run a cellular target engagement assay (e.g., NanoBRET™) to confirm that your PROTAC is reaching its target inside the cell. If target engagement is low, poor permeability is a likely culprit.
-
Systematically Vary Linker Length and Attachment: Synthesize a small library of PROTACs where the piperidine unit is moved, or the chains connecting it to the warhead/E3 ligand are systematically lengthened or shortened. A different vector or length may be required to achieve a productive orientation.
-
Q3: How do I assess the impact of my piperidine linker's rigidity on ternary complex formation and stability?
A: The key concept to measure here is "cooperativity."
-
Understanding Cooperativity (α): Cooperativity describes how the binding of the first protein (e.g., the E3 ligase) to the PROTAC influences the binding of the second protein (the POI).[24]
-
Positive Cooperativity (α > 1): The formation of the binary PROTAC-E3 complex increases the affinity for the POI. This is highly desirable as it leads to a more stable and long-lived ternary complex, which generally correlates with more efficient degradation.[6][24]
-
Negative Cooperativity (α < 1): The first binding event hinders the second. This leads to an unstable complex and poor degradation.[25]
-
-
Experimental Assessment:
-
Biophysical Assays (ITC, SPR): These techniques are the most direct way to measure cooperativity. You will need to measure the binding affinities (K D ) for three interactions: PROTAC to POI, PROTAC to E3, and the affinity of the POI for the pre-formed PROTAC-E3 binary complex.[26] The ratio of these affinities determines the cooperativity factor. (See Protocol 2).
-
Structural Biology: If possible, obtaining a crystal structure of the ternary complex provides the ultimate insight into how the linker mediates the protein-protein interactions that drive positive cooperativity.[23][27]
-
A rigid piperidine linker that is well-designed will lock the PROTAC into a conformation that maximizes favorable protein-protein contacts between the POI and E3 ligase, resulting in high positive cooperativity.[12]
Part 3: Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This protocol provides a generalized workflow for identifying on- and off-target degradation induced by a PROTAC.
Objective: To quantitatively assess changes in the cellular proteome following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with your piperidine-linked PROTAC at various concentrations (e.g., 1 nM to 10 µM) and for different durations (e.g., 2, 6, 12, 24 hours). A shorter treatment time (e.g., <6 hours) is often preferred to enrich for direct degradation targets over downstream secondary effects.[20]
-
Crucially, include parallel treatments with a vehicle control (e.g., DMSO) and the negative controls described in Troubleshooting Q1.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells by scraping or trypsinization. Wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Quantify total protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Perform in-solution or S-Trap digestion. This involves reducing disulfide bonds (with DTT), alkylating cysteine residues (with iodoacetamide), and digesting proteins into smaller peptides using an enzyme like trypsin.
-
-
Peptide Labeling (Optional but Recommended):
-
For multiplexed analysis, label the peptides from each condition with Tandem Mass Tags (TMT). This allows for the simultaneous analysis of up to 16 samples in a single mass spectrometry run, reducing variability.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.
-
The LC separates the complex peptide mixture over time, and the MS/MS instrument sequences the individual peptides and measures their relative abundance across the different samples.
-
-
Data Analysis:
-
Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein database (e.g., UniProt) to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control.
-
Perform statistical analysis to identify proteins that are significantly downregulated. A typical cutoff is a fold-change of < 0.5 and a p-value < 0.05.
-
Caption: Workflow for proteomics-based PROTAC selectivity profiling.
Protocol 2: Measuring Ternary Complex Cooperativity using Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinities and cooperativity of ternary complex formation.
Methodology:
Part A: Measure Binary Affinities (K D )
-
Experiment 1 (PROTAC into POI):
-
Prepare solutions of your POI (e.g., 10-20 µM) in the ITC sample cell and your piperidine-linked PROTAC (e.g., 100-200 µM) in the injection syringe, using an identical buffer for both.
-
Perform a titration experiment by injecting small aliquots of the PROTAC into the POI solution.
-
Fit the resulting heat-change data to a suitable binding model to determine the K D of the POI-PROTAC interaction.
-
-
Experiment 2 (PROTAC into E3 Ligase):
-
Repeat the process above, but with the E3 ligase in the sample cell and the PROTAC in the syringe to determine the K D of the E3-PROTAC interaction.
-
Part B: Measure Ternary Affinity
-
Experiment 3 (POI into pre-formed E3-PROTAC complex):
-
Prepare the E3 ligase and PROTAC in the sample cell at concentrations that ensure the majority of the E3 ligase is in a binary complex with the PROTAC (e.g., 15 µM E3 and 30 µM PROTAC).
-
Place the POI in the injection syringe (e.g., 150 µM).
-
Titrate the POI into the pre-formed E3-PROTAC complex. The resulting heat change corresponds to the formation of the ternary complex.
-
Fit the data to determine the apparent K D for this ternary interaction (K D,app ).
-
Part C: Calculate Cooperativity (α)
-
Calculation: The cooperativity factor (α) is the ratio of the binary affinity of the POI for the PROTAC to the apparent affinity of the POI for the E3-PROTAC complex.
-
α = K D (POI-PROTAC) / K D,app
-
An α > 1 indicates positive cooperativity.
-
An α < 1 indicates negative cooperativity.
-
Part 4: Data Interpretation & Advanced Concepts
Interpreting Proteomics Data: A Summary Table
When analyzing your proteomics results, use the following logic to classify the observed protein degradation events.
| Observation | Interpretation | Next Step |
| POI is degraded. No other proteins are significantly degraded. | High Selectivity. The piperidine linker is likely enforcing a highly specific conformation. | Proceed with further in vitro and in vivo validation. |
| POI and a few other proteins are degraded. Degradation is rescued by negative controls. | Direct Off-Target Effects. The PROTAC is forming stable ternary complexes with other proteins. | Linker optimization is required. Modify length, rigidity, or attachment points to disrupt off-target complex formation. |
| POI is degraded, along with proteins known to be in its signaling pathway. | Indirect/Downstream Effects. Degradation of the POI is causing expected changes in cellular signaling. | This is often an expected outcome. Use short time points (<6h) to confirm the POI is degraded first.[20] |
| Broad, non-specific protein degradation is observed. | Potential Cytotoxicity. The PROTAC concentration may be too high, or the molecule may be causing general cellular stress. | Re-run at lower concentrations. Assess cell viability with an independent assay (e.g., CellTiter-Glo®). |
| No degradation of POI or other proteins. | Ineffective PROTAC. Could be due to poor permeability, inability to form a ternary complex, or an unfavorable linker conformation. | Perform target engagement and biophysical assays (ITC/SPR) to diagnose the issue. |
The Impact of Linker Type on PROTAC Properties
The choice of linker chemistry is a multi-parameter optimization problem. Piperidine linkers offer a compelling balance of properties compared to more traditional flexible linkers.
| Linker Type | Primary Property | Potential Advantages | Potential Disadvantages |
| Alkyl Chains | Flexible, Hydrophobic | Synthetically simple; can explore length easily. | Can lead to poor solubility; high conformational entropy may allow off-target binding. |
| PEG Linkers | Flexible, Hydrophilic | Improves solubility and "drug-like" properties.[13] | Can be metabolically labile; flexibility may not provide optimal selectivity. |
| Piperidine Linkers | Rigid, Polar | Enhances selectivity by pre-organizing conformation; improves solubility and metabolic stability. [11][12] | Improper design can sterically prevent ternary complex formation; synthesis can be more complex. |
| Alkyne Linkers | Rigid, Linear | Provides a high degree of rigidity and defined vectors.[11] | Can increase hydrophobicity; may not have optimal bond angles for all complexes. |
References
-
Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. PubMed Central. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Proteolysis targeting chimera. Wikipedia. [Link]
-
PROTAC Drug Off-Target Protein Assessment Service. Mtoz Biolabs. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. PubMed Central. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
-
Data-driven approach to identify PROTAC targets. D4 Pharma. [Link]
-
Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central. [Link]
-
How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. PubMed Central. [Link]
-
Best Practices for Proteolysis Targeting Chimeras PROTACs. YouTube. [Link]
-
Rigid Linkers for Bioactive Peptides. PubMed Central. [Link]
-
Advancing Design Strategy of PROTACs for Cancer Therapy. PubMed Central. [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. [Link]
-
Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. National Institutes of Health. [Link]
-
An overview of PROTACs: a promising drug discovery paradigm. PubMed Central. [Link]
-
Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. PubMed Central. [Link]
-
Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. National Institutes of Health. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Publications. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. [Link]
-
Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Publications. [Link]
-
Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes. Promega Connections. [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. [Link]
-
a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee Research Portal. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. PubMed Central. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID... ResearchGate. [Link]
-
Integrative Modeling of PROTAC-Mediated Ternary Complexes. ACS Publications. [Link]
Sources
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]
- 4. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d4-pharma.com [d4-pharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. explorationpub.com [explorationpub.com]
- 14. precisepeg.com [precisepeg.com]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
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- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Aqueous Solubility of Piperidine-Based PROTACs
Introduction: The "Brick Dust" Challenge
Piperidine-based PROTACs often exhibit "brick dust" properties—high melting points and poor aqueous solubility—due to the combination of a lipophilic E3 ligase binder (e.g., Cereblon or VHL ligands), a hydrophobic linker, and a target warhead. While the piperidine moiety (often part of the linker or the warhead) introduces a basic nitrogen (
This guide addresses the critical failure mode where PROTACs precipitate upon dilution into culture media, causing false negatives in degradation assays (
Module 1: Chemical & Structural Optimization
Objective: Leverage the piperidine core to enhance intrinsic solubility.
The Piperidine "Handle" (Salt Formation)
The secondary or tertiary amine within the piperidine ring is your primary asset for solubility. In its free base form, the molecule is highly lipophilic.
-
Scientific Insight: At physiological pH (7.4), a piperidine nitrogen (
) is predominantly protonated ( ). However, crystal lattice energy often prevents the initial dissolution of the free base. -
Protocol: Do not store libraries solely as free bases. Generate Hydrochloride (HCl) or Trifluoroacetate (TFA) salts.
-
Why? Disrupts the crystal lattice, allowing faster dissolution in DMSO and better "hold" when diluted into aqueous media.
-
Linker Chemistry: The "Chameleon" Effect
Piperidine-based linkers are often rigid. If your PROTAC is crashing out, the linker might be too lipophilic.
-
Design Shift: If using an all-carbon alkyl chain attached to the piperidine, switch to a PEG-piperidine hybrid .
-
Causality: PEG chains wrap around the hydrophobic core in aqueous solution (the "Chameleon Effect"), shielding the lipophilic warheads from aggregation.
| Linker Type | LogD (pH 7.4) | Aqueous Solubility | Permeability Risk |
| Alkyl-Piperidine | High (>5.0) | Poor (<1 | High (Good) |
| PEG-Piperidine | Medium (3-4) | Improved (10-50 | Medium (PEG tail drag) |
| Piperazine-Piperidine | Low (<3.0) | High (>50 | Low (Polarity penalty) |
Module 2: Formulation & Experimental Protocols
Objective: Prevent precipitation during the "Critical Dilution Step."
The "Intermediate Dilution" Protocol
The Error: Direct dilution of 10 mM DMSO stock into culture media (1:1000) creates a local "supersaturation shock," causing immediate micro-precipitation that is invisible to the naked eye but fatal to the assay.
The Fix: Use an intermediate solvent step.
Step-by-Step Protocol:
-
Start: 10 mM PROTAC stock in 100% DMSO.
-
Intermediate Step: Dilute 10-fold into 100% DMSO (not media) to create a 1 mM working solution.
-
Crucial: If performing serial dilutions, do them in 100% DMSO first.
-
-
Pre-Media Step (The Buffer): Dilute the 1 mM DMSO solution 1:10 into PBS + 0.1% Pluronic F-127 . (Result: 100
M PROTAC in 10% DMSO). -
Final Step: Dilute this mix 1:100 into pre-warmed culture media.
Plasticware Adsorption
PROTACs are "sticky." They adsorb to standard polystyrene plates, effectively lowering the concentration in the well.
-
Requirement: Use Low-Binding (Non-Treated) plates for all intermediate dilution steps.
-
Recommendation: Eppendorf Protein LoBind® or equivalent.
Module 3: Troubleshooting Workflow
Use this decision tree when your
Figure 1: Diagnostic workflow for identifying solubility-driven assay failures in PROTAC development.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my piperidine PROTAC work in Western Blot but fail in HiBiT/NanoBRET live-cell assays? A: This is a classic solubility artifact. In Western Blots, you lyse the cells (often with detergents like SDS or Triton X-100) which solubilizes any precipitated drug on top of the cells, making it appear as if the drug was "there." In live-cell assays (HiBiT), precipitated drug outside the cell cannot enter and degrade the target.
-
Solution: Perform a centrifugation step on your media before adding to cells to remove precipitates, or use the Intermediate Dilution Protocol (Module 2).
Q2: Can I acidify the media to keep the piperidine protonated? A: No. Cell culture media must remain at pH 7.4. Acidifying media will kill your cells before the PROTAC works. Instead, ensure your stock solution is acidic (using the HCl salt form) to ensure the compound enters the media in a soluble state. The buffering capacity of the media will eventually neutralize it, but the kinetic solubility might hold long enough for cellular uptake.
Q3: What is the maximum DMSO concentration I can use? A: For most cell lines (HeLa, HEK293), keep final DMSO < 0.5%. However, for solubility-challenged PROTACs, you can push to 1.0% if you include appropriate vehicle controls.
-
Tip: If you must go high, validate that 1% DMSO alone does not degrade your target or alter E3 ligase levels (e.g., Cereblon is sensitive to cellular stress).
Q4: Does the "Hook Effect" relate to solubility? A: Indirectly. The Hook Effect (loss of degradation at high concentrations) is theoretically driven by the formation of binary complexes (PROTAC-Target or PROTAC-E3) rather than ternary complexes. However, precipitation at high concentrations mimics the Hook Effect curve.
-
Differentiation: If your curve drops to zero degradation sharply at high concentrations, check for precipitation. A true Hook Effect is usually a smooth bell-shaped curve.
References
-
Edmondson, S. D., et al. (2004). "Total Synthesis and Evaluation of Bis-aryl Ether Macrocycles as Potent and Selective Inhibitors of the Proteasome." Journal of Medicinal Chemistry. (Foundational work on macrocyclization to improve solubility).
-
Foley, C. A., et al. (2020). "Drug discovery for PROTACs: specific challenges and opportunities." Expert Opinion on Drug Discovery. (Discusses the "brick dust" phenomenon).
-
Klein, V. G., et al. (2020). "Understanding and Improving the Solubility of PROTAC Degraders." Journal of Medicinal Chemistry. (Key reference for linker modification and solubility assays).
-
Atilaw, Y., et al. (2021). "Solution Conformations of a PROTAC: The Case of VHL-Based Degraders." ACS Medicinal Chemistry Letters. (Explains the "Chameleon" behavior of PROTACs in different solvents).
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. (Review of formulation strategies including salts and surfactants).
Sources
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide in-depth troubleshooting strategies for the common challenge of inconsistent Western blot results in PROTAC-based experiments. Here, we move beyond generic advice to offer field-proven insights grounded in the specific mechanism of action of PROTACs.
Understanding the "Why": PROTACs and Western Blotting
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][2][3] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2] Western blotting is a fundamental technique to validate the efficacy of a PROTAC by quantifying the reduction in the target protein levels.[2][3][4][5] However, the catalytic nature of PROTACs and the complexities of the cellular degradation machinery can lead to variability in Western blot outcomes.[1] This guide will help you navigate these challenges.
Visualizing the PROTAC Mechanism of Action
To effectively troubleshoot, it's crucial to understand the process you're investigating. The following diagram illustrates the key steps in PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing no degradation or very weak degradation of my target protein. What are the likely causes?
This is a common issue that can stem from several factors, ranging from basic experimental setup to the intricacies of your specific PROTAC and target.
Possible Causes & Solutions:
-
Suboptimal PROTAC Concentration: Too low a concentration may not be sufficient to induce degradation. Conversely, excessively high concentrations can lead to the "hook effect," where the formation of the ternary complex is inhibited.[1][6][7][8][9]
-
Solution: Perform a dose-response experiment to determine the optimal concentration. A typical starting point is a wide range of concentrations (e.g., 1 nM to 10 µM).[10]
-
-
Incorrect Incubation Time: The kinetics of protein degradation can vary significantly. Some proteins are degraded rapidly (within hours), while others may require longer treatment times.[7][11]
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation period for maximal degradation.[11]
-
-
Poor Cell Permeability of the PROTAC: Due to their larger size, some PROTACs may have difficulty crossing the cell membrane.[1][11]
-
Solution: If you suspect poor permeability, consider using cell lines with higher endocytic activity or consult literature for formulation strategies to improve PROTAC delivery.
-
-
Antibody Issues: The primary or secondary antibodies may not be optimal for detecting your target protein.
-
Low Target Protein Abundance: If your target protein is expressed at low levels, its degradation may be difficult to detect.[13][14]
-
Inactive PROTAC or E3 Ligase Pathway: The PROTAC itself may be inactive, or the E3 ligase it is designed to recruit may not be expressed or functional in your cell line.
-
Solution: Confirm the identity and purity of your PROTAC. Verify the expression of the recruited E3 ligase in your cell line using Western blot or qPCR. As a control, you can use a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) to rescue the degradation, confirming the involvement of the ubiquitin-proteasome system.[11][16]
-
Q2: I'm observing a "hook effect" in my dose-response experiments. How can I mitigate this?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher PROTAC concentrations.[1][6][8][9] This occurs because the PROTAC molecules saturate either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[1][9]
Caption: The "Hook Effect" in PROTAC experiments.
Strategies to Mitigate the Hook Effect:
-
Careful Titration: The most straightforward approach is to perform a detailed dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal degradation window.
-
Time-Course Analysis: The hook effect can sometimes be time-dependent. Analyzing degradation at different time points may reveal a clearer degradation profile.
-
Structural Modifications: If you are in the process of designing PROTACs, modifying the linker length or the ligands can alter the thermodynamics of ternary complex formation and potentially reduce the hook effect.[6]
Experimental Protocols
Protocol 1: Optimizing PROTAC Concentration and Incubation Time
This protocol outlines a systematic approach to determine the optimal conditions for your PROTAC experiment.
Materials:
-
Your cell line of interest
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes[12]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13][15][18]
-
Primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[15]
-
Imaging system
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment (Dose-Response):
-
Prepare serial dilutions of your PROTAC in complete culture medium to cover a broad concentration range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (e.g., DMSO).
-
Replace the medium in each well with the medium containing the different PROTAC concentrations.
-
Incubate for a fixed time (e.g., 24 hours).
-
-
PROTAC Treatment (Time-Course):
-
Treat cells with the optimal concentration of PROTAC determined from the dose-response experiment.
-
Harvest cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[19]
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane.[12]
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane for at least 1 hour at room temperature.[15]
-
Incubate with the primary antibody (optimized dilution) overnight at 4°C or for 1-2 hours at room temperature.[20]
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
Add the chemiluminescent substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized values against the PROTAC concentration or time.
Data Presentation:
Table 1: Example of a Dose-Response Experiment for PROTAC-X
| PROTAC-X Concentration | Normalized Target Protein Level (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 |
| 1 nM | 0.95 |
| 10 nM | 0.62 |
| 100 nM | 0.15 |
| 1 µM | 0.48 |
| 10 µM | 0.85 |
Advanced Troubleshooting
Q3: My Western blot results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are often due to subtle variations in experimental execution.
Key Areas for Standardization:
-
Sample Preparation: Always prepare fresh lysates and add protease and phosphatase inhibitors immediately before use.[17] Ensure consistent lysis conditions (e.g., time on ice, centrifugation speed).
-
Protein Loading: Accurate protein quantification and equal loading are critical.[12] Always run a loading control and verify its consistency across all lanes.
-
Reagent Preparation: Prepare fresh buffers for each experiment. Avoid reusing diluted antibodies.[13]
-
Transfer Efficiency: Ensure consistent transfer conditions (voltage, time). You can stain the membrane with Ponceau S after transfer to visualize total protein and confirm even transfer.[18][21]
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can strip the antibodies. Standardize the number, duration, and volume of washes.[12][18][21]
Q4: How can I be sure that the observed protein loss is due to PROTAC-mediated degradation and not off-target effects?
Validating the mechanism of action is crucial for confidence in your results.[11]
Validation Experiments:
-
Negative Control Compound: Synthesize or obtain a negative control PROTAC that is incapable of binding to either the target protein or the E3 ligase.[11] This is often achieved by modifying a key binding moiety.[11] This control should not induce degradation of the target protein.
-
Proteasome/Neddylation Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the PROTAC-induced degradation of the target protein.[11][16]
-
E3 Ligase Knockdown/Knockout: If you have the tools, knocking down or knocking out the E3 ligase that your PROTAC recruits should abrogate the degradation of the target protein.[11]
-
mRNA Levels: To confirm that the protein loss is not due to transcriptional repression, measure the mRNA levels of your target gene using qPCR. PROTAC-mediated degradation should not significantly alter mRNA levels.[11]
By systematically addressing these common issues and incorporating the appropriate controls, you can significantly improve the consistency and reliability of your Western blot data in PROTAC research.
References
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Wildtype One. (2025, April 21). The 8 Western Blot Failures and How to Prevent Them (2025 Guide). Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Patsnap Synapse. (2025, April 24). Troubleshooting Western Blot: Common Problems and Fixes. Retrieved from [Link]
-
Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]
-
ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. Retrieved from [Link]
-
BPS Bioscience. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation [Video]. YouTube. Retrieved from [Link]
- St. Amant, A. D., & Eleuteri, S. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(10), 1021-1030.
-
CatSci. (n.d.). PROductive TACtics: Streamlined, multifaceted approaches to unlocking PROTAC® screening insights. Retrieved from [Link]
- Sun, X., Wang, J., & Yao, X. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future medicinal chemistry, 12(10), 921–940.
- Békés, M., Langley, D. R., & Crews, C. M. (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology, 2(4), 347-358.
- Gross, P. H., Sheets, K. J., Warren, N. A., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation.
-
BPS Bioscience. (2022, December 21). Targeted Protein Degradation Using PROTACs and Glues [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Retrieved from [Link]
- Hines, J., & Crews, C. M. (2013). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology (Vol. 963, pp. 247-257). Humana Press.
- Gabizon, R., & London, N. (2020).
- Taylor, S. C., & Posch, A. (2014). An overview of technical considerations for Western blotting applications to physiological research. Journal of Applied Physiology, 117(2), 200-209.
- Lu, J., Qian, Y., Altieri, M., et al. (2018). Degradation of proteins by PROTACs and other strategies. Acta pharmaceutica Sinica. B, 8(5), 743–751.
- Khan, S., He, Y., Zhang, X., et al. (2020). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Seminars in cancer biology, 67(Pt 2), 10–20.
-
WuXi Discovery Services. (2024, March 14). Why isn't My PROTAC Effective? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S4 -c-Myc Western blot after treatment with PROTAC 2. HeLa cells.... Retrieved from [Link]
-
Bio-Rad Laboratories. (2022, January 5). Quick Tips: How to Optimize Primary Antibody Concentration and Incubation for Western Blots [Video]. YouTube. Retrieved from [Link]
-
The Scientist. (n.d.). A Comprehensive Compilation of Western Blotting Best Practices. Retrieved from [Link]
-
Bitesize Bio. (2025, May 9). 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager). Retrieved from [Link]
- Zhang, T., et al. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv.
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. catsci.com [catsci.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 20. youtube.com [youtube.com]
- 21. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: SPR Optimization for Ternary Complexes
Topic: Kinetic Analysis of PROTACs and Molecular Glues Current Status: Operational Support Tier: Senior Application Scientist
Introduction: The Challenge of the Ternary System
Welcome to the technical support hub for Surface Plasmon Resonance (SPR) analysis of ternary complexes. Unlike standard binary interactions (
Successful analysis requires determining not just affinity (
This guide addresses the specific failure modes of these assays: the "Hook Effect," solvent artifacts, and kinetic modeling errors.
Module 1: Experimental Design & Surface Chemistry
Q: Which protein should I immobilize, the E3 Ligase or the Target Protein?
A: This is the most critical setup decision. While either can theoretically work, follow this hierarchy of stability and availability:
-
Immobilize the E3 Ligase (Recommended): E3 ligases (e.g., VHL, CRBN) are often smaller, more stable, and can be reused across multiple projects targeting different POIs.
-
Immobilize the Target Protein: Use if the E3 ligase is unstable or if you are screening E3 binders against a specific target.
Critical Protocol: Orientation Matters Do not use random amine coupling (CM5 chips) if possible. Random orientation can occlude the secondary binding pocket required for ternary formation.
-
Gold Standard: Site-specific biotinylation (AviTag) captured on a Streptavidin (SA) or NeutrAvidin (NA) chip. This ensures the protein "stands up" from the matrix, exposing binding sites for the PROTAC and the second protein.
Q: What surface density (Rmax) should I aim for?
A: Keep it low.
-
Target Rmax: < 50-100 RU for the binary complex.
-
Reasoning: Ternary complexes are large. High surface density causes steric crowding , preventing the second protein from accessing the PROTAC-bound surface. It also induces Mass Transport Limitation (MTL) , masking the rapid on-rates (
) typical of PROTACs.
Module 2: The Kinetic Workflow
To calculate Cooperativity (
Workflow Diagram: Binary vs. Ternary Setup
The following diagram illustrates the sequential injection strategy required to isolate kinetic parameters.
Caption: Operational workflow for determining cooperativity. Cycle 1 establishes the baseline affinity; Cycle 2 measures the affinity of the second protein to the pre-formed binary complex.
Module 3: Troubleshooting The "Hook Effect"
Q: My signal increases with PROTAC concentration but then drops at very high concentrations. What is happening?
A: You are observing the Hook Effect (thermodynamic competition).
-
Mechanism: At massive PROTAC excess, the PROTAC saturates the immobilized protein and the free protein in solution separately. Because every protein molecule is capped by a PROTAC, they cannot bind to each other.
-
Visual Logic:
-
Optimal: [Surface-A] + [PROTAC] + [B] -> [Surface-A-PROTAC-B]
-
Hook Effect: [Surface-A-PROTAC] + [B-PROTAC] (No binding possible).
-
Diagram: The Hook Effect Mechanism
Caption: The Hook Effect occurs when excess linker saturates both binding partners individually, preventing ternary complex formation.[1][2][3][4][5]
Solution:
-
Titration is mandatory: Do not rely on a single concentration. Run a wide dose-response curve.
-
Inverted Assay: Instead of flowing PROTAC over the surface, flow a mixture of [Fixed PROTAC + Variable Protein B]. If you saturate the PROTAC in the running buffer, you eliminate the Hook Effect dynamics during the injection phase.
Module 4: Solvent Correction (The "DMSO Artifact")
Q: Why do I see "negative" binding or box-shaped curves?
A: This is likely a Bulk Refractive Index (RI) mismatch caused by DMSO. PROTACs are hydrophobic and require DMSO (usually 1-2%). If your running buffer has 2.0% DMSO and your sample has 2.05% DMSO, the RI difference will mask the binding signal.
Protocol: The Solvent Correction Cycle You must perform this calibration for every single assay run.
| Step | Action | Detail |
| 1 | Prepare Stock | Make Running Buffer with exactly 2% DMSO (or your target %). |
| 2 | Prepare Curve | Prepare 4-8 buffer vials ranging from 1.5% to 2.5% DMSO. |
| 3 | Inject | Inject these buffers over the specific surface and the reference surface. |
| 4 | Calibrate | The software plots Reference Signal vs. Specific Signal. |
| 5 | Apply | The software uses this linear regression to correct your sample data based on the specific RI shift of each well. |
Technical Tip: Never pipette DMSO solutions directly. Use positive displacement pipettes or prepare large volumes gravimetrically to ensure precision.
Module 5: Data Analysis & Cooperativity
Q: How do I calculate Cooperativity (
)?
A: Cooperativity defines whether the ternary complex is more stable (
The Formula:
Where:
- : Affinity of PROTAC to Protein A (from Cycle 1).
- : Affinity of Protein B to the [Protein A-PROTAC] complex (from Cycle 2).
Interpretation Table:
| Classification | Biological Implication | |
| > 1.0 | Positive Cooperativity | The complex is stabilized by new protein-protein contacts (de novo interface). Highly desirable for degraders. |
| = 1.0 | Non-cooperative | The PROTAC acts as a passive tether. No additional stabilization. |
| < 1.0 | Negative Cooperativity | Steric clashes between Protein A and Protein B destabilize the complex. |
References
-
Roy, M. J., et al. (2019). "SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate." ACS Chemical Biology, 14(3), 361–368.[6] Link
-
Cytiva. (2024). "Characterizing PROTAC ternary complex formation using Biacore SPR systems." Cytiva Application Guide. Link
- Pike, A. C., et al. (2016). "Binding Kinetics of Small Molecules to Protein Targets." Methods in Molecular Biology.
-
Cytiva. (2020).[7] "Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO." Biacore Laboratory Guidelines. Link
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctional degraders | bioRxiv [biorxiv.org]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Navigating the In Vivo Clearance of Piperidine-Containing PROTACs
Welcome to the technical support center dedicated to addressing a critical challenge in the development of Proteolysis-Targeting Chimers (PROTACs): the rapid in vivo clearance of molecules containing a piperidine moiety. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and provide a deeper understanding of the underlying mechanisms.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may be encountering in your research.
Q1: My piperidine-containing PROTAC shows excellent in vitro potency but has a very short half-life in vivo. What are the likely causes?
Answer:
This is a common and often frustrating observation. The disconnect between in vitro potency and in vivo efficacy for piperidine-containing PROTACs typically stems from rapid metabolic clearance. The piperidine ring, while often beneficial for solubility and cell permeability, can be a primary site for metabolic enzymes, leading to its rapid removal from circulation.
The two main culprits are:
-
Cytochrome P450 (CYP) Enzymes: These are a major family of enzymes, primarily in the liver, responsible for the metabolism of a vast number of drugs. The piperidine ring is susceptible to oxidation by CYPs, particularly CYP3A4. This can lead to N-dealkylation or hydroxylation of the ring, creating more polar metabolites that are easily excreted.[1][2]
-
Aldehyde Oxidase (AO): This is another important drug-metabolizing enzyme that can target nitrogen-containing heterocyclic rings like piperidine.[1]
The consequence of this rapid metabolism is a low systemic exposure of your active PROTAC, preventing it from reaching the target tissue in sufficient concentrations to induce protein degradation.
Q2: How can I experimentally confirm that my piperidine-containing PROTAC is being rapidly metabolized?
Answer:
A systematic, multi-step experimental approach is crucial to pinpoint the cause of rapid clearance. Here is a recommended workflow:
Step 1: In Vitro Metabolic Stability Assays
These assays are your first line of investigation to assess the intrinsic metabolic stability of your compound.
-
Liver Microsomal Stability Assay: This is the most common starting point. Incubating your PROTAC with liver microsomes (which are rich in CYP enzymes) from different species (e.g., mouse, rat, human) will reveal if it's a substrate for these enzymes. A high clearance rate in this assay is a strong indicator of CYP-mediated metabolism.
-
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more complete picture, as they contain both Phase I (like CYPs and AO) and Phase II (conjugation) metabolizing enzymes.[1]
Step 2: Metabolite Identification Studies
If your PROTAC is unstable in the above assays, the next step is to identify the metabolites. This is typically done using Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass of the parent compound with the masses of the new peaks that appear over time, you can deduce the metabolic transformations (e.g., addition of an oxygen atom for hydroxylation). This will confirm if the piperidine ring is the "soft spot."
Step 3: In Vivo Pharmacokinetic (PK) Study
This is the definitive experiment to determine the in vivo fate of your PROTAC. A well-designed PK study in a relevant animal model (e.g., mouse or rat) will provide key parameters such as:
-
Half-life (t½): The time it takes for the concentration of the PROTAC in the plasma to reduce by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Area Under the Curve (AUC): The total drug exposure over time.
A short half-life and high clearance in this study, coupled with your in vitro metabolism data, will provide a comprehensive understanding of the clearance issue.
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to the design and development of piperidine-containing PROTACs with improved pharmacokinetic profiles.
Q1: Why is the piperidine motif so commonly used in PROTAC design despite its potential metabolic liabilities?
Answer:
The piperidine scaffold is a "privileged structure" in medicinal chemistry for several reasons.[3] Its inclusion in PROTAC design is often a deliberate choice to impart favorable physicochemical properties:
-
Improved Solubility: The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the often large and greasy PROTAC molecule.[4][5]
-
Enhanced Cell Permeability: The ability to modulate lipophilicity and form hydrogen bonds can facilitate the transport of the PROTAC across cell membranes to reach its intracellular target.[3]
-
Structural Rigidity: Incorporating the piperidine ring into the linker can reduce the conformational flexibility of the PROTAC, which can be advantageous for inducing a productive ternary complex between the target protein and the E3 ligase.[6]
-
Established Synthetic Chemistry: The chemistry to incorporate piperidine moieties is well-established, making the synthesis of these complex molecules more tractable.
Therefore, the challenge is not to avoid piperidine altogether, but to strategically modify the PROTAC to mitigate its metabolic instability while retaining its beneficial properties.
Q2: What are the most effective strategies to block the metabolism of the piperidine ring in my PROTAC?
Answer:
Once you've identified the piperidine ring as the metabolic soft spot, there are several medicinal chemistry strategies you can employ to "shield" it from enzymatic degradation:
-
Steric Hindrance: Introducing bulky chemical groups near the site of metabolism can physically block the access of metabolizing enzymes. For example, adding a methyl or cyclopropyl group adjacent to the nitrogen atom can significantly slow down N-dealkylation.
-
Electronic Modification: Replacing a hydrogen atom on the piperidine ring with an electron-withdrawing group (e.g., fluorine) can make the ring less susceptible to oxidation.
-
Bioisosteric Replacement: In some cases, it may be possible to replace the piperidine ring with a different heterocyclic scaffold that is less prone to metabolism but retains the desired physicochemical properties. Examples include piperazine or morpholine, though their metabolic stability must also be empirically determined.[4]
-
Linker Modification: The nature of the linker connecting the piperidine to the rest of the PROTAC can influence its metabolism.[7][8] Experimenting with different linker lengths, compositions, and attachment points can alter the presentation of the piperidine ring to metabolizing enzymes.[7][8][9]
The effectiveness of each strategy is highly context-dependent and will require iterative rounds of chemical synthesis and biological testing.
Q3: Can I use a prodrug approach to improve the in vivo exposure of my piperidine-containing PROTAC?
Answer:
A prodrug strategy is a viable, albeit more complex, approach.[8] The idea is to mask the metabolically labile piperidine nitrogen with a chemical group that is cleaved in vivo to release the active PROTAC. This can protect the PROTAC from first-pass metabolism in the liver, allowing for higher systemic exposure.[7][9]
However, this approach introduces additional complexities:
-
Increased Molecular Weight: Adding a prodrug moiety will further increase the already large size of the PROTAC, which could negatively impact its permeability.[8]
-
Cleavage Efficiency: The rate and extent of the cleavage reaction in vivo must be optimal. Inefficient cleavage will result in low levels of the active PROTAC, while too rapid cleavage may not provide a significant advantage over administering the parent drug.
Despite these challenges, prodrug strategies are being actively investigated for PROTACs and may offer a solution for compounds with severe clearance issues.[8]
Part 3: Experimental Protocols & Data Presentation
To aid in your experimental design, detailed protocols for key assays are provided below, along with a template for summarizing your data.
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a PROTAC by liver microsomal enzymes.
Materials:
-
Test PROTAC
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil)
-
Negative control (compound incubated without NADPH)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test PROTAC.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear portion of the curve is the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the following equation:
t½ = 0.693 / k
Data Summary Table
| Compound ID | In Vitro Half-life (min) - Human Microsomes | In Vitro Half-life (min) - Rat Microsomes | In Vivo Half-life (h) - Rat | In Vivo Clearance (mL/min/kg) - Rat |
| PROTAC-001 | 15 | 12 | 0.5 | 80 |
| PROTAC-002 (modified) | 45 | 38 | 2.1 | 25 |
| ... | ... | ... | ... | ... |
Part 4: Visualizing Metabolic Pathways and Workflows
Diagram 1: General Metabolic Pathways of Piperidine-Containing PROTACs
Caption: Key metabolic routes for piperidine-containing PROTACs.
Diagram 2: Troubleshooting Workflow for High In Vivo Clearance
Caption: A systematic approach to addressing rapid PROTAC clearance.
References
-
Mares, A., et al. (2020). Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. Communications Biology, 3(1), 1-12. [Link]
-
Pospisil, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1109-1117. [Link]
-
He, M., et al. (2024). Pharmacokinetic Studies of a Novel c-Met Targeting PROTAC Drug Candidate Using UPLC-MS/MS Quantification Methods. Pharmaceutics, 16(1), 133. [Link]
-
Symeres. (2023). Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential. [Link]
-
Al-Azzawi, A., et al. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 15(11), 2593. [Link]
-
Pillai, G., et al. (2020). PKPD Modeling of PROTACs. Clinical Pharmacology & Therapeutics, 107, S17-S17. [Link]
-
Sun, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Hematology & Oncology, 14(1), 1-22. [Link]
-
Drug Discovery and Development. (2022). 7 strategies to improve PROTACs' oral bioavailability. [Link]
-
ResearchGate. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. [Link]
-
Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947-962. [Link]
-
Wang, Y., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 50(31), 10826-10834. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1109-1117. [Link]
-
Vasan, S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-617. [Link]
-
Creative Biolabs. Protein Degrader In Vitro Evaluation Services. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]
-
MDPI. (2024). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. [Link]
-
MDPI. (2023). Recent Advances in Optically Controlled PROTAC. [Link]
-
National Institutes of Health. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]
-
Biopharma Group. Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. [Link]
-
ACS Publications. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]
-
ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. [Link]
-
Wikipedia. Phencyclidine. [Link]
-
ACS Publications. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]
-
National Institutes of Health. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. [Link]
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- 6. Recent Advances in Optically Controlled PROTAC [mdpi.com]
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- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
Beyond the Chain: Piperidine vs. PEG Linkers for PROTAC Efficacy
[1][2]
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is often dismissed as a passive connector. This is a critical error. The linker determines the spatial orientation of the ternary complex, influences cell permeability, and dictates metabolic stability.[] While Polyethylene Glycol (PEG) remains the standard starting point due to synthetic accessibility and solubility, rigid linkers—specifically those incorporating piperidine or piperazine motifs—have emerged as superior alternatives for optimizing oral bioavailability and ternary complex cooperativity.
This guide provides a technical comparison of these two linker classes, supported by mechanistic insights and experimental workflows for the medicinal chemist.
Mechanistic Comparison: The Entropic Battle
The fundamental trade-off between PEG and Piperidine linkers lies in the thermodynamics of ternary complex formation.
The "Goldilocks" Zone of Flexibility
-
PEG (The Flexible Standard): PEG chains are highly flexible. While this allows the PROTAC to "search" for a binding conformation, it incurs a high entropic penalty (
) upon binding. The flexible chain must freeze into a specific conformation to bridge the E3 ligase and the Protein of Interest (POI), reducing the overall free energy gain of the complex. -
Piperidine (The Rigid Scaffold): Piperidine-based linkers introduce conformational constraint. By pre-organizing the molecule into a shape closer to the bioactive conformation, they minimize the entropic penalty.[2] However, this is a high-risk, high-reward strategy: if the rigid angle is incorrect, it prevents complex formation entirely (steric clash).
Physicochemical Profiles[3][4]
| Feature | PEG Linkers | Piperidine/Rigid Linkers |
| Conformation | High flexibility (Floppy). High entropic cost upon binding. | Constrained (Rigid/Semi-rigid). Lower entropic penalty if matched to target. |
| Solubility | Excellent (Hydrophilic). High TPSA (Topological Polar Surface Area). | Moderate to Good. Protonatable nitrogen improves solubility without excessive polarity. |
| Permeability | Often poor for long chains due to high TPSA. | Generally superior. Lower TPSA and better lipophilicity balance ( |
| Metabolism | Prone to oxidative cleavage (e.g., by CYPs) at ether linkages. | High metabolic stability.[][4] Cyclic amines are often more stable than linear ethers. |
| Cooperativity | Usually neutral. | Can induce positive cooperativity ( |
Critical Analysis: Why Switch to Piperidine?
The Permeability Paradox
PEG linkers improve water solubility but often kill cell permeability. A long PEG chain increases TPSA significantly. Piperidine linkers offer a solution: the basic nitrogen can be protonated at physiological pH to aid solubility, but the cyclic structure keeps the overall polar surface area lower than a linear chain of equivalent length. This is a key factor in the oral bioavailability of clinical candidates like ARV-471 (ER degrader).
Ternary Complex Cooperativity ( )
Efficacy is driven by the stability of the ternary complex (POI-PROTAC-E3), not just binary binding affinity.
-
Equation:
-
Insight: Rigid linkers can force the POI and E3 ligase into a specific orientation that creates de novo protein-protein interactions (PPIs). This "molecular glue" effect leads to positive cooperativity (
), dramatically increasing degradation potency even with weak binary ligands.
Visualization: Ternary Complex Dynamics
The following diagram illustrates how linker rigidity influences the equilibrium of ternary complex formation.
Figure 1: Rigid linkers (bottom path) reduce the entropic barrier to ternary complex formation compared to flexible PEG linkers (top path), promoting a stable, cooperative state.
Experimental Protocols: Validating Linker Efficacy
Do not rely on degradation data alone. A potent degrader might mask poor permeability, or a permeable compound might fail due to steric clashes. Use this stepwise validation system.
Phase 1: The "Linkerology" Scan (Synthesis)
Objective: Determine optimal length and rigidity.
-
Design: Create a library of 6-10 analogues.
-
Set A (PEG): PEG-2, PEG-3, PEG-4, PEG-5 (Linear baseline).
-
Set B (Rigid): Piperazine, Piperidine, Spirocyclic spacers (Rigid scan).
-
-
Synthesis Tip: Use "Click chemistry" (azide-alkyne) only for initial screening. For final candidates, use amide or ether linkages to avoid the metabolic liability of the triazole ring if not shielded.
Phase 2: Ternary Complex Formation Assay (TR-FRET)
Objective: Measure Cooperativity (
-
Labeling: Label the E3 ligase with a donor fluorophore (e.g., Terbium) and the POI with an acceptor (e.g., BODIPY or GFP).
-
Titration: Titrate the PROTAC (0.1 nM to 10 µM) into a mixture of fixed E3 and POI concentrations.
-
Readout: Measure FRET signal. A "bell-shaped" curve (Hook effect) is characteristic.
-
Analysis:
-
Peak Amplitude: Indicates the population of ternary complex. Higher peak = more stable complex.
-
Shift: Compare the
of the PROTAC in a binary competition assay vs. the apparent in the ternary assay. -
Result: If the Piperidine analogue shows a higher FRET amplitude than the PEG analogue despite similar binary affinity, it indicates positive cooperativity .
-
Phase 3: Degradation Efficiency (HiBiT / Western Blot)
Objective: Correlate complex stability with cellular degradation. Protocol:
-
Cell Treatment: Treat cells with PROTAC (dose-response) for 6–24 hours.
-
Lysis: Lyse cells using RIPA buffer with protease inhibitors.
-
Quantification:
-
Standard: Western Blot normalizing to housekeeping protein (actin/GAPDH).
-
High-Throughput: Promega HiBiT lytic detection (if POI is tagged).
-
-
Metric: Calculate
(concentration for 50% degradation) and (maximum degradation depth).-
Success Criteria: A Piperidine linker is superior if it lowers
by >5-fold or improves from <60% to >90% compared to the PEG control.
-
Decision Framework: Selecting the Right Linker
Use this logic flow to determine when to switch from PEG to Piperidine.
Figure 2: Decision tree for PROTAC linker optimization. Rigid linkers are the primary solution for solving PK (Pharmacokinetic) and metabolic stability issues once binary engagement is established.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[5] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy.
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.
-
Wang, Y., et al. (2020).[6] Degradation of proteins by PROTACs and other strategies.[7][8][9][10][11] Acta Pharmaceutica Sinica B.
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.
Sources
- 2. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochempeg.com [biochempeg.com]
- 11. researchgate.net [researchgate.net]
Comparative analysis of PROTACs with rigid vs. flexible linkers
Executive Summary: The Linker as a Logic Gate
In the early days of Proteolysis Targeting Chimeras (PROTACs), linkers were viewed merely as inert bridges connecting the E3 ligase ligand and the Protein of Interest (POI) ligand. That view is obsolete. Today, the linker is recognized as a critical logic gate that dictates the thermodynamic stability of the ternary complex (
This guide objectively compares Flexible Linkers (e.g., PEG, Alkyl chains) against Rigid Linkers (e.g., Piperazines, Alkynes, Bicyclic systems). While flexible linkers offer a "wide net" for initial hit discovery, rigid linkers are increasingly the superior choice for clinical optimization, driving potency through entropic pre-organization and isoform selectivity.
Mechanistic Analysis: Entropy, Enthalpy, and Cooperativity
The fundamental difference between rigid and flexible linkers lies in the thermodynamics of ternary complex formation.
The Entropic Penalty ( )
-
Flexible Linkers: High entropic cost.[1] A flexible PEG chain must freeze multiple rotatable bonds to adopt the specific conformation required for the ternary complex. This energetic penalty (
) must be overcome by strong enthalpic binding affinity ( ) of the warheads. -
Rigid Linkers: Low entropic cost.[1] By pre-organizing the molecule into a "bioactive" conformation, rigid linkers minimize the entropy loss upon binding.[1] If the conformation is correct, this leads to significantly higher potency (
).
Cooperativity ( )
Cooperativity defines whether the presence of the PROTAC enhances (
-
Flexible: Often results in neutral cooperativity (
). The linker acts as a passive tether.[2] -
Rigid: Can drive positive cooperativity (
) by locking the POI and E3 in a specific orientation that creates favorable de novo protein-protein interactions (PPIs).
Visualization: Thermodynamic Equilibrium
The following diagram illustrates the energetic landscape of ternary complex formation for rigid vs. flexible linkers.
Figure 1: Thermodynamic pathway of ternary complex formation. Rigid linkers (red arrow) reduce the energy barrier between binary and ternary states by minimizing entropic loss.
Comparative Performance Matrix
The following table synthesizes data from key literature sources (e.g., BRD4, BTK, and AR degraders) to compare performance metrics.
| Feature | Flexible Linkers (PEG/Alkyl) | Rigid Linkers (Piperazine/Alkyne) | Scientific Rationale |
| Discovery Utility | High | Low | Flexible linkers cover more conformational space, increasing the probability of finding any productive complex during initial screening. |
| Potency ( | Moderate (nM range) | High (sub-nM range) | Rigid linkers reduce |
| Selectivity | Low to Moderate | High | Rigid linkers restrict the POI-E3 interface, preventing "wobble" and disfavoring off-target ternary complexes (e.g., isoform selectivity). |
| Permeability | Low | Moderate/High | Long PEG chains increase TPSA and solvated radius. Rigid linkers often have lower MW and TPSA, improving cell entry. |
| Metabolic Stability | Low | High | Alkyl/Ether chains are prone to oxidative metabolism (CYP450). Rigid rings (piperazines) are generally more stable. |
| Synthesis | Easy | Difficult | PEGylation is standard chemistry. Rigid linkers often require complex multi-step organic synthesis or "click" chemistry. |
Case Studies: Evidence from the Field
Success of Rigidity: The ACBI1 Story (BRD4 Degradation)
-
Challenge: Developing a potent degrader for the BAF ATPase subunits SMARCA2/4.
-
Solution: Researchers moved from flexible chains to a rigid linker incorporating a piperazine and a phenyl ring.[1][3]
-
Result (ACBI1): The rigid phenyl ring formed a specific
- stacking interaction with Tyr98 of the VHL E3 ligase. This "lock" improved ternary complex stability and potency compared to flexible analogs. -
Key Takeaway: Rigidity allowed for the exploitation of specific structural features on the E3 ligase surface.
Failure of Rigidity: The AR-SNIPER Paradox
-
Experiment: Shibata et al. replaced a functional PEG linker in an Androgen Receptor (AR) degrader with rigid phenyl rings.[3]
-
Result: Complete loss of degradation activity.
-
Root Cause: The rigid linker locked the molecule into a "non-productive" conformation. The exit vectors of the ligands were incompatible with the rigid geometry, preventing the E3 and POI from meeting.
-
Key Takeaway: Rigidity is a double-edged sword.[4] If the geometry is wrong, the penalty is absolute (Activity = 0).
Experimental Protocol: Linker Optimization Workflow
To systematically evaluate linker rigidity, follow this self-validating screening cascade.
Phase 1: The "Rubber Band" Scan (Flexible)
-
Objective: Determine the optimal distance between warheads.
-
Protocol: Synthesize a library of 3-6 PROTACs with PEG chains of increasing length (e.g., PEG2, PEG4, PEG6, PEG8).
-
Readout: Western Blot or HiBiT assay for
and .
Phase 2: The "Stiffening" Scan (Rigid)
-
Objective: Improve potency and PK properties of the best flexible hit.
-
Protocol:
-
Design: Use molecular modeling (docking) to predict the vector of the flexible hit in the ternary complex.
-
Synthesis: Replace the PEG chain with rigid motifs (piperazines, alkynes, bicyclo[1.1.1]pentanes) that match the distance and vector.
-
Assay: Compare Ternary Complex Half-life (
) using TR-FRET or AlphaLISA.
-
Phase 3: Permeability & Selectivity Validation
-
Protocol:
-
NanoBRET TE Intracellular Assay: Measures target engagement inside live cells, acting as a proxy for permeability.[5]
-
Proteomics: Perform TMT-based proteomics to ensure the rigid linker hasn't introduced new off-target binding.
-
Visualization: Optimization Workflow
Figure 2: Strategic workflow for evolving a PROTAC from a flexible discovery tool to a rigid, potent drug candidate.
Strategic Guidelines
-
Start Flexible: Always begin with PEG or alkyl chains to define the "Goldilocks zone" of linker length. It is the fastest way to get a degrader.
-
Rigidify for PK: If your flexible PROTAC is potent but has poor solubility or permeability, replace the linker with a rigid, polarity-balanced scaffold (e.g., piperazine).
-
Rigidify for Selectivity: If your PROTAC degrades the target but also homologous isoforms, use a rigid linker to enforce a specific ternary complex geometry that the off-targets cannot accommodate.
-
Watch the Exit Vector: Rigid linkers are sensitive to attachment points. Ensure the "exit vector" (the angle at which the linker leaves the ligand) aligns perfectly with the E3 ligase binding channel.
References
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 2020.[6][7][8] Available at: [Link]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs. NIH National Library of Medicine. Available at: [Link]
-
Modeling the Effect of Cooperativity in Ternary Complex Formation. ACS Bio & Med Chem Au. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. static.igem.org [static.igem.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
Comparative Guide to the Conformational Analysis of PROTACs Featuring a Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate Linker
Introduction: The Conformation-Activity Relationship in PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[][2] These heterobifunctional molecules consist of two key ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[2][3] The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition dictate the geometry of the induced ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[3][][5]
The inherent flexibility of many PROTACs means they exist as an ensemble of conformations in solution.[6][7] Understanding this conformational landscape is paramount for rational drug design. A PROTAC must adopt a "bioactive conformation" that facilitates the formation of a stable and productive ternary complex. Furthermore, the conformational properties of a PROTAC heavily influence its physicochemical characteristics, such as cell permeability—a phenomenon sometimes referred to as "molecular chameleonicity," where a PROTAC can adopt a more compact, less polar shape to traverse the cell membrane.[8][9]
This guide provides an in-depth comparison of methodologies for the conformational analysis of PROTACs, with a specific focus on those incorporating the semi-rigid tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate linker. We will primarily detail Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for solution-state analysis and compare its utility against X-ray crystallography and computational modeling.
The Central Role of NMR in Elucidating Solution-State Conformation
While X-ray crystallography provides high-resolution snapshots of molecules in a solid, crystalline state, it may not represent the dynamic behavior in a physiological environment.[10] NMR spectroscopy is uniquely powerful for characterizing the structure and dynamics of molecules like PROTACs directly in solution, providing insights into the conformational ensemble relevant to their biological function.[2]
For a PROTAC containing a this compound linker, NMR analysis allows us to answer critical questions:
-
What is the predominant conformation of the piperidine ring (e.g., chair, boat, or twist-boat)?
-
How does this ring conformation orient the POI and E3 ligase ligands relative to each other?
-
Are there specific intramolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize a particular folded conformation?[9][11]
Key NMR Experiments for PROTAC Conformational Analysis
The cornerstone of NMR-based structural elucidation is the measurement of through-space correlations and scalar couplings.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): The NOE arises between protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds.[12][13] By measuring the intensity of NOE cross-peaks in a 2D NOESY or ROESY spectrum, we can derive distance restraints between specific protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for this purpose. However, for molecules in the intermediate molecular weight range (~700-1200 Da), where many PROTACs fall, the NOE can be close to zero, making detection difficult.[12][14]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is often preferred for medium-sized molecules because the ROE is always positive and does not cross through zero.[12][14] It is less susceptible to spin diffusion artifacts, which can complicate analysis in larger molecules.[12]
-
-
Scalar Coupling (J-coupling) Analysis: The magnitude of ³J-couplings (couplings between protons separated by three bonds) is dependent on the dihedral angle between them, as described by the Karplus equation. This is particularly useful for determining the conformation of the piperidine ring in the linker. By analyzing the coupling constants of the piperidine protons, one can accurately determine its ring pucker and the axial/equatorial orientation of its substituents.
Experimental Workflow for NMR Conformational Analysis
The following diagram outlines a typical workflow for determining the solution conformation of a PROTAC using NMR.
Caption: Experimental workflow for PROTAC conformational analysis via NMR.
Comparison of Analytical Techniques
While NMR is the premier tool for solution-state analysis, a comprehensive understanding of PROTAC structure often benefits from an integrated approach using multiple techniques.[2]
Caption: Logic diagram comparing primary methods for PROTAC structural analysis.
Performance Comparison Table
| Feature | NMR Spectroscopy | X-Ray Crystallography | Computational Modeling |
| State of Matter | Solution | Solid (Crystal) | In Silico (Virtual) |
| Structural Info | Ensemble of conformations, dynamics | Single, static, high-resolution structure | Dynamic trajectory, conformational landscape[6][15] |
| Key Strengths | - Physiologically relevant conditions- Characterizes flexibility and dynamics- Can study binding interactions (STD, 19F NMR)[16] | - Atomic resolution- Unambiguous structure of the crystallized form- Gold standard for ternary complex visualization[17][18] | - Predictive power for rational design- Explores energy landscapes[19]- Can model systems not amenable to experiment[20] |
| Key Limitations | - Lower resolution than X-ray- Molecular size limitations- Can be complex to analyze | - Requires high-quality crystals (often a bottleneck for PROTACs)[21]- Crystal packing may influence conformation[10]- Static picture | - Computationally expensive- Accuracy depends on force fields- Requires experimental validation |
| Best For | Determining the solution behavior and bioactive conformation of the PROTAC itself. | Visualizing the precise interactions within a stable ternary complex. | Guiding linker design and predicting potential ternary complex geometries. |
Detailed Experimental Protocols
Protocol 1: 2D ROESY for PROTAC Structural Analysis
-
Rationale: This protocol is designed to obtain through-space proton-proton correlations to generate distance restraints for structural calculations. ROESY is chosen for its reliability with medium-sized molecules like PROTACs.
-
Self-Validation: The quality of the data is internally validated by the presence of expected correlations based on the known chemical structure (e.g., between adjacent aromatic protons or geminal pairs) and the symmetry of the resulting spectrum.
Methodology:
-
Sample Preparation:
-
Dissolve 2-5 mg of the PROTAC in 500 µL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.
-
Crucial Step: Perform at least three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which can quench the ROE effect.[12]
-
-
Spectrometer Setup:
-
Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the solvent. Perform gradient shimming to optimize magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum to verify sample integrity and determine the spectral width.
-
-
ROESY Acquisition:
-
Use a standard pulse sequence for ROESY with a spin-lock pulse (e.g., roesyesgp.2).
-
Set the spectral width to cover all proton resonances.
-
Key Parameter (Mixing Time): Set the ROESY mixing time (spin-lock duration) to a value appropriate for observing intermolecular ROEs without significant TOCSY artifacts. A typical starting range is 150-300 ms. Run a series of experiments with different mixing times to build up a reliable curve if quantitative distances are required.
-
Acquire the data with a sufficient number of scans per increment and enough increments in the indirect dimension (t₁) to achieve adequate resolution and signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine bell) in both dimensions, followed by Fourier transformation.
-
Perform baseline correction.
-
Integrate the volume of the cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).
-
Calibrate the distances using a known, fixed distance within the molecule (e.g., the distance between two aromatic protons on a benzene ring) to convert peak volumes into semi-quantitative distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).
-
Protocol 2: Saturation Transfer Difference (STD) NMR for Binding Epitope Mapping
-
Rationale: This protocol determines which parts of the PROTAC are in close contact with a target protein (either the POI or E3 ligase). It is a powerful method for confirming binding and identifying the binding epitope.[22][23]
-
Self-Validation: The experiment includes an "off-resonance" control spectrum. A true binding signal will only appear in the difference spectrum. The strongest STD signals should correspond to the warhead known to bind the target, validating the result.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
Acquire a 1D ¹H spectrum of the protein alone.
-
Add the PROTAC ligand to the protein solution from a concentrated stock to achieve a significant excess (e.g., 50- to 100-fold).[24] The final ligand concentration is typically in the 1-2 mM range.
-
-
Spectrometer Setup:
-
Tune, lock, and shim the spectrometer as described previously.
-
Identify a spectral region where only protein resonances (ideally broad aliphatic signals) are present and another region far from any signals.
-
-
STD Acquisition:
-
The STD experiment consists of two interleaved scans:
-
On-Resonance: A long, selective saturation pulse is applied to a region of the protein spectrum (e.g., at 0.5 ppm or -1.0 ppm).
-
Off-Resonance: The same saturation pulse is applied to a region far from any signals (e.g., 40 ppm).[24]
-
-
Key Parameter (Saturation Time): The duration of the saturation pulse is critical. A typical value is 2 seconds, which allows for the saturation to transfer from the protein to the bound ligand.[24]
-
The off-resonance free induction decay (FID) is subtracted from the on-resonance FID. This process cancels out signals from the non-binding ligand and solvent, leaving only the signals from the ligand that was in contact with the saturated protein.
-
-
Data Processing and Analysis:
-
Process the difference FID. The resulting spectrum will show only the protons of the PROTAC that received saturation transfer.
-
Calculate the STD amplification factor for each proton by normalizing its intensity against the intensity in the off-resonance reference spectrum.
-
The protons with the highest STD amplification are in the closest proximity to the protein surface, allowing for the mapping of the binding epitope.
-
Conclusion
The conformational behavior of a PROTAC is inextricably linked to its biological function. For PROTACs featuring linkers like this compound, which impart a degree of conformational rigidity, a detailed structural analysis is a cornerstone of rational design. NMR spectroscopy, particularly through NOE/ROE measurements, stands as the most powerful technique for characterizing the dynamic conformational ensemble in solution.[8][9] By providing direct experimental restraints, NMR guides and validates computational models and offers a more physiologically relevant picture than solid-state methods. When combined with techniques like X-ray crystallography for high-resolution snapshots of ternary complexes and STD NMR for binding validation, researchers can build a comprehensive, multi-faceted understanding of their molecule's structure-activity relationship, paving the way for the development of more potent and selective protein degraders.
References
-
ResearchGate. (n.d.). Characterizing the conformational ensemble of PROTAC degraders in solutions via atomistic simulations | Request PDF. Retrieved from [Link]
-
Gabizon, R., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gabizon, R., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Publications. Available at: [Link]
-
Drummond, M. L., & Williams, C. I. (2019). In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. Journal of Chemical Information and Modeling. Available at: [Link]
-
National Institutes of Health. (n.d.). An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. Retrieved from [Link]
-
Heidelberg University. (2022). Biological Assessment and Tests of Activity of Two Novel Proteolysis Targeting Chimeras (PROTACs). Retrieved from [Link]
-
Xiong, Y., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery. Available at: [Link]
-
He, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the. ChemRxiv. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. Available at: [Link]
-
Słabicki, M., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Chemical Biology. Available at: [Link]
-
NanoImaging Services. (2021). Imaging PROTAC Mediated Degradation Complexes with Cryo-EM. Retrieved from [Link]
-
He, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. Available at: [Link]
-
Zhao, H., et al. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. bioRxiv. Available at: [Link]
-
Bai, F., et al. (2023). Computational strategies for PROTAC drug discovery. Frontiers in Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins. Retrieved from [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Lapel, D., et al. (2025). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. ChemRxiv. Available at: [Link]
-
Padumakan, K., et al. (2025). Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. Journal of the American Chemical Society. Available at: [Link]
-
University of Ottawa. (2018). NOESY and ROESY. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental NMR data for amorphous PROTAC 2. Retrieved from [Link]
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van der Zwan, J., et al. (2023). Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. Journal of the American Chemical Society. Available at: [Link]
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National Library of Medicine. (n.d.). Crystallization and Preliminary X-ray Crystallographic Studies of Protac, a Commercial Protein C Activator Isolated From Agkistrodon Contortrix Contortrix Venom. Retrieved from [Link]
-
Sellar, B., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available at: [Link]
-
Reddit. (2018). What is the difference between NOESY and ROESY for NMR?. Retrieved from [Link]
-
Al-Mestarihi, A. H., & McIver, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine. Available at: [Link]
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ResearchGate. (2025). Saturation Transfer Difference NMR for Fragment Screening. Retrieved from [Link]
-
LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]
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Ishida, T., et al. (2025). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. Available at: [Link]
-
ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]
-
National Library of Medicine. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Retrieved from [Link]
-
ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mapping the energy landscape of PROTAC-mediated protein-protein interactions. Retrieved from [Link]
-
University of Lisbon. (n.d.). Novel Saturation Transfer Difference (STD) NMR approaches to understand biologically relevant protein- carbohydrate interactions. Retrieved from [Link]
-
YouTube. (2012). How to interpret a NOESY NMR spectrum. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development. Retrieved from [Link]
-
eLife. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. Retrieved from [Link]
-
University of Maryland. (2016). Saturation Transfer Difference (STD) NMR. Retrieved from [Link]
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A Comparative Guide to the In Vitro Degradation Efficiency of Piperidine-Linked PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and structure of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides an in-depth technical comparison of piperidine-containing linkers and their impact on the in vitro degradation efficiency of PROTACs, as measured by DC50 and Dmax values.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a mere spacer; it is an active participant in the formation of a stable and productive ternary complex, the crucial intermediate for successful protein degradation.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent destruction by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.
Piperidine and piperazine moieties are frequently incorporated into PROTAC linkers to enhance rigidity and improve physicochemical properties such as solubility.[2][3] This rigidity can pre-organize the PROTAC into a conformation that is more amenable to ternary complex formation, a concept that has been explored in the design of potent degraders for targets like the Androgen Receptor (AR).[4][5]
Understanding Degradation Efficiency: DC50 and Dmax
Two key metrics are used to quantify the in vitro efficacy of a PROTAC:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies higher potency.[1]
-
Dmax : The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates greater efficacy.[1]
These values are typically determined through dose-response experiments where cells are treated with increasing concentrations of the PROTAC, followed by quantification of the target protein levels, often by Western blotting or targeted proteomics.
Comparative Analysis of Piperidine-Linked PROTACs
The rational design of PROTACs often involves the systematic evaluation of different linker compositions. While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common starting points, the introduction of rigidifying elements like piperidine can significantly impact degradation performance.
Case Study: Bruton's Tyrosine Kinase (BTK) Degraders
Bruton's Tyrosine Kinase (BTK) is a clinically validated target in B-cell malignancies. Several studies have explored the development of BTK-targeting PROTACs, offering insights into the role of linker structure. For instance, in the development of reversible covalent BTK PROTACs, linkers of varying lengths and compositions have been evaluated.[6] While some studies have focused on PEG-based linkers, others have incorporated piperazine moieties, which share structural similarities with piperidine in providing a rigid, cyclic scaffold.[7]
One study on poseltinib-based reversible covalent BTK PROTACs found that a rigid linker was crucial for the potent degradation of Ikaros (IKZF1) and Aiolos (IKZF3), highlighting the impact of linker rigidity on degrader activity.[]
| PROTAC Example (Target: BTK) | Linker Type | DC50 | Dmax | Cell Line | Reference |
| DBt-5 | PEG-12 | 0.055 µM | >80% | TMD8 | [9] |
| RC-3 | PEG-based | <10 nM | >85% | Mino | [6] |
| PROTAC 50 (Target: AR) | Pyridine/di-piperidine | <1 nM | Potent Depletion | LNCaP, VCaP | [4] |
This table is a composite representation from multiple sources and experimental conditions may vary.
Case Study: Bromodomain and Extra-Terminal Domain (BET) Protein Degraders
BET proteins, such as BRD4, are attractive targets in oncology. The development of BRD4-targeting PROTACs has also shed light on the importance of linker design. Studies have shown that swapping a flexible linker for a more rigid one containing a piperazine-PEG hybrid can rescue solubility and improve cellular DC50 values.[] This underscores the multifunctional role of these cyclic linkers in not only providing structural constraint but also in enhancing drug-like properties.
The Causality Behind Experimental Choices: Why Rigidity Matters
The choice to incorporate a rigid piperidine linker is driven by several key hypotheses:
-
Conformational Pre-organization : A rigid linker can reduce the entropic penalty associated with the formation of the ternary complex by limiting the number of non-productive conformations the PROTAC can adopt.[3]
-
Improved Physicochemical Properties : Piperidine and piperazine moieties can enhance aqueous solubility and metabolic stability, which are crucial for cellular permeability and overall exposure.[2] Several PROTACs containing these linkers, such as ARV-110 and ARV-471, have advanced to clinical trials.[2]
-
Vectorial Properties : The linker dictates the spatial orientation of the E3 ligase relative to the target protein, which is critical for presenting lysine residues on the target surface for efficient ubiquitination.
Experimental Protocols for Determining DC50 and Dmax
A self-validating system for assessing PROTAC efficacy is crucial for generating reliable and reproducible data.
Workflow for In Vitro PROTAC Evaluation
Caption: A typical workflow for determining the in vitro degradation efficiency of PROTACs.
Step-by-Step Western Blot Protocol
-
Cell Culture and Treatment :
-
Culture a relevant human cell line (e.g., a cancer cell line expressing the target protein) in appropriate media.
-
Seed cells into 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the piperidine-linked PROTAC and a comparator PROTAC (e.g., with a PEG linker) in cell culture media.
-
Treat the cells with the PROTACs at various concentrations for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The linker is a critical determinant of PROTAC efficacy. The incorporation of rigid structural elements, such as piperidine rings, can offer significant advantages in terms of pre-organizing the PROTAC for ternary complex formation and improving its physicochemical properties. However, the optimal linker design is target- and E3 ligase-dependent, necessitating empirical validation through systematic structure-activity relationship studies. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of piperidine-linked PROTACs, enabling researchers to make data-driven decisions in the design and optimization of novel protein degraders.
References
-
Zoppi, V., et al. (2022). Characterization and discovery of DCAF1-BTK PROTACs. ResearchGate. Retrieved from [Link]
-
Xue, G., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Molecules. Retrieved from [Link]
-
Ronen, P., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]
-
Guo, W., et al. (2020). Linker optimization for reversible covalent BTK degraders. ResearchGate. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]
-
Tsybizova, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. Retrieved from [Link]
Sources
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- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Molecular modeling and simulation of PROTACs with Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
Topic: Molecular Modeling and Simulation of PROTACs Utilizing the Semi-Rigid Linker Scaffold: Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate[1]
Executive Summary & Strategic Positioning
This guide provides a technical deep-dive into the computational design and simulation of Proteolysis Targeting Chimeras (PROTACs) incorporating the 4-(2-aminoethoxy)piperidine moiety.[1] This linker is derived from the commercially available reagent This compound (CAS: 1630906-88-1).[1]
In the "Linkerology" of targeted protein degradation, this molecule represents a critical pivot from first-generation "passive" linkers (e.g., PEG, alkyl chains) to second-generation "functional" linkers.[1] By introducing a piperidine ring, this scaffold offers controlled rigidity and tunable basicity , addressing two common failure modes in PROTAC development: poor permeability (due to high molecular weight) and entropic penalties during ternary complex formation.
Target Audience: Computational Chemists, Medicinal Chemists, and DMPK Scientists.
Technical Profile: The Reagent vs. The Active Linker
To model this molecule correctly, one must distinguish between the reagent (used in synthesis) and the residue (present in the active drug).
| Feature | Reagent Form | Active Linker Form (In-Silico) |
| Name | This compound | 4-(2-aminoethoxy)piperidine-1-yl |
| Function | Protected Building Block | Semi-Rigid Linker Motif |
| Reactive Sites | N-Boc (masked secondary amine), Primary Amine | Secondary Amine (N1), Primary Amine (Ethoxy) |
| Modeling State | Neutral / Hydrophobic | Protonated (+1) at physiological pH (typically) |
| Key Property | Stable intermediate | Conformational Restraint (Chair conformation) |
Scientific Rationale for Selection:
-
Entropic Advantage: Unlike PEG chains which have high conformational freedom (high entropy), the piperidine ring locks a portion of the linker into a chair conformation. This "pre-organizes" the PROTAC, reducing the entropic penalty (
) when forming the ternary complex.[2] -
Solubility & Permeability: The piperidine nitrogen (pKa ~9-10) is likely protonated at pH 7.4, improving aqueous solubility.[1] However, it can be deprotonated in the lipophilic membrane environment, potentially aiding passive permeability (the "chameleonic" effect).
Comparative Analysis: Piperidine-Ethoxy vs. Standard Alternatives
The following table contrasts the performance characteristics of PROTACs built with this piperidine scaffold versus standard PEG and Alkyl linkers.
Table 1: Comparative Performance Metrics
| Metric | Piperidine-Ethoxy Linker | PEG Linker (e.g., PEG-3) | Alkyl Chain Linker |
| Conformational Entropy | Low (Favorable): Ring constrains rotation.[1] | High (Unfavorable): "Floppy" chain.[1] | Medium: Flexible but hydrophobic collapse possible. |
| Aqueous Solubility | High: Ionizable nitrogen acts as a solubilizing group.[][4] | High: Hydrophilic oxygen atoms.[] | Low: Lipophilic, aggregation prone. |
| Ternary Complex Stability | High: Rigid structure can lock "productive" PPI geometry.[2] | Variable: Harder to freeze in a single conformation. | Variable: Lack of specific interactions. |
| Synthetic Complexity | Medium: Requires deprotection steps (Boc removal).[1][] | Low: Standard coupling chemistry. | Low: Standard coupling. |
| Modeling Challenge | High: Requires accurate pKa prediction and ring sampling. | Medium: Force fields handle PEG well. | Low: Simple hydrocarbon parameters. |
Computational Protocol: Modeling & Simulation Workflow
This section details the step-by-step protocol for simulating a PROTAC containing the 4-(2-aminoethoxy)piperidine linker.
Phase 1: Linker Preparation & Conformational Sampling
Objective: Generate an ensemble of low-energy conformations for the linker to understand its reach and rigidity.
-
Deprotection: In your molecular editor (e.g., MOE, Maestro), remove the Tert-butyl carboxylate (Boc) group to expose the secondary amine.
-
Protonation State Assignment:
-
Calculate pKa using QM-based predictors (e.g., Jaguar pKa or Epik).[1]
-
Critical Check: If pKa > 7.4, model the piperidine nitrogen as protonated (
). This affects electrostatic interactions with the E3 ligase or POI surface.
-
-
Conformational Search:
Phase 2: Ternary Complex Docking (Protein-Protein Docking)
Objective: Predict the structure of the E3-PROTAC-POI complex.
-
Definition of Anchors:
-
Linker Constraint:
-
Do not dock the linker explicitly initially. Instead, perform protein-protein docking (e.g., RosettaDock or HADDOCK) with a distance constraint .[1]
-
Constraint Logic: The distance between the attachment points on E3 and POI ligands must match the
profile of the 4-(2-aminoethoxy)piperidine linker (approx. 8–12 Å depending on attachment).
-
-
Linker Insertion:
-
For the top 500 protein-protein poses, attempt to "thread" the piperidine linker between the ligands.
-
Reject poses where the linker clashes with the protein surface or requires high-energy ring distortions (e.g., boat conformation).
-
Phase 3: Molecular Dynamics (MD) Refinement
Objective: Assess the stability of the ternary complex and the linker's interaction with the protein surface.[]
-
System Setup: Solvate in TIP3P water; add ions (0.15 M NaCl).[1]
-
Force Field: Use AMBER ff14SB for proteins and GAFF2 (or OPLS4) for the PROTAC.[]
-
Note: Ensure the piperidine nitrogen parameters correctly reflect its protonation state.
-
-
Production Run: 100 ns simulation.
-
Analysis Metrics:
Visualization of Workflows
Diagram 1: The Computational Modeling Pipeline
This diagram illustrates the workflow from the raw reagent to the validated ternary complex model.[]
Caption: Workflow for transforming the raw reagent structure into a predictive ternary complex model.
Diagram 2: Decision Logic for Linker Selection
When should you choose this piperidine linker over a standard PEG?
Caption: Decision matrix for selecting the Piperidine-Ethoxy linker based on solubility and structural requirements.
References
-
Design of Rigid Linkers: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
-
Piperazine/Piperidine in PROTACs: Di Stefano, M., et al. (2022).[1] "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. Link
-
Ternary Complex Modeling: Drummond, M. L., & Williams, C. I. (2019).[1][] "In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application." Journal of Chemical Information and Modeling. Link[1]
-
Linkerology & Permeability: Klein, V. G., et al. (2020).[1] "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry. Link[1]
-
Reagent Data: PubChem Compound Summary for Piperidine-based Linker Precursors. Link
Sources
Comparative pharmacokinetic profiles of piperidine vs. alkyl-linked PROTACs
[1][2][3]
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a passive connector but as a critical determinant of physicochemical properties and pharmacokinetic (PK) fate.[1][2] This guide compares two distinct linker classes: flexible alkyl chains and rigid piperidine-based motifs .[1][3]
While alkyl linkers offer synthetic accessibility and conformational flexibility, they frequently suffer from poor aqueous solubility and rapid oxidative clearance.[1] In contrast, piperidine-rigidified linkers have emerged as a superior strategy for optimizing oral bioavailability, enhancing metabolic stability, and improving solubility through ionizable nitrogen centers.[4]
Physicochemical & Pharmacokinetic Comparison[2][6][7][8]
The transition from alkyl to piperidine linkers represents a shift from "finding a binder" (flexibility) to "making a drug" (stability/solubility).[1]
Comparative Analysis Table
| Feature | Alkyl-Linked PROTACs | Piperidine-Linked PROTACs |
| Conformational Entropy | High (Flexible): Allows "induced fit" but incurs high entropic penalty upon binding.[1] | Low (Rigid): Pre-organized conformation; reduces entropic penalty if designed correctly.[1] |
| Aqueous Solubility | Poor: Highly lipophilic ( | Enhanced: Basic nitrogen ( |
| Metabolic Stability | Low: Susceptible to Cytochrome P450 (CYP) mediated | High: Cyclic structure sterically hinders CYP access; amide capping prevents N-dealkylation.[1] |
| Permeability (PAMPA/Caco-2) | High Passive Diffusion: If solubility allows, lipophilicity drives membrane crossing.[1] | Balanced: Moderate passive diffusion; reduced efflux compared to large PEG chains.[1] |
| Clearance ( | High: Rapid hepatic clearance due to lipophilicity and extensive metabolism.[1] | Low to Moderate: Reduced metabolic liability leads to extended half-life ( |
Mechanistic PK Impact
Alkyl Linkers: Long hydrocarbon chains (
Piperidine Linkers: The incorporation of a piperidine ring introduces rigidity, reducing the number of rotatable bonds.[1] This rigidity shields internal bonds from enzymatic attack.[1] Furthermore, the nitrogen atom serves as a "solubilizing handle," lowering the
Case Study: Androgen Receptor (AR) Degraders
The evolution of AR degraders provides the most definitive data supporting piperidine linkers over alkyl chains.[1]
The ARD-69 Breakthrough
Early AR degraders utilized flexible alkyl or PEG linkers.[1] While potent in vitro, they failed in vivo due to poor exposure.[1] The development of ARD-69 by the Wang group demonstrated the power of a rigid ethynyl-bipiperidine linker.[1]
Comparative Data: Alkyl Precursors vs. ARD-69
| Compound | Linker Type | DC50 (LNCaP) | Microsomal Stability ( | In Vivo Efficacy (Mouse) |
| Early Prototypes | Alkyl ( | 10–50 nM | < 15 min (Rapid Clearance) | Minimal tumor reduction |
| ARD-69 | Rigid Bipiperidine | 0.86 nM | > 120 min (All species) | >95% Tumor regression |
Data Source: Han et al., J. Med.[1][5][6] Chem. 2019[1][5][6]
Key Insight: The bipiperidine linker in ARD-69 did not just improve PK; it improved potency.[1] The rigid structure constrained the PROTAC into a bioactive conformation that favored the formation of a stable Ternary Complex (AR-PROTAC-VHL), a feat difficult for the "floppy" alkyl chains to achieve without an entropic penalty.[1]
Visualizing the PK Mechanism
The following diagram illustrates the divergent pharmacokinetic fates of alkyl vs. piperidine linkers.
Caption: Divergent metabolic fates. Alkyl linkers undergo rapid oxidative clearance, while piperidine linkers resist metabolism, extending half-life.
Experimental Protocols for PK Assessment
To validate linker performance, the following self-validating protocols should be employed.
In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Preparation: Prepare
test compound (PROTAC) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).[1] -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.[1]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (IS).[1]
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope determines .[1]-
Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.[1]
-
Kinetic Solubility Assay
Objective: Assess the advantage of piperidine nitrogen protonation.
-
Protocol: Dissolve compound in DMSO (10 mM stock).
-
Dilution: Spike into PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.[1]2) to a final concentration of
.[1] -
Incubation: Shake for 24 hours at room temperature.
-
Filtration: Filter through 0.45
membrane to remove precipitate.[1] -
Quantification: Measure filtrate concentration via UV-Vis or HPLC.
Optimization Workflow
Use this decision tree to guide linker selection based on early PK data.
Caption: Strategic workflow for transitioning from flexible alkyl chains to rigid linkers to solve solubility and clearance issues.
References
-
Han, X. et al. (2019).[1][5] Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer.[1][5][6] Journal of Medicinal Chemistry. Link[1][5]
-
Troup, R. I. et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link
-
Goracci, L. et al. (2022).[1] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry Advances.[1] Link
-
Cecchini, C. et al. (2022).[1][7][8] Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia. Link[1][7][4][9]
-
BOC Sciences. (2023).[1] Metabolic Characteristics of PROTAC Drugs. BOC Sciences Application Notes.
Sources
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- 2. explorationpub.com [explorationpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Are we ready to design oral PROTACs®? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate: Safety & Disposal Protocol
Executive Summary
Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate is a bifunctional intermediate commonly used in medicinal chemistry as a linker. Its structure contains two critical functionalities that dictate its safety and disposal profile: a primary amine (basic, nucleophilic) and a Boc-protecting group (acid-labile).
The Critical Hazard: While the compound itself is generally classified as an irritant, the primary disposal risk is pressure evolution . Contact with strong acids (often found in laboratory waste streams) triggers the rapid decomposition of the Boc group, releasing isobutylene gas and carbon dioxide. If this occurs in a sealed waste container, it can lead to vessel rupture or explosion.
Chemical Profile & Stability Analysis
To handle this compound safely, one must understand its functional reactivity. It is not merely "organic waste"; it is a "conditional reactive."
| Property | Description | Operational Implication |
| Functional Groups | Dual reactivity: Basic (amine) and Acid-Sensitive (Boc). | |
| Physical State | Solid (typically) or Viscous Oil | Solids require different spill management than liquids. |
| pH (Aqueous) | Basic (>8.0 expected) | Corrosive potential. Do not store in metal containers prone to alkali attack. |
| Stability | Stable under normal conditions. | Incompatible with Acids. Degrades rapidly below pH 4. |
| Storage | 2-8°C, Inert Atmosphere | Amine absorbs atmospheric |
Hazard Identification: The "Silent" Pressure Risk
As a Senior Application Scientist, I emphasize that the most dangerous chemical is the one whose reactivity you underestimate. For this specific piperidine derivative, the danger lies in the Waste Stream Incompatibility .
Mechanism of Hazard
If this compound is mistakenly poured into a waste carboy containing acidic residues (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid from deprotection steps), the following reaction occurs:
-
Protonation: The acid attacks the Boc carbonyl oxygen.
-
Fragmentation: The tert-butyl cation cleaves off.
-
Gas Release: The carbamate breaks down into the free amine, Carbon Dioxide (
) , and Isobutylene gas .
Result: A 1-liter sealed bottle can pressurize to failure within minutes.
Figure 1: Mechanism of pressure hazard during improper disposal of Boc-protected amines.
Step-by-Step Disposal Procedures
Phase 1: Pre-Disposal Assessment
Before moving the material to waste, verify its state.
-
Is it pure? If yes, proceed to Solid Waste.
-
Is it in solution? Check the solvent and pH. If the solution is acidic (pH < 4), neutralize it slowly with Sodium Bicarbonate before bottling to off-gas any Boc decomposition in an open vessel.
Phase 2: Waste Segregation (The Workflow)
Do not mix this compound with "General Acid Waste." Follow this strict segregation logic:
Figure 2: Decision tree for segregating Boc-amino-piperidine waste streams.
Phase 3: Packaging & Labeling
-
Container Selection:
-
Solids: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bags.
-
Liquids: Amber glass or HDPE carboy. Avoid metal cans due to amine basicity.
-
-
Labeling:
-
Must read: "Hazardous Waste - Organic Alkali"
-
Constituents: "this compound"
-
Hazard Flags: Irritant , Basic .
-
-
Venting: If the waste stream contains any potential proton sources, use a vented cap (pressure-relief cap) on the carboy to prevent pressure accumulation.
Emergency Procedures: Spills
Solid Spill
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.
-
Containment: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum designated for chemical waste.
-
Clean-up: Wipe the area with weak acid (e.g., dilute acetic acid/vinegar) to neutralize the amine residue, followed by water.
Solution Spill
-
Absorb: Use an inert absorbent (vermiculite or sand). Do not use acid-based neutralizers directly on the concentrated spill to avoid rapid gas evolution.
-
Collect: Scoop into a sealable bag/container.
-
Label: "Spill Debris - Contains Organic Amines."
Regulatory Compliance (US/EU)
-
RCRA (USA): This specific compound is likely not P-listed or U-listed. However, it must be characterized by the generator.
-
Classification: Likely D001 (Ignitable, if in organic solvent) or Non-Regulated (if solid). Best practice is to manage as Hazardous Waste due to toxicity/irritant properties.
-
-
European Waste Catalogue (EWC):
-
Code: 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
-
References
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Piperidine Derivatives (Generic). Retrieved from
-
American Chemical Society (ACS) GCI. (2024). Reagent Guides: Boc Protection & Deprotection Safety. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: this compound. Retrieved from
-
Apollo Scientific. (2023). SDS for Boc-Amino Piperidine Analogues. Retrieved from
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents like Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in established safety principles. Here, we will explore not just what personal protective equipment (PPE) to use, but why it is necessary, ensuring a self-validating system of laboratory safety.
Understanding the Hazard: A Risk-Based Approach
This compound and structurally similar compounds present a clear hazard profile that dictates our safety protocols. Safety Data Sheets (SDS) for related piperidine derivatives consistently highlight the following risks:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (H319): The chemical poses a significant risk of serious damage if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]
Therefore, our primary objective is to establish effective barriers to prevent skin contact, eye exposure, and inhalation. This principle is in line with the general requirements for workplace safety outlined by the Occupational Safety and Health Administration (OSHA), which mandates the use of PPE wherever chemical hazards are present.[4]
Core Protective Equipment: Your First Line of Defense
Based on the identified hazards, a baseline of personal protective equipment is mandatory for any procedure involving this compound.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI-rated safety glasses with side shields are the absolute minimum.
-
Recommended: For all procedures, especially those involving transfers, heating, or potential for splashing, chemical splash goggles are required.[5]
-
Best Practice: When handling larger quantities or in situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[5]
Hand Protection: The Critical Barrier
Choosing the correct gloves is crucial, as not all materials offer the same level of protection against specific chemicals. The selection should be based on chemical compatibility, breakthrough time, and degradation resistance.[6][7]
| Glove Material | Recommendation | Rationale |
| Nitrile | Good for Incidental Contact: Suitable for handling small quantities where only incidental contact or splashes are anticipated. Nitrile gloves offer good resistance to a range of chemicals and provide excellent dexterity.[8] | |
| Butyl Rubber | Excellent for Extended Contact: Recommended for procedures involving larger volumes or prolonged handling. Butyl rubber provides superior resistance to a wide variety of chemicals, including many amines and polar compounds.[8][9] | |
| Neoprene | Fair Alternative: Offers good resistance to acids, bases, and some organic solvents. It can be considered if nitrile or butyl rubber is not available, but breakthrough times should be carefully verified.[8] | |
| Natural Rubber (Latex) | Not Recommended: While offering good dexterity, latex gloves often provide poor resistance to many organic chemicals and can cause allergic reactions.[8] |
Crucial Note: Always inspect gloves for any signs of degradation or damage before use.[10] If direct contact occurs, remove and replace the glove immediately after washing your hands. The information provided here is a guideline; it is imperative to consult the glove manufacturer's specific chemical resistance data for the most accurate protection information.[5][11]
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is essential.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit: In cases of handling very large quantities or in high-risk scenarios, a disposable full-body suit may be warranted.
All protective clothing should be removed before leaving the laboratory area.[1]
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls.
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.[11][12]
-
Respirator Use: In the absence of adequate engineering controls, or during spill cleanup of a significant quantity, respiratory protection may be necessary. A NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[13] Use of respirators requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[14]
Operational Plans: A Step-by-Step Guide to Safety
A disciplined approach to donning, doffing, and disposing of PPE is as important as the equipment itself.
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
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- 2. file.medchemexpress.com [file.medchemexpress.com]
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- 4. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 5. nj.gov [nj.gov]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. safety.fsu.edu [safety.fsu.edu]
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- 14. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
